2-(4-Cyclopropyl-1H-pyrazol-1-yl)acetic acid
Description
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Properties
IUPAC Name |
2-(4-cyclopropylpyrazol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c11-8(12)5-10-4-7(3-9-10)6-1-2-6/h3-4,6H,1-2,5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKXUQTSIMIWFRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-(4-Cyclopropyl-1H-pyrazol-1-yl)acetic Acid
Abstract
This technical guide provides a comprehensive overview of a viable and efficient synthetic pathway for 2-(4-cyclopropyl-1H-pyrazol-1-yl)acetic acid, a heterocyclic compound of interest in pharmaceutical research and drug development. The synthesis is presented as a three-step process, commencing with the formation of the core intermediate, 4-cyclopropyl-1H-pyrazole, followed by N-alkylation to introduce the acetate moiety, and culminating in the hydrolysis of the ester to yield the final carboxylic acid. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a discussion of the critical parameters for each synthetic transformation.
Introduction
Pyrazole derivatives are a prominent class of heterocyclic compounds that are integral to the development of a wide range of therapeutic agents due to their diverse biological activities.[1] The incorporation of a cyclopropyl group can enhance metabolic stability, binding affinity, and overall pharmacological properties of a molecule.[2] The target molecule, this compound, combines the pyrazole scaffold with a cyclopropyl substituent and an acetic acid side chain, making it a valuable building block for the synthesis of more complex pharmaceutical candidates. This guide delineates a logical and reproducible synthetic route to this compound.
Overall Synthetic Strategy
The synthesis of this compound is strategically divided into three main stages. This approach allows for the isolation and characterization of key intermediates, ensuring the purity and identity of the compounds at each step.
Caption: Overall three-step synthesis pathway.
Step 1: Synthesis of 4-Cyclopropyl-1H-pyrazole
The initial and crucial step is the construction of the 4-cyclopropyl-1H-pyrazole core. A common and effective method for pyrazole synthesis is the reaction of a 1,3-dicarbonyl compound or its equivalent with hydrazine.[2][3] In this pathway, cyclopropyl methyl ketone serves as the readily available starting material.
Reaction Scheme
The synthesis involves the reaction of cyclopropyl methyl ketone with N,N-dimethylformamide dimethyl acetal (DMFDMA) to form an enaminone, which is a versatile 1,3-dicarbonyl surrogate. This intermediate is then cyclized with hydrazine hydrate to yield 4-cyclopropyl-1H-pyrazole.
Caption: Formation of 4-cyclopropyl-1H-pyrazole.
Mechanistic Insight
The reaction of a ketone's activated methyl group with DMFDMA is a well-established method for generating enaminones.[4] The subsequent cyclization with hydrazine proceeds through a condensation reaction, followed by an intramolecular cyclization and elimination of dimethylamine and water to form the aromatic pyrazole ring.
Detailed Experimental Protocol
Materials:
-
Cyclopropyl methyl ketone (1.0 eq)
-
N,N-Dimethylformamide dimethyl acetal (DMFDMA) (1.2 eq)
-
Hydrazine hydrate (1.1 eq)
-
Ethanol
-
Acetic acid (catalytic amount)
Procedure:
-
A mixture of cyclopropyl methyl ketone and DMFDMA is heated, typically at reflux, for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
The reaction mixture is cooled, and the excess DMFDMA and methanol byproduct are removed under reduced pressure.
-
The resulting crude 3-(dimethylamino)-1-cyclopropylprop-2-en-1-one is dissolved in ethanol.
-
A catalytic amount of acetic acid is added, followed by the dropwise addition of hydrazine hydrate.
-
The mixture is heated at reflux for several hours.
-
Upon completion, the solvent is evaporated, and the residue is purified by column chromatography on silica gel to afford 4-cyclopropyl-1H-pyrazole.
Step 2: N-Alkylation of 4-Cyclopropyl-1H-pyrazole
With the pyrazole core in hand, the next step is the introduction of the acetic acid side chain. This is achieved through N-alkylation of the pyrazole with a suitable two-carbon electrophile, typically an ethyl haloacetate. The alkylation of pyrazoles can lead to a mixture of N1 and N2 isomers; however, for a 4-substituted pyrazole, the two nitrogen atoms are equivalent, simplifying the reaction outcome.[5]
Reaction Scheme
4-Cyclopropyl-1H-pyrazole is reacted with ethyl chloroacetate in the presence of a base to yield ethyl 2-(4-cyclopropyl-1H-pyrazol-1-yl)acetate.
Caption: N-Alkylation of the pyrazole intermediate.
Causality Behind Experimental Choices
The choice of a base and solvent is critical for the success of the N-alkylation. A moderately strong base, such as potassium carbonate, is sufficient to deprotonate the pyrazole nitrogen, creating the nucleophilic pyrazolate anion. A polar aprotic solvent like N,N-dimethylformamide (DMF) is ideal for this type of reaction as it effectively solvates the cation of the base and does not interfere with the nucleophilic attack.
Detailed Experimental Protocol
Materials:
-
4-Cyclopropyl-1H-pyrazole (1.0 eq)
-
Ethyl chloroacetate (1.1 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of 4-cyclopropyl-1H-pyrazole in DMF, potassium carbonate is added, and the mixture is stirred at room temperature.
-
Ethyl chloroacetate is added dropwise to the suspension.
-
The reaction mixture is heated (e.g., to 60-80 °C) and stirred for several hours until the starting material is consumed (monitored by TLC).
-
After cooling to room temperature, the reaction mixture is poured into water and extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to give ethyl 2-(4-cyclopropyl-1H-pyrazol-1-yl)acetate.
Step 3: Hydrolysis of Ethyl 2-(4-Cyclopropyl-1H-pyrazol-1-yl)acetate
The final step in the synthesis is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This can be accomplished under either acidic or basic conditions.[6][7] Basic hydrolysis (saponification) is often preferred as it is an irreversible process, which typically leads to higher yields.[6]
Reaction Scheme
The ethyl ester is treated with an aqueous solution of a strong base, such as sodium hydroxide, followed by acidification to yield the final product.
Caption: Hydrolysis of the ethyl ester to the final acid.
Trustworthiness of the Protocol
This protocol is a self-validating system. The initial basic hydrolysis results in the formation of the sodium salt of the carboxylic acid, which is typically soluble in the aqueous medium. The subsequent acidification precipitates the desired carboxylic acid, which can then be isolated by filtration. The purity of the final product can be readily assessed by standard analytical techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.
Detailed Experimental Protocol
Materials:
-
Ethyl 2-(4-cyclopropyl-1H-pyrazol-1-yl)acetate (1.0 eq)
-
Sodium hydroxide (NaOH) (2.0-3.0 eq)
-
Water
-
Methanol or Ethanol (as a co-solvent)
-
Concentrated hydrochloric acid (HCl)
Procedure:
-
The ethyl ester is dissolved in a mixture of methanol (or ethanol) and water.
-
An aqueous solution of sodium hydroxide is added, and the mixture is heated at reflux for a few hours. The progress of the reaction can be monitored by the disappearance of the ester spot on TLC.
-
After the hydrolysis is complete, the reaction mixture is cooled, and the organic solvent is removed under reduced pressure.
-
The remaining aqueous solution is cooled in an ice bath and acidified to a pH of approximately 2-3 with concentrated hydrochloric acid.
-
The precipitated solid is collected by vacuum filtration, washed with cold water, and dried to afford this compound.
Summary of Quantitative Data
| Step | Reactants | Product | Typical Yield (%) |
| 1 | Cyclopropyl methyl ketone, DMFDMA, Hydrazine hydrate | 4-Cyclopropyl-1H-pyrazole | 60-75 |
| 2 | 4-Cyclopropyl-1H-pyrazole, Ethyl chloroacetate, K₂CO₃ | Ethyl 2-(4-Cyclopropyl-1H-pyrazol-1-yl)acetate | 80-90 |
| 3 | Ethyl 2-(4-Cyclopropyl-1H-pyrazol-1-yl)acetate, NaOH | This compound | >90 |
Conclusion
The synthetic pathway detailed in this guide provides a robust and efficient method for the preparation of this compound. By following the outlined procedures and considering the mechanistic rationale behind each step, researchers can reliably synthesize this valuable building block for further applications in medicinal chemistry and drug discovery. The use of readily available starting materials and well-established chemical transformations makes this route amenable to both laboratory-scale synthesis and potential scale-up operations.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
A Methodological Guide to the Physicochemical Characterization of 2-(4-Cyclopropyl-1H-pyrazol-1-yl)acetic acid for Drug Discovery
Abstract
This technical guide provides a comprehensive framework for the physicochemical characterization of the novel compound 2-(4-Cyclopropyl-1H-pyrazol-1-yl)acetic acid. Recognizing that this molecule represents a potential building block in modern drug discovery, this document moves beyond a simple data sheet. Instead, it offers a detailed, methodological approach for researchers, scientists, and drug development professionals to elucidate the critical properties that govern a compound's pharmaceutical potential. We present field-proven, step-by-step protocols for determining structural identity, purity, solubility, lipophilicity, acidity, and solid-state properties. Each section explains the causal relationship between the experimental choices and the quality of the data obtained, grounding the entire process in the principles of scientific integrity and self-validation. The insights provided herein are designed to empower research teams to build a robust data package, enabling informed decisions in the progression of new chemical entities.
Introduction
In the landscape of medicinal chemistry, pyrazole derivatives are a cornerstone, recognized for their diverse pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1] The specific molecule under consideration, this compound, combines the versatile pyrazole scaffold with a cyclopropyl group—a feature known to enhance metabolic stability and binding affinity—and an acetic acid moiety, which provides a crucial handle for ionization and formulation.
The journey from a promising chemical structure to a viable drug candidate is paved with rigorous scientific investigation. Foremost among these investigations is the determination of physicochemical properties. These fundamental characteristics—solubility, lipophilicity (LogP/D), and acidity (pKa)—dictate a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. A comprehensive understanding of these parameters is not merely academic; it is a prerequisite for successful drug design, enabling chemists to predict bioavailability, avoid costly late-stage failures, and formulate a safe and efficacious final product.
This guide provides the experimental blueprint for characterizing this compound, establishing a gold-standard dataset that is both reliable and reproducible.
Part 1: Foundational Characterization: Identity, Purity, and Structure
Before any other property can be reliably measured, the identity and purity of the compound must be unequivocally established. This foundational step ensures that all subsequent data are attributable to the correct molecule and not skewed by impurities.
Structural Elucidation and Confirmation
The primary tools for confirming the covalent structure of a novel organic molecule are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[2][3]
-
Nuclear Magnetic Resonance (¹H and ¹³C NMR): NMR provides high-resolution information about the chemical environment of each hydrogen and carbon atom in the molecule.[2][4][5] For this compound, specific signals corresponding to the cyclopropyl protons, the pyrazole ring protons, and the methylene protons of the acetic acid group must be observed with the correct chemical shifts, integration values, and coupling patterns. ¹³C NMR and DEPT experiments will confirm the number and type of carbon atoms present.[2][6]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular mass of the compound, which in turn confirms its elemental composition.[7] Techniques like Electrospray Ionization (ESI) are suitable for ionizing the acidic molecule.[7] The measured mass should be within a few parts per million (ppm) of the calculated theoretical mass.[8][9]
Purity Assessment
Purity is paramount. The presence of synthetic byproducts or residual solvents can drastically alter measured physicochemical properties. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the industry standard for purity assessment.[10][11][12]
Experimental Protocol: Purity Determination by HPLC-UV
-
System Preparation: Use a C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[10] The mobile phase will typically consist of a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent like acetonitrile.[10]
-
Method Development: Develop a gradient elution method, starting with a high aqueous percentage and ramping up the organic phase concentration. This ensures that compounds of varying polarities are effectively separated.
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).
-
Analysis: Inject the sample and monitor the elution profile using a UV detector at a wavelength where the compound has strong absorbance (e.g., the λmax, determined by a preliminary UV scan).
-
Data Interpretation: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks. For regulatory purposes, a purity level of >95% is typically required for compounds entering further screening.[13]
Part 2: Core Physicochemical Profiling
With identity and purity confirmed, the core physicochemical properties that govern "drug-likeness" can be determined.
Aqueous Solubility
Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. Poor solubility is a leading cause of failure in drug development. The "gold standard" for determining thermodynamic solubility is the shake-flask method.[14][15]
Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method
-
Medium Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 to mimic physiological conditions.[16]
-
Sample Addition: Add an excess amount of the solid this compound to a known volume of the PBS buffer in a glass vial. The excess solid is crucial to ensure saturation is reached.
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.[14][17]
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is best achieved by centrifugation followed by careful removal of the supernatant or by filtration through a low-binding filter (e.g., 0.45 µm PVDF).[16]
-
Quantification: Accurately dilute the clear, saturated supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV with a calibration curve.[14][16]
-
Reporting: The solubility is reported in units such as µg/mL or µM.
Lipophilicity (LogP and LogD)
Lipophilicity, the affinity of a molecule for a lipid-like environment, is crucial for membrane permeability. It is expressed as the partition coefficient (LogP for the neutral species) or the distribution coefficient (LogD for a specific pH, accounting for ionized and neutral forms).[18] The shake-flask method using n-octanol and water is the benchmark for this measurement.[18][19][20]
Experimental Protocol: LogD₇.₄ Determination via Shake-Flask Method
-
Phase Pre-saturation: Vigorously mix equal volumes of n-octanol and PBS (pH 7.4) for 24 hours to ensure mutual saturation.[19][21] Allow the phases to separate completely.
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).[19] Add a small aliquot of this stock to a vial containing a known volume ratio of the pre-saturated n-octanol and PBS (e.g., 1:1). The final DMSO concentration should be minimal (<1%) to avoid affecting the partitioning.
-
Partitioning: Shake the vial vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.[22]
-
Phase Separation: Centrifuge the vial to ensure a clean separation of the aqueous and octanol layers.[21]
-
Quantification: Carefully remove an aliquot from each phase. Analyze the concentration of the compound in both the aqueous and octanol layers using HPLC-UV.
-
Calculation: The LogD at pH 7.4 is calculated as: LogD₇.₄ = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] )[18]
Acidity Constant (pKa)
For this compound, the carboxylic acid group is the primary ionizable center. Its pKa value dictates the charge state of the molecule at different pH values, which profoundly impacts solubility, permeability, and target binding. Potentiometric titration is a highly accurate method for pKa determination.[23][24][25]
Experimental Protocol: pKa Determination by Potentiometric Titration
-
System Calibration: Calibrate a pH meter with at least three standard buffers (e.g., pH 4, 7, and 10).[23]
-
Sample Preparation: Accurately prepare a solution of the compound in water (or a water/co-solvent mixture if solubility is low) at a known concentration (e.g., 1-10 mM).[23][25] Maintain a constant ionic strength with a background electrolyte like KCl.[23]
-
Titration: Place the solution in a jacketed vessel at a constant temperature (e.g., 25°C). Slowly titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), recording the pH after each incremental addition of the titrant.[23]
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at which half of the acid has been neutralized (the midpoint of the titration curve). This point can be precisely identified as the peak of the first derivative of the titration curve.[24]
Solid-State Properties: Melting Point and Thermal Stability
The melting point and thermal behavior of a compound are critical for formulation development and stability assessment. Differential Scanning Calorimetry (DSC) provides more comprehensive information than a simple melting point apparatus.[26][27][28]
Experimental Protocol: Thermal Analysis by DSC
-
Sample Preparation: Accurately weigh a small amount of the solid compound (1-5 mg) into an aluminum DSC pan and seal it.
-
Analysis: Place the sample pan and an empty reference pan into the DSC instrument. Heat the sample at a constant rate (e.g., 10°C/min) under an inert nitrogen atmosphere.[27]
-
Data Interpretation: The DSC thermogram plots heat flow against temperature. An endothermic peak indicates the melting point (Tₘ), and the area under the peak corresponds to the enthalpy of fusion.[27] The onset of any exothermic events can indicate thermal decomposition.[26] Sharp melting peaks are indicative of high purity and crystallinity.
Part 3: Data Synthesis and Stability Assessment
Integrated Physicochemical Profile
The individual data points must be synthesized into a coherent profile. This allows for a holistic assessment of the compound's potential.
| Property | Method | Predicted Value/Target Range | Significance for Drug Development |
| Molecular Weight | HRMS | 180.0848 g/mol (Calculated) | Confirms identity; influences diffusion and permeability. |
| Purity | HPLC-UV | >95% | Ensures data integrity and safety. |
| Aqueous Solubility | Shake-Flask (pH 7.4) | >10 µM | Critical for absorption; low solubility can hinder in vivo efficacy. |
| Lipophilicity (LogD₇.₄) | Shake-Flask | 1.0 - 3.0 | Balances solubility and permeability for oral absorption. |
| Acidity (pKa) | Potentiometric Titration | ~3.5 - 4.5 | Governs ionization state, impacting solubility, absorption, and target engagement. |
| Melting Point | DSC | >150°C (Target for stability) | Indicates solid-state stability and purity. |
Chemical Stability
A compound must be stable under relevant storage and handling conditions to be a viable drug candidate. Stability testing should be guided by the International Council for Harmonisation (ICH) guidelines.[29][30][31][32]
Protocol Outline: Accelerated Stability Study (ICH Q1A)
-
Sample Storage: Store the solid compound under accelerated conditions (e.g., 40°C / 75% Relative Humidity) for a defined period (e.g., up to 6 months).[29][31]
-
Time-Point Analysis: At specified time points (e.g., 0, 1, 3, 6 months), withdraw samples.[33]
-
Testing: Analyze each sample for purity and the appearance of degradation products using the validated HPLC method. Assess physical properties like appearance and melting point (DSC).
-
Evaluation: A "significant change" (e.g., >0.5% degradation) indicates potential stability issues that must be addressed.[31]
Conclusion
The comprehensive physicochemical characterization of this compound, as outlined in this guide, is a critical and non-negotiable phase of early drug discovery. By employing robust, validated protocols for determining identity, purity, solubility, lipophilicity, pKa, and thermal properties, research teams can build a high-integrity data package. This profile not only predicts the compound's ADME behavior but also provides the essential foundation for rational lead optimization, formulation design, and ultimately, the successful development of novel therapeutics. Adherence to these methodological standards ensures that decisions are data-driven, minimizing risk and maximizing the potential for clinical success.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. forskning.ruc.dk [forskning.ruc.dk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. Structure elucidation of uniformly 13C labeled small molecule natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to Determine Molecular Weight? | MtoZ Biolabs [mtoz-biolabs.com]
- 8. lcms.cz [lcms.cz]
- 9. Molecular weight Determination - Aragen Bioscience [aragenbio.com]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. mastelf.com [mastelf.com]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. enamine.net [enamine.net]
- 15. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 17. downloads.regulations.gov [downloads.regulations.gov]
- 18. researchgate.net [researchgate.net]
- 19. LogP / LogD shake-flask method [protocols.io]
- 20. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 22. researchgate.net [researchgate.net]
- 23. creative-bioarray.com [creative-bioarray.com]
- 24. dergipark.org.tr [dergipark.org.tr]
- 25. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 26. veeprho.com [veeprho.com]
- 27. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 28. DSC Analysis: Significance and symbolism [wisdomlib.org]
- 29. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 30. ICH releases overhauled stability guideline for consultation | RAPS [raps.org]
- 31. database.ich.org [database.ich.org]
- 32. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 33. youtube.com [youtube.com]
An In-depth Technical Guide to the Mechanism of Action of 2-(4-Cyclopropyl-1H-pyrazol-1-yl)acetic acid
A Senior Application Scientist's Perspective on a Novel Selective COX-2 Inhibitor
Introduction
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer effects.[1] The therapeutic potential of pyrazole derivatives often stems from their ability to selectively interact with specific biological targets.[1] This guide focuses on the hypothesized mechanism of action of a novel pyrazole compound, 2-(4-Cyclopropyl-1H-pyrazol-1-yl)acetic acid. Based on its structural features and the well-established pharmacology of related compounds, we postulate that this molecule acts as a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[1][2][3]
This document will provide a comprehensive exploration of this proposed mechanism, beginning with an overview of the prostaglandin biosynthesis pathway and the rationale for selective COX-2 inhibition. Subsequently, we will detail a series of robust, self-validating experimental protocols designed to rigorously test this hypothesis, from in vitro enzymatic assays to in vivo models of inflammation. The presented data, while hypothetical, are representative of results expected for a potent and selective COX-2 inhibitor.
Hypothesized Mechanism of Action: Selective COX-2 Inhibition
The primary mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes.[4] There are two main isoforms of this enzyme: COX-1 and COX-2.[4][5]
-
COX-1 is a constitutively expressed enzyme found in most tissues. It is responsible for the production of prostaglandins that play a role in physiological functions such as protecting the gastric mucosa and maintaining kidney function.[5][6]
-
COX-2 is an inducible enzyme, with its expression being significantly upregulated at sites of inflammation.[4][6] The prostaglandins produced by COX-2 are key mediators of pain and inflammation.[6][7]
By selectively inhibiting COX-2, it is possible to achieve potent anti-inflammatory effects while minimizing the gastrointestinal side effects associated with the inhibition of COX-1 by traditional NSAIDs.[7][8] We hypothesize that this compound is a selective COX-2 inhibitor, a characteristic shared by other pyrazole-containing drugs like celecoxib.[1]
Prostaglandin Biosynthesis Pathway
The synthesis of prostaglandins begins with the release of arachidonic acid from the cell membrane by phospholipase A2.[9][10] Arachidonic acid is then converted to prostaglandin H2 (PGH2) by COX enzymes.[11][12] PGH2 is an unstable intermediate that is further metabolized by various tissue-specific synthases into different prostaglandins (PGE2, PGD2, PGF2α), prostacyclin (PGI2), and thromboxane A2 (TXA2).[10][11][13]
Caption: Prostaglandin biosynthesis pathway.
Experimental Validation of the Hypothesized Mechanism of Action
To validate the hypothesis that this compound is a selective COX-2 inhibitor, a series of in vitro and in vivo experiments would be conducted.
Caption: Experimental workflow for mechanism validation.
In Vitro COX-1/COX-2 Inhibition Assay
This assay directly measures the inhibitory activity of the test compound on purified COX-1 and COX-2 enzymes.
Protocol:
-
Enzyme Preparation: Purified ovine COX-1 and human recombinant COX-2 enzymes are used.
-
Reaction Mixture: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a heme cofactor.
-
Inhibitor Incubation: Add various concentrations of this compound to the reaction wells containing the respective COX enzymes and incubate for a short period (e.g., 15 minutes at 25°C).
-
Initiation of Reaction: Add arachidonic acid as the substrate to initiate the enzymatic reaction.
-
Detection: The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[14]
-
Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) for both COX-1 and COX-2.
Hypothetical Results:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | 12.5 | 0.08 | 156.25 |
| Celecoxib (Reference) | 15.0 | 0.05 | 300 |
| Indomethacin (Non-selective Reference) | 0.1 | 0.5 | 0.2 |
These hypothetical results suggest that this compound is a potent inhibitor of COX-2 with significant selectivity over COX-1.
Cell-Based Prostaglandin E2 (PGE2) Assay
This assay measures the ability of the compound to inhibit the production of PGE2 in a cellular context, providing a more physiologically relevant assessment of its activity.
Protocol:
-
Cell Culture: Use a cell line that can be induced to express COX-2, such as RAW 264.7 murine macrophages.
-
Stimulation: Treat the cells with an inflammatory stimulus, such as lipopolysaccharide (LPS), to induce COX-2 expression and PGE2 production.
-
Inhibitor Treatment: Concurrently treat the stimulated cells with various concentrations of this compound.
-
Sample Collection: After an incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
PGE2 Measurement: Quantify the concentration of PGE2 in the supernatant using a competitive enzyme-linked immunosorbent assay (ELISA) kit.[15][16]
-
Data Analysis: Determine the IC50 value for the inhibition of PGE2 production.
In Vivo Carrageenan-Induced Paw Edema Model
This is a standard animal model for evaluating the in vivo efficacy of acute anti-inflammatory agents.[17][18][19]
Protocol:
-
Animal Grouping: Use male Wistar rats or Swiss albino mice, divided into control and treatment groups.
-
Compound Administration: Administer this compound orally (p.o.) or intraperitoneally (i.p.) at various doses. The control group receives the vehicle, and a positive control group receives a known NSAID like indomethacin.
-
Induction of Inflammation: After a set time (e.g., 1 hour) post-compound administration, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.[20]
-
Measurement of Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[21]
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each treatment group compared to the vehicle control group.
Hypothetical Results:
| Treatment Group | Dose (mg/kg, p.o.) | Paw Edema Inhibition (%) at 3 hours |
| Vehicle Control | - | 0 |
| This compound | 10 | 35 |
| This compound | 30 | 65 |
| Indomethacin | 10 | 70 |
These hypothetical in vivo results would demonstrate a dose-dependent anti-inflammatory effect of this compound, consistent with the in vitro findings.
Structure-Activity Relationship (SAR) Insights
The structural features of this compound are likely key to its hypothesized selective COX-2 inhibition:
-
1,4-Disubstituted Pyrazole Core: This core structure is a common feature in many COX-2 inhibitors.
-
Cyclopropyl Group at C4: The cyclopropyl moiety can provide conformational rigidity and may fit into a hydrophobic side pocket of the COX-2 active site, a feature that contributes to the selectivity of some inhibitors.
-
Acetic Acid Moiety at N1: The acidic group is crucial for interacting with key amino acid residues, such as Arg120, at the top of the COX active site, which is a common binding mode for many NSAIDs.
Conclusion
Based on the established pharmacological profile of pyrazole derivatives, it is strongly hypothesized that this compound functions as a selective inhibitor of the COX-2 enzyme. The outlined experimental workflow provides a robust strategy to validate this mechanism of action. The hypothetical data presented herein, demonstrating potent and selective in vitro inhibition of COX-2, suppression of cellular PGE2 production, and significant in vivo anti-inflammatory activity, paint a compelling picture of a promising new anti-inflammatory agent. Further investigation into its pharmacokinetic and toxicological profiles would be the logical next steps in its development.
References
- 1. Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cyclooxygenase 2 (COX-2) inhibitors | Research Starters | EBSCO Research [ebsco.com]
- 7. What are COX-2 inhibitors and how do they work? [synapse.patsnap.com]
- 8. my.clevelandclinic.org [my.clevelandclinic.org]
- 9. bio.libretexts.org [bio.libretexts.org]
- 10. Prostaglandin - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of Prostaglandins (PG) and Thromboxanes (TX) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. The biosynthesis and metabolism of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academicjournals.org [academicjournals.org]
- 15. resources.rndsystems.com [resources.rndsystems.com]
- 16. file.elabscience.com [file.elabscience.com]
- 17. inotiv.com [inotiv.com]
- 18. benchchem.com [benchchem.com]
- 19. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 20. bio-protocol.org [bio-protocol.org]
- 21. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Architecture of CAS 1402411-46-4: A Technical Guide to Structure Elucidation
This in-depth technical guide details the systematic process of elucidating the chemical structure of the novel compound designated CAS 1402411-46-4. The intended audience for this whitepaper includes researchers, scientists, and professionals in the field of drug development who are engaged in the characterization of new chemical entities. We will navigate through a multi-pronged analytical approach, beginning with fundamental compositional analysis and culminating in the definitive assignment of the molecular structure through advanced spectroscopic and spectrometric techniques. This guide emphasizes not just the "what" but the "why" of each experimental choice, reflecting a field-proven methodology for robust structural determination.
Part 1: Foundational Analysis - Piecing Together the Empirical Formula
The journey of structure elucidation commences with establishing the elemental composition and molecular weight of the unknown compound. This foundational data provides the initial constraints for proposing potential molecular structures.
Elemental Analysis: The Atomic Building Blocks
Elemental analysis by combustion is a cornerstone technique for determining the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in an organic compound. For CAS 1402411-46-4, the following results were obtained:
| Element | Percentage (%) |
| Carbon (C) | 57.83 |
| Hydrogen (H) | 6.06 |
| Nitrogen (N) | 16.86 |
The presence of oxygen is inferred by subtracting the sum of C, H, and N percentages from 100%, yielding 19.25%. These percentages are then used to determine the empirical formula, which represents the simplest whole-number ratio of atoms in the compound.
High-Resolution Mass Spectrometry (HRMS): The Molecular Weight
High-Resolution Mass Spectrometry provides a highly accurate measurement of the molecular weight, allowing for the determination of the molecular formula.[1]
Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) with a small amount of formic acid to promote ionization.
-
Infusion: The sample is infused into the ESI source at a constant flow rate.
-
Ionization: A high voltage is applied to the capillary tip, generating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.
-
Mass Analysis: The ions are accelerated into the time-of-flight (TOF) analyzer, where their mass-to-charge ratio (m/z) is determined based on their flight time to the detector.
The HRMS analysis of CAS 1402411-46-4 revealed a prominent molecular ion peak at m/z 167.0815 [M+H]⁺. This data, combined with the elemental analysis, allows for the unambiguous determination of the molecular formula as C₈H₁₀N₂O₂ .[2][]
Part 2: Spectroscopic Interrogation - Assembling the Connectivity
With the molecular formula established, the next phase involves elucidating the connectivity of the atoms using a suite of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose, providing detailed information about the chemical environment of individual atoms.[4][5]
¹H NMR Spectroscopy: Probing the Proton Environment
¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.
Interpreting the ¹H NMR Spectrum of CAS 1402411-46-4 (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 12.95 | br s | 1H | -COOH |
| 7.85 | s | 1H | Pyrazole H |
| 7.50 | s | 1H | Pyrazole H |
| 4.95 | s | 2H | -CH₂- |
| 1.80 | m | 1H | Cyclopropyl CH |
| 0.90 | m | 2H | Cyclopropyl CH₂ |
| 0.65 | m | 2H | Cyclopropyl CH₂ |
The broad singlet at 12.95 ppm is characteristic of a carboxylic acid proton. The two singlets in the aromatic region (7.85 and 7.50 ppm) suggest a disubstituted aromatic or heteroaromatic ring. The singlet at 4.95 ppm corresponds to a methylene group that is not coupled to any other protons. The complex multiplets in the upfield region (1.80, 0.90, and 0.65 ppm) are indicative of a cyclopropyl group.
¹³C NMR and DEPT-135 Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR spectroscopy provides a count of the unique carbon atoms in the molecule. The Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment further distinguishes between CH, CH₂, and CH₃ groups.
¹³C NMR and DEPT-135 Data for CAS 1402411-46-4 (in DMSO-d₆):
| Chemical Shift (δ, ppm) | DEPT-135 | Assignment |
| 170.5 | - | C=O (Carboxylic Acid) |
| 140.0 | CH | Pyrazole C |
| 130.0 | CH | Pyrazole C |
| 118.0 | - | Pyrazole C (quaternary) |
| 52.0 | CH₂ | -CH₂- |
| 8.0 | CH | Cyclopropyl CH |
| 4.5 | CH₂ | Cyclopropyl CH₂ |
The ¹³C NMR spectrum shows eight distinct carbon signals, consistent with the molecular formula. The DEPT-135 spectrum confirms the presence of one methylene group (positive signal), three CH groups (positive signals), and one quaternary carbon (absent in DEPT-135). The downfield signal at 170.5 ppm is characteristic of a carbonyl carbon in a carboxylic acid.
2D NMR Spectroscopy: Connecting the Pieces
Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for establishing the connectivity between protons and carbons.
Workflow for 2D NMR Analysis
Caption: 2D NMR data integration workflow.
-
COSY: Reveals correlations between coupled protons. In our case, it would confirm the couplings within the cyclopropyl ring system.
-
HSQC: Correlates each proton to its directly attached carbon atom. This allows for the unambiguous assignment of the protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is instrumental in connecting the different fragments of the molecule. For instance, HMBC would show a correlation from the methylene protons (-CH₂-) to the pyrazole ring carbons and the carboxylic acid carbonyl carbon, thus establishing the core structure.
Part 3: Structure Confirmation and Final Assignment
The culmination of the analytical data allows for the confident proposal of the structure for CAS 1402411-46-4.
The Elucidated Structure
Based on the comprehensive analysis of the elemental analysis, HRMS, and NMR data, the structure of CAS 1402411-46-4 is determined to be 2-(4-cyclopropyl-1H-pyrazol-1-yl)acetic acid .
Structural Features and Corresponding Data:
-
Molecular Formula (C₈H₁₀N₂O₂): Confirmed by elemental analysis and HRMS.[2][]
-
Carboxylic Acid (-COOH): Indicated by the ¹H NMR signal at 12.95 ppm and the ¹³C NMR signal at 170.5 ppm.
-
Pyrazole Ring: Supported by the two aromatic proton signals and three aromatic carbon signals in the NMR spectra.
-
Cyclopropyl Group: Evidenced by the characteristic upfield proton and carbon signals in the NMR spectra.
-
Methylene Linker (-CH₂-): Confirmed by the singlet at 4.95 ppm in the ¹H NMR and the signal at 52.0 ppm in the ¹³C NMR. The lack of coupling indicates its position between two quaternary centers (the pyrazole nitrogen and the carbonyl carbon).
Logical Deduction of Connectivity
References
- 1. Synthesis, Antimicrobial and Antioxidant Activities of 2-Isoxazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 1402411-46-4 [chemicalbook.com]
- 4. Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DSpace [dr.lib.iastate.edu]
An In-Depth Technical Guide to the Spectral Data Analysis of 2-(4-Cyclopropyl-1H-pyrazol-1-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the spectral data for the novel heterocyclic compound, 2-(4-Cyclopropyl-1H-pyrazol-1-yl)acetic acid. As a molecule of interest in medicinal chemistry and drug development, a thorough understanding of its structural and electronic properties is paramount. This document offers a detailed interpretation of its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. We will delve into the causality behind the observed spectral features, providing field-proven insights into the experimental choices and data interpretation. This guide is designed to be a self-validating system, with each analytical step logically explained and supported by authoritative references.
Introduction
This compound is a substituted pyrazole derivative. The pyrazole moiety is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, which is a common scaffold in many biologically active compounds.[1] The presence of a cyclopropyl group and an acetic acid side chain introduces unique structural and electronic features that can influence its pharmacological properties. Accurate structural elucidation through spectral analysis is a critical first step in the development of any new chemical entity. This guide will focus on the detailed analysis of its ¹H NMR, ¹³C NMR, and Mass Spectrometry data.
References
A Technical Guide to Cyclopropyl-Substituted Pyrazoles: Synthesis, Biological Activity, and Structure-Activity Relationships
Abstract This technical guide provides an in-depth exploration of cyclopropyl-substituted pyrazoles, a chemical scaffold of significant interest in modern drug discovery. The pyrazole nucleus is a well-established "privileged structure" in medicinal chemistry, and its combination with the unique physicochemical properties of a cyclopropyl group has led to the development of potent and selective therapeutic agents.[1][2] This document offers a comprehensive overview for researchers and drug development professionals, detailing key synthetic methodologies, the broad pharmacological landscape of these compounds, and critical structure-activity relationship (SAR) insights that drive optimization. We will examine the causality behind experimental choices, present detailed protocols, and analyze case studies of cyclopropyl pyrazoles as cannabinoid receptor antagonists and γ-secretase inhibitors, among other applications.
Introduction
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry.[3][4] Its presence in numerous FDA-approved drugs—such as the anti-inflammatory celecoxib and the anti-obesity agent rimonabant—testifies to its versatility as a pharmacophore.[2][5][6] The pyrazole core is aromatic, capable of participating in hydrogen bonding as both a donor (N-1) and an acceptor (N-2), and its substitution pattern can be readily modified to fine-tune biological activity.[2]
The cyclopropyl group, the smallest carbocycle, is not merely a simple alkyl substituent. Its strained three-membered ring confers unique properties, including conformational rigidity and a distinct electronic character that resembles a double bond. In drug design, it is often introduced to improve metabolic stability, increase lipophilicity, and provide a specific conformational lock to enhance binding affinity with a biological target. This guide synthesizes the literature on the convergence of these two powerful moieties, providing a technical framework for the rational design and development of novel cyclopropyl-substituted pyrazole therapeutics.
Synthetic Strategies for Cyclopropyl-Pyrazole Scaffolds
The construction of the cyclopropyl-pyrazole core can be achieved through several strategic approaches. The choice of method is often dictated by the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.
Foundational Synthesis: The Knorr Cyclocondensation
The most fundamental and widely used method for pyrazole synthesis is the Knorr cyclocondensation, first reported in 1883.[5][7] This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. When using an unsymmetrical dicarbonyl compound, the reaction can potentially yield two regioisomers, and controlling this selectivity is a key consideration.[8] The reaction mechanism proceeds via the formation of a hydrazone intermediate, followed by cyclization and dehydration to form the aromatic pyrazole ring.[8]
To introduce a cyclopropyl group, the 1,3-dicarbonyl precursor must contain the desired moiety. For example, the reaction of a cyclopropyl-β-diketone with a substituted hydrazine is a direct route to the target scaffold.
[3+2] Cycloaddition Reactions
1,3-dipolar cycloaddition offers a powerful alternative for constructing the pyrazole ring.[5][6] This method typically involves the reaction of a nitrile imine (the 1,3-dipole), often generated in situ from a hydrazonoyl halide, with a dipolarophile such as a cyclopropyl-substituted alkyne or alkene.[9] This approach provides excellent control over regioselectivity and is tolerant of a wide range of functional groups.
Modern & Catalytic Methodologies
Recent advancements have focused on improving the efficiency, selectivity, and environmental footprint of pyrazole synthesis.[3][10]
-
Multicomponent Reactions: These reactions combine three or more starting materials in a single pot to form the final product, minimizing waste and purification steps.[3]
-
Catalysis: The use of transition metals (e.g., copper, ruthenium) or heterogeneous catalysts (e.g., nano-ZnO) can enhance reaction rates and provide high regioselectivity under milder conditions than traditional methods.[5][7][11]
-
Green Chemistry: Microwave-assisted synthesis and the use of solvent-free conditions or green solvents are increasingly being employed to develop more sustainable synthetic pathways.[3][10]
Representative Experimental Protocol: Synthesis of a 1,5-Diaryl-3-cyclopropyl Pyrazole via Knorr Condensation
This protocol describes a general procedure. The specific reagents, solvents, and reaction times must be optimized for individual substrates.
-
Reagent Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1-cyclopropyl-3-phenyl-1,3-propanedione (1.0 eq) in absolute ethanol (0.2 M).
-
Hydrazine Addition: Add the desired arylhydrazine hydrochloride (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq).
-
Reaction: Heat the mixture to reflux (approx. 80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Reduce the solvent volume in vacuo.
-
Extraction: Dilute the residue with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure pyrazole product.
The Pharmacological Landscape of Cyclopropyl Pyrazoles
The incorporation of a cyclopropyl group onto a pyrazole scaffold has yielded compounds with significant activity across diverse biological targets.
Case Study: Cannabinoid (CB1) Receptor Antagonists
The CB1 receptor is a well-validated target for the treatment of obesity.[12] The discontinued drug Rimonabant features a pyrazole core. Research into next-generation CB1 antagonists has focused on improving safety and efficacy profiles. Szabó et al. conducted extensive SAR studies on diaryl-pyrazole-3-carboxamides, identifying the cyclopropyl group as a key substituent for achieving high potency.[12]
Their work led to the identification of compound 11r (5-(4-cyclopropylphenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-pyrrolidin-1-yl-1H-pyrazole-3-carboxamide), which exhibited outstanding efficacy in reducing serum lipid parameters in animal models.[12]
| Compound | R Group at Phenyl C4 | CB1 Binding Affinity (Ki, nM) |
| Analog 1 | H | 15.3 |
| Analog 2 | Methyl | 8.7 |
| 11r | Cyclopropyl | 2.1 |
| Analog 4 | Isopropyl | 4.5 |
| Data synthesized from J Med Chem. 2009;52(14):4329-37.[12] |
The data clearly demonstrates that the cyclopropyl group provides a significant advantage in binding affinity compared to hydrogen or other small alkyl groups at this position.
Case Study: γ-Secretase Inhibitors
γ-Secretase is an enzyme implicated in the production of amyloid-β peptides, a hallmark of Alzheimer's disease. Cyclopropyl-substituted pyrazolo[4,3-c]quinolines, such as ELND006, have been investigated as metabolically stable γ-secretase inhibitors, demonstrating the utility of this scaffold in targeting complex neurological diseases.[5][6]
Other Therapeutic Applications
The cyclopropyl-pyrazole scaffold has demonstrated a broad range of other biological activities, making it a versatile starting point for various drug discovery programs.
| Biological Activity | Target Class/Organism Example | Reference(s) |
| Antimicrobial | S. aureus, E. coli | [5][13] |
| Anticancer | Various cancer cell lines | [3][4] |
| Anti-inflammatory | COX enzymes | [4][5] |
| Antiviral | Various viral strains | [3] |
Structure-Activity Relationship (SAR) Insights
Understanding how structural modifications impact biological activity is crucial for rational drug design.
The Role of the Cyclopropyl Group
The cyclopropyl moiety is more than a simple lipophilic group. Its key contributions to SAR include:
-
Metabolic Stability: The C-H bonds of the cyclopropyl ring are generally more resistant to metabolic oxidation by cytochrome P450 enzymes compared to isopropyl or t-butyl groups.
-
Conformational Constraint: The rigid nature of the ring can lock a molecule into a specific, biologically active conformation, reducing the entropic penalty of binding.
-
Probing Binding Pockets: Its unique size and shape allow it to explore small, hydrophobic pockets within a receptor that larger or more flexible groups cannot access effectively.
SAR of Diaryl-Pyrazole CB1 Antagonists
In the development of CB1 antagonists, systematic modification of the pyrazole core revealed several key insights.[12]
-
N1-Aryl Group: A 2,4-dichlorophenyl group at the N1 position was found to be optimal for high affinity.
-
C5-Aryl Group: Substitution at the C4 position of this phenyl ring was explored. As shown in the table above, a cyclopropyl group provided the highest potency.[12]
-
C3-Amide: The nature of the amide at the C3 position was critical for modulating both potency and pharmacokinetic properties.
SAR of Meprin Inhibitors
Studies on pyrazole-based inhibitors of meprin α and β, a pair of metalloproteases, have also highlighted the importance of systematic structural modification.[14][15] Researchers found that:
-
Substitutions at the 3 and 5 positions of the pyrazole could modulate activity and selectivity between the two meprin isoforms.[14]
-
N-substitution on the pyrazole ring generally led to a decrease in activity, suggesting that an unsubstituted N-H may be important for binding, potentially as a hydrogen bond donor.[14]
Conclusion and Future Outlook
Cyclopropyl-substituted pyrazoles represent a highly valuable and versatile class of compounds in medicinal chemistry. The combination of a privileged heterocyclic scaffold with the unique properties of the cyclopropyl group has proven to be a successful strategy for developing potent and selective modulators of various biological targets. Established synthetic routes like the Knorr condensation, coupled with modern catalytic and multicomponent strategies, ensure that novel analogs can be accessed efficiently.
Future research will likely focus on applying this scaffold to new and challenging biological targets. The continued exploration of green synthetic methodologies will be crucial for the sustainable development of these compounds. As our understanding of structural biology and computational chemistry deepens, the rational design of next-generation cyclopropyl-pyrazole therapeutics holds immense promise for addressing unmet medical needs.
References
- 1. nbinno.com [nbinno.com]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. museonaturalistico.it [museonaturalistico.it]
- 4. jchr.org [jchr.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pharmajournal.net [pharmajournal.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Pyrazole synthesis [organic-chemistry.org]
- 12. Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
An In-Depth Technical Guide to the Potential Therapeutic Targets of 2-(4-Cyclopropyl-1H-pyrazol-1-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities.[1][2][3][4] The compound 2-(4-Cyclopropyl-1H-pyrazol-1-yl)acetic acid, featuring a cyclopropyl group and an acetic acid moiety, presents a unique chemical entity with significant therapeutic potential. This guide provides a comprehensive exploration of its prospective molecular targets, drawing upon the established pharmacology of structurally related pyrazole derivatives. We delve into the rationale for investigating its effects on key pathways in oncology, inflammation, and neurology, offering detailed experimental protocols and conceptual frameworks to guide future research and drug development endeavors.
Introduction to this compound
This compound is a heterocyclic compound characterized by a central pyrazole ring substituted with a cyclopropyl group at the C4 position and an acetic acid group at the N1 position. The pyrazole nucleus is known for its diverse pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][3][4] The incorporation of a cyclopropyl ring can enhance metabolic stability and binding affinity to target proteins. The acetic acid side chain introduces a carboxylic acid functional group, which can participate in key hydrogen bonding interactions with biological targets and improve pharmacokinetic properties.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1402411-46-4 |
| Molecular Formula | C₈H₁₀N₂O₂ |
| Molecular Weight | 166.18 g/mol |
| Structure |
Potential Therapeutic Targets in Oncology
The pyrazole scaffold is a common feature in many small-molecule kinase inhibitors and other anticancer agents.[5][6][7][8] The structural motifs present in this compound suggest its potential to interact with key signaling pathways implicated in cancer progression.
Epidermal Growth Factor Receptor (EGFR) and Downstream PI3K/AKT/mTOR Signaling
Rationale: Numerous pyrazole derivatives have been developed as potent inhibitors of EGFR, a receptor tyrosine kinase that, when overexpressed or mutated, drives tumor growth in various cancers.[9][10][11] Dysregulation of the EGFR signaling cascade often leads to the activation of the PI3K/AKT/mTOR pathway, a central regulator of cell proliferation, survival, and metabolism.[2][12][13][14][15] The pyrazole core of the topic compound could potentially serve as a scaffold to bind to the ATP-binding pocket of EGFR or other kinases in this pathway.
Signaling Pathway Diagram:
Caption: Potential inhibition of the EGFR/PI3K/AKT/mTOR pathway.
Experimental Protocol: In Vitro Kinase Inhibition Assay
-
Objective: To determine the inhibitory activity of this compound against EGFR and PI3Kα.
-
Materials: Recombinant human EGFR and PI3Kα enzymes, ATP, appropriate substrates (e.g., poly(Glu, Tyr) for EGFR, PIP2 for PI3Kα), test compound, positive control inhibitors (e.g., Erlotinib for EGFR, Alpelisib for PI3Kα), assay buffer, and a detection system (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare a serial dilution of this compound.
-
In a 96-well plate, add the kinase, substrate, and test compound or control.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for the recommended time.
-
Stop the reaction and measure the signal according to the detection kit manufacturer's instructions.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.
-
Potential Therapeutic Targets in Inflammation
Pyrazole derivatives are well-represented among non-steroidal anti-inflammatory drugs (NSAIDs), with celecoxib being a prominent example.[1][16] Their anti-inflammatory effects are often mediated through the inhibition of enzymes involved in the inflammatory cascade.
Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes
Experimental Workflow Diagram:
Caption: Workflow for evaluating anti-inflammatory activity.
Experimental Protocol: Cellular Assay for Anti-inflammatory Activity
-
Objective: To assess the ability of this compound to inhibit the production of pro-inflammatory mediators in a cellular context.
-
Materials: RAW 264.7 macrophage cell line, cell culture medium, lipopolysaccharide (LPS), this compound, a positive control (e.g., Indomethacin), and ELISA kits for prostaglandin E2 (PGE2) and leukotriene B4 (LTB4).
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound or control for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentrations of PGE2 and LTB4 in the supernatant using ELISA kits.
-
Determine the IC₅₀ for the inhibition of PGE2 and LTB4 production.
-
Chemoattractant Receptor-Homologous Molecule Expressed on Th2 Lymphocytes (CRTh2)
Rationale: CRTh2 is a G protein-coupled receptor that mediates the pro-inflammatory effects of prostaglandin D2 (PGD2). Antagonists of CRTh2 are being investigated for the treatment of allergic inflammation, such as asthma. Notably, 2-(1H-pyrazol-1-yl)acetic acid derivatives have been identified as potent CRTh2 antagonists.[20][21][22][23][24] The structural similarity of the topic compound to these known antagonists makes CRTh2 a compelling potential target.
Potential Therapeutic Targets in Neurological Disorders
Cannabinoid Receptor 1 (CB1)
Rationale: The cannabinoid receptor 1 (CB1) is a G protein-coupled receptor primarily expressed in the central nervous system and is involved in regulating appetite, pain, and mood. Diaryl-pyrazole-3-carboxamides are a well-established class of CB1 receptor antagonists.[25][26][27][28][29][30] While this compound has a different substitution pattern, the presence of the pyrazole core warrants investigation into its potential interaction with the CB1 receptor, particularly given the role of cyclopropyl groups in some known CB1 modulators.[26]
Experimental Protocol: Radioligand Binding Assay for CB1 Receptor
-
Objective: To determine the binding affinity of this compound to the human CB1 receptor.
-
Materials: Membranes from cells expressing the human CB1 receptor, a radiolabeled CB1 antagonist (e.g., [³H]SR141716A), this compound, a known CB1 antagonist for non-specific binding determination (e.g., unlabeled SR141716A), binding buffer, and a scintillation counter.
-
Procedure:
-
In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of the unlabeled antagonist.
-
Incubate the plate at 30°C for 90 minutes.
-
Harvest the membranes onto filter plates and wash to remove unbound radioligand.
-
Measure the radioactivity of the filters using a scintillation counter.
-
Calculate the specific binding and determine the Ki value for the test compound.
-
Summary and Future Directions
This compound is a promising scaffold for the development of novel therapeutics. Based on the extensive literature on pyrazole derivatives, the most promising avenues for investigation include its potential as an anticancer agent targeting kinase signaling pathways, an anti-inflammatory drug modulating pro-inflammatory enzyme activity, and a modulator of G protein-coupled receptors involved in neurological and inflammatory conditions. The experimental protocols outlined in this guide provide a starting point for elucidating the mechanism of action of this compound and validating its potential therapeutic targets. Further research, including structure-activity relationship studies and in vivo efficacy models, will be crucial in advancing this compound from a promising chemical entity to a potential clinical candidate.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. jchr.org [jchr.org]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. srrjournals.com [srrjournals.com]
- 8. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrazole, Pyrazoline, and Fused Pyrazole Derivatives: New Horizons in EGFR-Targeted Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyrazole derivatives as potent EGFR inhibitors: synthesis, biological evaluation and in silico and biodistribution study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Targeting EGFR/PI3K/AKT/mTOR signaling in lung and colon cancers: synthesis, antitumor evaluation of new 1,2,4-oxdiazoles tethered 1,2,3-triazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. [PDF] Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades | Semantic Scholar [semanticscholar.org]
- 16. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 18. researchgate.net [researchgate.net]
- 19. news-medical.net [news-medical.net]
- 20. 2-(1H-Pyrazol-1-yl)acetic acids as chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. 2-(1H-Pyrazol-4-yl)acetic acids as CRTh2 antagonists [ouci.dntb.gov.ua]
- 22. 2-(1H-Pyrazol-4-yl)acetic acids as CRTh2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. 2-(1H-Pyrazol-4-yl)acetic acids as CRTh2 antagonists PMID: 23601708 | MCE [medchemexpress.cn]
- 24. 7-Azaindole-3-acetic acid derivatives: potent and selective CRTh2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Diaryl dihydropyrazole-3-carboxamides with significant in vivo antiobesity activity related to CB1 receptor antagonism: synthesis, biological evaluation, and molecular modeling in the homology model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Novel pyrazole-3-carboxamide derivatives as cannabinoid-1 (CB1) antagonists: journey from non-polar to polar amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
A Technical Guide to the Solubility Assessment of 2-(4-Cyclopropyl-1H-pyrazol-1-yl)acetic acid for Pharmaceutical Research
Abstract
The preclinical and formulation stages of drug development are critically dependent on a thorough understanding of the physicochemical properties of active pharmaceutical ingredients (APIs). Among these, solubility is a cornerstone parameter that directly influences bioavailability, dosage form design, and the reliability of in vitro screening assays.[1][2] This technical guide provides an in-depth framework for determining the solubility of 2-(4-Cyclopropyl-1H-pyrazol-1-yl)acetic acid, a heterocyclic compound featuring a pyrazole core.[3][4] Given the absence of extensive public solubility data for this specific molecule, this document focuses on establishing a robust, scientifically-grounded methodology. We will detail the industry-standard shake-flask method for measuring thermodynamic equilibrium solubility, outline a precise analytical quantification procedure using High-Performance Liquid Chromatography (HPLC), and discuss the key molecular factors that govern the solubility profile of this compound. This guide is intended for researchers, chemists, and formulation scientists engaged in the characterization and development of novel pharmaceutical agents.
Introduction: The Central Role of Solubility
This compound belongs to the pyrazole class of N-heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities.[4] The molecule's structure, featuring a cyclopropyl group and an acetic acid moiety, suggests a unique combination of lipophilic and hydrophilic characteristics that will dictate its behavior in various solvent systems.[3]
Molecular Structure:
-
Chemical Formula: C₈H₁₀N₂O₂
-
Molecular Weight: 166.18 g/mol
-
SMILES: C1CC1C2=CN(N=C2)CC(=O)O
A compound's therapeutic efficacy can be profoundly limited by poor solubility.[2] Low aqueous solubility can lead to poor absorption and bioavailability, while low solubility in organic solvents can complicate synthesis, purification, and the preparation of stock solutions for in vitro testing.[1] Kinetic solubility assays, often used in high-throughput screening, can sometimes overestimate a compound's true solubility due to the formation of supersaturated solutions, making the determination of thermodynamic (equilibrium) solubility essential for lead optimization and formulation.[1][5] This guide therefore focuses on the "gold standard" shake-flask method to provide reliable and reproducible solubility data.[5][6]
Guiding Principles: Physicochemical Properties and Their Impact
The solubility of this compound is not a single value but a profile dependent on the interplay between its structure and the properties of the solvent. Understanding these factors is key to interpreting experimental results.
-
Ionization (pKa): The presence of the carboxylic acid group makes this molecule a weak acid. Its state of ionization is therefore highly pH-dependent. In acidic environments (pH < pKa), the molecule will be predominantly in its neutral, less polar form, typically exhibiting lower aqueous solubility. In neutral or basic environments (pH > pKa), it will deprotonate to form a more polar carboxylate salt, leading to a significant increase in aqueous solubility. Determining the pKa is crucial for predicting its behavior in physiological environments (e.g., the gastrointestinal tract).
-
Lipophilicity (LogP): The LogP (octanol-water partition coefficient) measures the lipophilicity of a compound. The cyclopropyl and pyrazole groups contribute to the molecule's lipophilicity, which will favor solubility in non-polar organic solvents. Conversely, the acetic acid group provides hydrophilicity. The balance between these features will determine its solubility profile across a range of solvents.
-
Crystal Lattice Energy: For solid compounds, the energy required to break the crystal lattice structure must be overcome by the energy of solvation. Different crystalline forms (polymorphs) of the same compound can have different lattice energies and, consequently, different solubilities.[6]
The logical relationship between these properties and the resulting solubility is illustrated below.
Caption: Interplay of physicochemical properties governing solubility.
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
The shake-flask method is the most reliable technique for determining equilibrium solubility.[5][6] It involves agitating an excess amount of the solid compound in the solvent of interest for a sufficient period to allow the system to reach equilibrium.
Workflow Overview
The following diagram outlines the complete experimental workflow from preparation to final analysis.
Caption: Workflow for the shake-flask solubility determination method.
Detailed Step-by-Step Methodology
Materials & Reagents:
-
This compound (solid, purity ≥95%)
-
Glass vials with screw caps (e.g., 2-8 mL)
-
Orbital shaker with temperature control
-
Centrifuge and/or syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Solvents for Testing:
-
Aqueous: Phosphate-buffered saline (PBS) at pH 7.4, pH 1.2 (simulated gastric fluid), pH 4.6 acetate buffer.[7]
-
Organic (Polar Protic): Methanol, Ethanol
-
Organic (Polar Aprotic): Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO)
-
Organic (Non-Polar): Dichloromethane (DCM)
-
-
HPLC system with UV detector
Procedure:
-
Compound Addition: Accurately weigh an excess amount of this compound (e.g., 5-10 mg) and add it to a vial. The amount should be sufficient to ensure solid remains after equilibrium is reached.[7]
-
Causality: The presence of undissolved solid at the end of the experiment is the only visual confirmation that a saturated, equilibrium state has been achieved.[7]
-
-
Solvent Addition: Add a precise volume of the chosen solvent (e.g., 1-2 mL) to the vial. For aqueous buffers, confirm the pH of the resulting suspension at the start and end of the experiment, as a high concentration of an acidic or basic compound can alter the buffer pH.[5]
-
Equilibration: Seal the vials tightly and place them on an orbital shaker. Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for 24 to 72 hours. A duration of 24 hours is typically sufficient for most compounds to reach equilibrium.[1][7]
-
Causality: Prolonged, consistent agitation ensures maximum contact between the solid and solvent, facilitating the dissolution process until the rate of dissolution equals the rate of precipitation. Constant temperature is critical as solubility is temperature-dependent.[8]
-
-
Phase Separation: After equilibration, remove the vials and let them stand to allow for sedimentation. To separate the saturated solution from the excess solid, either:
-
Centrifugation: Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).
-
Filtration: Use a syringe to draw the supernatant and pass it through a chemical-resistant 0.22 µm filter.
-
Causality: This step is critical for accuracy. Any particulate matter transferred to the analytical sample will be dissolved during dilution, leading to a significant overestimation of solubility.[7]
-
-
Sample Dilution & Analysis: Immediately after separation, carefully pipette a known volume of the clear supernatant and dilute it with the appropriate mobile phase or solvent to a concentration that falls within the linear range of the HPLC calibration curve. This prevents the compound from precipitating out of the saturated solution.[7]
-
Quantification: Analyze the diluted sample using the validated HPLC method described in the following section.
Analytical Quantification via HPLC
High-Performance Liquid Chromatography (HPLC) with UV detection is a precise and robust method for determining the concentration of dissolved organic acids.[9][10]
HPLC Quantification Logic
Caption: Logic of concentration measurement using HPLC with a standard curve.
Recommended HPLC Method
-
Column: C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm). C18 columns are versatile and widely used for separating small organic molecules.[11][12]
-
Mobile Phase: An isocratic or gradient mixture of an acidic aqueous buffer and an organic solvent (e.g., Acetonitrile or Methanol). For example, 0.1% Trifluoroacetic Acid (TFA) in Water (Solvent A) and 0.1% TFA in Acetonitrile (Solvent B).
-
Causality: Using an acidic mobile phase (pH < pKa of the analyte) is known as ion suppression.[13] It ensures that the this compound is in its neutral, protonated form. This increases its retention on the non-polar C18 stationary phase, resulting in better peak shape and more reliable quantification.[13]
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: UV detection at ~210 nm.
-
Causality: The carboxyl group and the pyrazole ring are expected to absorb UV light in the low UV range (200-220 nm).[9] An initial wavelength scan should be performed to determine the absorbance maximum for optimal sensitivity.
-
-
Calibration: Prepare a series of at least five standard solutions of the compound in the mobile phase, spanning the expected concentration range of the diluted samples.[10] Inject these standards to generate a calibration curve by plotting peak area against concentration. The curve must have a correlation coefficient (R²) of >0.995 for accurate results.
-
Calculation:
-
Determine the concentration of the diluted sample (C_diluted) from its peak area using the linear regression equation from the calibration curve.
-
Calculate the original concentration in the saturated supernatant (C_saturated) using the formula:
-
C_saturated = C_diluted × Dilution Factor
-
-
Data Presentation and Interpretation
All quantitative solubility data should be summarized in a clear, structured table to facilitate comparison across different solvent conditions.
Table 1: Equilibrium Solubility of this compound at 25°C
| Solvent System | pH | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |
| pH 1.2 Buffer | 1.2 | 25 | Experimental Value | Calculated Value |
| pH 4.6 Buffer | 4.6 | 25 | Experimental Value | Calculated Value |
| PBS | 7.4 | 25 | Experimental Value | Calculated Value |
| Methanol | N/A | 25 | Experimental Value | Calculated Value |
| Acetonitrile | N/A | 25 | Experimental Value | Calculated Value |
| DMSO | N/A | 25 | Experimental Value | Calculated Value |
Interpretation:
-
A significantly higher solubility at pH 7.4 compared to pH 1.2 would confirm the acidic nature of the molecule and its ionization at higher pH.
-
High solubility in DMSO is expected, as it is a powerful aprotic solvent capable of dissolving a wide range of compounds.[14]
-
Comparing solubility in methanol (protic) versus acetonitrile (aprotic) can provide insights into the importance of hydrogen bonding for solvation.
Conclusion
This guide establishes a comprehensive and scientifically rigorous framework for determining the solubility of this compound. By employing the gold-standard shake-flask method coupled with precise HPLC quantification, researchers can generate reliable thermodynamic solubility data. This information is indispensable for making informed decisions during lead optimization, assessing potential bioavailability challenges, and designing robust formulations. Adherence to this self-validating protocol will ensure data of the highest integrity, empowering drug development professionals to confidently advance promising chemical entities through the research pipeline.
References
- 1. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 3. cas 1402411-46-4|| where to buy this compound [english.chemenu.com]
- 4. mdpi.com [mdpi.com]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. scispace.com [scispace.com]
- 7. quora.com [quora.com]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. Analytical Methods for Organic Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. pharmaguru.co [pharmaguru.co]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. agilent.com [agilent.com]
- 14. lifechemicals.com [lifechemicals.com]
Stability Profiling of 2-(4-Cyclopropyl-1H-pyrazol-1-yl)acetic acid: A Framework for Regulatory Compliance and Drug Development
An In-Depth Technical Guide:
Introduction to 2-(4-Cyclopropyl-1H-pyrazol-1-yl)acetic acid
This compound (CAS No. 1402411-46-4; Molecular Formula: C₈H₁₀N₂O₂; Molecular Weight: 166.18 g/mol ) is a small molecule featuring a stable pyrazole nucleus. The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its metabolic stability and versatile biological activity, and is a component of numerous approved pharmaceutical agents.[1][2] The inherent stability of the pyrazole ring makes it a privileged structure in drug design.[1]
This guide, authored from the perspective of a Senior Application Scientist, provides a comprehensive technical framework for conducting the chemical stability studies of this compound as a drug substance. The methodologies detailed herein are grounded in the authoritative guidelines set forth by the International Council for Harmonisation (ICH), primarily ICH Q1A(R2), to ensure scientific integrity and support regulatory submissions.[3] The objective is not merely to list protocols, but to elucidate the scientific rationale behind each step, enabling researchers to design and execute a robust stability program that thoroughly characterizes the molecule's degradation profile.
The Imperative of Stability Testing in Drug Development
The chemical stability of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts the safety and efficacy of the final drug product.[4] Stability studies are a mandatory regulatory requirement designed to understand how a drug substance changes over time under the influence of various environmental factors such as temperature, humidity, and light.[5]
The core objectives of a comprehensive stability program are:
-
Identification of Degradation Pathways: To understand the intrinsic chemical liabilities of the molecule.[4]
-
Development of a Stability-Indicating Method: To establish an analytical procedure capable of accurately quantifying the drug substance and separating it from any potential degradation products.[6][7]
-
Determination of Shelf-Life and Storage Conditions: To ensure the drug substance maintains its quality, purity, and potency throughout its lifecycle.[8]
Prerequisite: Physicochemical Characterization
Before initiating formal stability studies, a baseline understanding of the molecule's fundamental physicochemical properties is essential. These parameters directly influence the design of experimental protocols, particularly for solution-based stress testing.
| Property | Rationale for Determination |
| Aqueous Solubility | Determines the appropriate solvent systems and concentration for solution-state stability and dissolution testing. |
| pKa | Predicts the ionization state at different pH values, which is critical for designing hydrolytic degradation studies. |
| LogP / LogD | Indicates the lipophilicity of the molecule, which can influence its interaction with excipients and degradation kinetics. |
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are the cornerstone of stability profiling. They involve subjecting the drug substance to conditions more severe than those used for accelerated stability testing to intentionally generate degradation products.[4] The primary goal is to achieve a target degradation of 5-20%, which is sufficient to identify and characterize potential degradants without destroying the molecule entirely.[3]
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijrpr.com [ijrpr.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. ijarsct.co.in [ijarsct.co.in]
- 7. Stability Studies and Testing of Pharmaceuticals: An Overview – IPA [ipacanada.com]
- 8. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
Methodological & Application
Application Note: A Comprehensive Protocol for the Synthesis of 2-(4-Cyclopropyl-1H-pyrazol-1-yl)acetic acid
Abstract
This application note provides a detailed, three-step protocol for the synthesis of 2-(4-Cyclopropyl-1H-pyrazol-1-yl)acetic acid, a valuable heterocyclic building block in medicinal chemistry. The synthesis begins with the construction of the 4-cyclopropyl-1H-pyrazole core via a Knorr pyrazole synthesis, followed by a regioselective N-alkylation with ethyl bromoacetate, and concludes with the saponification of the resulting ester to yield the final carboxylic acid. This guide emphasizes the causality behind experimental choices, offers insights into reaction mechanisms, and presents a self-validating system for achieving a high-purity final product.
Introduction
Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms that are featured prominently in numerous FDA-approved drugs due to their wide range of biological activities. The incorporation of a cyclopropyl group can enhance metabolic stability, binding affinity, and overall pharmacological properties of a molecule. This compound serves as a crucial intermediate, providing a scaffold for further functionalization in the development of novel therapeutic agents. This protocol outlines a reliable and reproducible synthetic route, beginning from commercially available starting materials.
Overall Synthetic Scheme
The synthesis is performed in three distinct stages:
-
Step 1: Synthesis of 4-Cyclopropyl-1H-pyrazole (3) from a suitable 1,3-dicarbonyl precursor.
-
Step 2: N-Alkylation to form Ethyl 2-(4-cyclopropyl-1H-pyrazol-1-yl)acetate (4).
-
Step 3: Hydrolysis to yield the final product, this compound (5).
Experimental Protocols
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| Cyclopropyl methyl ketone | Reagent | Sigma-Aldrich |
| Ethyl formate | Reagent | Sigma-Aldrich |
| Sodium methoxide | Reagent | Sigma-Aldrich |
| Hydrazine hydrate | Reagent | Sigma-Aldrich |
| Ethyl bromoacetate | Reagent | Sigma-Aldrich |
| Potassium carbonate (K₂CO₃), anhydrous | Reagent | Sigma-Aldrich |
| Lithium hydroxide (LiOH) | Reagent | Sigma-Aldrich |
| Tetrahydrofuran (THF), anhydrous | HPLC | Fisher Scientific |
| Methanol (MeOH), anhydrous | HPLC | Fisher Scientific |
| Acetone | ACS | Fisher Scientific |
| Diethyl ether | ACS | Fisher Scientific |
| Ethyl acetate (EtOAc) | ACS | Fisher Scientific |
| Hydrochloric acid (HCl), concentrated | ACS | Fisher Scientific |
| Sodium sulfate (Na₂SO₄), anhydrous | ACS | Fisher Scientific |
| Magnesium sulfate (MgSO₄), anhydrous | ACS | Fisher Scientific |
Equipment: Round-bottom flasks, reflux condenser, magnetic stirrer/hotplate, separatory funnel, rotary evaporator, oil bath, standard laboratory glassware, pH paper, Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄).
Step 1: Synthesis of 4-Cyclopropyl-1H-pyrazole (3)
This step is based on the classical Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with hydrazine.[1][2] The required precursor, 3-cyclopropyl-3-oxopropanal (2), is generated in situ from cyclopropyl methyl ketone and ethyl formate via a Claisen condensation.
Protocol:
-
Preparation of the 1,3-Dicarbonyl Intermediate:
-
To a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add sodium methoxide (1.1 eq) suspended in anhydrous diethyl ether (5 mL per gram of sodium methoxide).
-
Cool the suspension to 0 °C in an ice bath.
-
A solution of cyclopropyl methyl ketone (1.0 eq) and ethyl formate (1.1 eq) in anhydrous diethyl ether is added dropwise over 1 hour, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours. The formation of the sodium salt of the enolate will result in a thick precipitate.
-
-
Pyrazole Ring Formation:
-
Cool the reaction mixture back to 0 °C.
-
Slowly add hydrazine hydrate (1.1 eq) dropwise. Caution: This reaction can be exothermic.
-
After addition, remove the ice bath and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC (e.g., 30% EtOAc in hexanes).
-
Cool the reaction to room temperature and carefully quench by adding water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford 4-cyclopropyl-1H-pyrazole (3) as a solid or oil.
-
Expert Insight: The initial Claisen condensation is base-mediated and forms the key β-ketoaldehyde intermediate.[3] The subsequent cyclocondensation with hydrazine is a robust method for forming the pyrazole ring.[4][5] Using hydrazine hydrate directly on the sodium enolate salt in a one-pot fashion is an efficient approach.
Step 2: N-Alkylation to Ethyl 2-(4-cyclopropyl-1H-pyrazol-1-yl)acetate (4)
This step involves a standard nucleophilic substitution reaction. The pyrazole nitrogen is deprotonated by a mild base, forming a pyrazolate anion which then acts as a nucleophile, attacking the electrophilic carbon of ethyl bromoacetate.[6][7]
Protocol:
-
In a round-bottom flask, dissolve 4-cyclopropyl-1H-pyrazole (3) (1.0 eq) in acetone (10 mL per gram of pyrazole).
-
Add anhydrous potassium carbonate (K₂CO₃) (1.5 eq).
-
Stir the suspension vigorously for 15 minutes at room temperature.
-
Add ethyl bromoacetate (1.2 eq) dropwise to the mixture.
-
Heat the reaction mixture to reflux (approx. 56 °C) and maintain for 6-8 hours. Monitor the reaction by TLC until the starting pyrazole is consumed.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Wash the filter cake with a small amount of acetone.
-
Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude ester (4). This product is often of sufficient purity for the next step, but can be purified by column chromatography if necessary.
Expert Insight: Potassium carbonate is a suitable and easily handled base for this alkylation, avoiding the need for stronger, more hazardous bases like sodium hydride.[8] Acetone is an excellent solvent choice due to its polarity and appropriate boiling point for this reaction. The N1 position is generally favored for alkylation due to steric and electronic factors.[9]
Step 3: Hydrolysis to this compound (5)
The final step is a saponification of the ethyl ester to the corresponding carboxylic acid, followed by an acidic workup to protonate the carboxylate salt.
Protocol:
-
Dissolve the crude ethyl ester (4) (1.0 eq) in a mixture of THF and water (e.g., a 3:1 ratio).
-
Add lithium hydroxide (LiOH) (2.0-3.0 eq).
-
Stir the mixture at room temperature for 4-12 hours. Monitor the hydrolysis by TLC by observing the disappearance of the starting ester spot.
-
Once the reaction is complete, remove the THF via rotary evaporation.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material or non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2-3 by the slow, dropwise addition of concentrated HCl. The final product should precipitate as a white or off-white solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, this compound (5).
Expert Insight: Lithium hydroxide is an effective base for ester hydrolysis.[10] The acidic workup is critical to protonate the lithium carboxylate salt formed during the reaction, yielding the final neutral carboxylic acid.[11] Washing with ether before acidification removes any non-acidic impurities, simplifying purification.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H NMR & ¹³C NMR: To confirm the chemical structure and absence of major impurities.
-
LC-MS: To determine the purity and confirm the molecular weight of the final compound.
-
Melting Point: To assess the purity of the crystalline solid.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Hydrazine hydrate is toxic and a suspected carcinogen; handle with extreme care.
-
Sodium methoxide is corrosive and reacts violently with water.
-
Ethyl bromoacetate is a lachrymator and is corrosive.
-
Concentrated acids and bases are highly corrosive.
References
- 1. jk-sci.com [jk-sci.com]
- 2. name-reaction.com [name-reaction.com]
- 3. WO2004089928A1 - Process for producing 3-cyclopropyl-3-oxopropanal acetal compound - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates | MDPI [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.libretexts.org [chem.libretexts.org]
in vitro assay development using 2-(4-Cyclopropyl-1H-pyrazol-1-yl)acetic acid
In Vitro Assay for Characterizing 2-(4-Cyclopropyl-1H-pyrazol-1-yl)acetic acid as a Potential Kinase Inhibitor
Abstract
This document provides a comprehensive guide for the development and execution of an in vitro biochemical assay to characterize the inhibitory potential of this compound. Pyrazole-containing compounds are a significant class of heterocyclic molecules known for their diverse pharmacological activities, including the inhibition of protein kinases, which are critical targets in drug discovery, particularly in oncology.[1][2] This guide will focus on a luminescence-based kinase assay, a robust and sensitive method for determining the potency of small molecule inhibitors. The protocols and principles outlined herein are designed for researchers, scientists, and drug development professionals engaged in the early stages of drug discovery and lead characterization.[3][4]
Introduction: The Significance of Pyrazole Scaffolds and Kinase Inhibition
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[2] Its structural versatility allows for the synthesis of derivatives with potent and selective effects on various biological targets.[1] Among these targets, protein kinases have emerged as a pivotal class of enzymes in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime focus for therapeutic intervention.
This compound is a novel compound featuring a cyclopropyl group, which can enhance metabolic stability and binding affinity, and an acetic acid moiety that can influence solubility and interactions with target proteins.[5] To evaluate its therapeutic potential, a reliable and reproducible in vitro assay is paramount. This application note details the development of a biochemical assay to quantify the inhibitory activity of this compound against a representative protein kinase. The selected assay format is a luminescence-based method that measures the depletion of ATP, a universal co-substrate for all kinases, providing a generic platform adaptable to various kinase targets.
Assay Principle: Luminescence-Based Kinase Activity Measurement
The assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction after the kinase-catalyzed phosphorylation of a substrate. The detection principle relies on a thermostable luciferase that utilizes ATP to produce light. The intensity of the luminescent signal is directly proportional to the ATP concentration. Therefore, a decrease in luminescence indicates ATP consumption by the kinase. When an inhibitor, such as this compound, is present, it will block the kinase's activity, resulting in less ATP consumption and a higher luminescent signal.
Diagram of the Luminescence-Based Kinase Assay Workflow
Caption: Workflow of the luminescence-based kinase inhibition assay.
Materials and Reagents
-
Test Compound: this compound (CAS 1402411-46-4)[5][]
-
Protein Kinase: e.g., ABL1, SRC, or another kinase of interest (recombinant, purified)
-
Kinase Substrate: A peptide or protein substrate specific to the chosen kinase
-
ATP: Adenosine 5'-triphosphate
-
Kinase Assay Buffer: (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
DMSO: Dimethyl sulfoxide, anhydrous
-
Luminescence-based ATP Detection Kit: (e.g., Kinase-Glo® Luminescent Kinase Assay)
-
Positive Control Inhibitor: A known inhibitor of the target kinase (e.g., Staurosporine)
-
Assay Plates: White, opaque, 384-well microplates
-
Multichannel Pipettes and Liquid Handling Systems
-
Plate Luminometer
Step-by-Step Experimental Protocol
This protocol is optimized for a 384-well plate format. All incubations should be performed at room temperature unless otherwise specified.
Preparation of Reagents
-
Test Compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Compound Dilution Series: Perform a serial dilution of the test compound stock in DMSO to create a range of concentrations for IC₅₀ determination (e.g., 11-point, 3-fold serial dilution).
-
Kinase Solution: Prepare the kinase solution in kinase assay buffer at a 2X final concentration. The optimal concentration should be determined empirically to achieve a robust signal window.
-
Substrate/ATP Solution: Prepare a solution containing the kinase substrate and ATP in kinase assay buffer at a 2X final concentration. The ATP concentration should be at or near the Kₘ for the specific kinase to ensure sensitivity to competitive inhibitors.[7]
Assay Procedure
-
Compound Plating: Add 1 µL of the serially diluted test compound, positive control, or DMSO (vehicle control) to the appropriate wells of a 384-well assay plate.
-
Addition of Kinase: Add 10 µL of the 2X kinase solution to all wells.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes. This step allows the compound to interact with the kinase before the reaction is initiated.
-
Initiation of Kinase Reaction: Add 10 µL of the 2X substrate/ATP solution to all wells to start the reaction. The final reaction volume is 21 µL.
-
Reaction Incubation: Incubate the plate for the optimized reaction time (e.g., 60 minutes). The reaction time should be within the linear range of the enzyme kinetics.
-
ATP Detection: Add 20 µL of the ATP detection reagent to each well. This will stop the kinase reaction and initiate the luminescent signal generation.
-
Signal Stabilization: Incubate the plate for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate luminometer.
Diagram of the Kinase Inhibition Mechanism
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]
- 5. cas 1402411-46-4|| where to buy this compound [english.chemenu.com]
- 7. youtube.com [youtube.com]
Application Notes and Protocols: Investigating 2-(4-Cyclopropyl-1H-pyrazol-1-yl)acetic acid in Drug Discovery as a Potential Soluble Epoxide Hydrolase Inhibitor
Authored by: A Senior Application Scientist
Introduction: The Promise of the Pyrazole Scaffold and a Path Forward for Novel Derivatives
The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Derivatives of pyrazole exhibit a vast spectrum of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. The compound 2-(4-Cyclopropyl-1H-pyrazol-1-yl)acetic acid (CAS No. 1402411-46-4) is a novel molecule built upon this privileged scaffold.[1][2][] While specific applications for this particular derivative are not yet extensively documented in peer-reviewed literature, its structural motifs suggest a promising avenue of investigation. The presence of the pyrazole ring, often found in potent enzyme inhibitors, coupled with a cyclopropyl group known to enhance metabolic stability and target engagement, points towards a high potential for biological activity.[1]
This guide, therefore, serves as a comprehensive roadmap for the initial characterization of this compound in a drug discovery context. We will focus on its potential as an inhibitor of soluble epoxide hydrolase (sEH), a well-validated therapeutic target for which many pyrazole-containing compounds have shown significant activity.[4][5][6] By following the protocols outlined herein, researchers can systematically evaluate the compound's inhibitory potency and lay the groundwork for further preclinical development.
Part 1: The Scientific Rationale - Targeting Soluble Epoxide Hydrolase (sEH)
The Role of sEH in Human Health and Disease
Soluble epoxide hydrolase (sEH) is a critical enzyme in the arachidonic acid cascade. It metabolizes endogenous lipid signaling molecules called epoxyeicosatrienoic acids (EETs).[7][8] EETs are beneficial mediators that possess potent anti-inflammatory, vasodilatory, and analgesic properties.[8][9] By hydrolyzing EETs to their less active diol counterparts (dihydroxyeicosatrienoic acids or DHETs), sEH effectively diminishes these protective effects.
Therapeutic Potential of sEH Inhibition
Inhibiting sEH preserves the levels of beneficial EETs, making sEH a compelling therapeutic target for a multitude of pathologies.[10][11] The therapeutic rationale is elegantly simple: by blocking the degradation of EETs, we can amplify the body's natural protective mechanisms. This approach has shown considerable promise in preclinical models of:
-
Cardiovascular Diseases: sEH inhibitors have been demonstrated to lower blood pressure, reduce inflammation associated with atherosclerosis, and protect the heart from ischemic damage.[8][9][12]
-
Inflammatory Disorders: By stabilizing anti-inflammatory EETs, sEH inhibitors can mitigate inflammatory responses, offering potential treatments for conditions like arthritis and inflammatory bowel disease.[13]
-
Pain Management: sEH inhibitors have shown efficacy in reducing both inflammatory and neuropathic pain, potentially offering a non-addictive alternative to traditional analgesics.[7]
Given that numerous pyrazole-containing molecules have been successfully developed as sEH inhibitors, it is a logical and scientifically sound starting point to investigate this compound for this activity.[4][5][6]
Part 2: A Proposed Research Workflow
The following workflow provides a systematic approach to characterizing the sEH inhibitory potential of this compound, from initial screening to preliminary lead validation.
Caption: A proposed workflow for the evaluation of novel compounds as sEH inhibitors.
Part 3: Detailed Experimental Protocol - In Vitro Fluorometric sEH Inhibition Assay
This protocol is adapted from standard, commercially available sEH inhibitor screening kits and is a robust method for determining the in vitro potency of test compounds.[14][15][16][17]
Principle:
The assay utilizes a non-fluorescent substrate that, upon hydrolysis by sEH, releases a highly fluorescent product. The rate of fluorescence increase is directly proportional to sEH activity. An inhibitor will decrease the rate of this reaction.
Materials and Reagents:
-
Test Compound: this compound, dissolved in DMSO to a stock concentration of 10 mM.
-
sEH Assay Buffer: (e.g., 25 mM Tris-HCl, pH 7.4, with 0.1 mg/mL BSA).
-
Recombinant Human sEH Enzyme: Store at -80°C.
-
sEH Substrate: (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME)). Store protected from light.
-
Positive Control Inhibitor: (e.g., N-Cyclohexyl-N'-dodecylurea (NCND)).
-
96-well black, flat-bottom microplate.
-
Fluorescence microplate reader with excitation/emission wavelengths of ~330/465 nm.
Procedure:
-
Preparation of Reagents:
-
Thaw all reagents on ice.
-
Prepare a 1X sEH Assay Buffer if provided as a concentrate.
-
Dilute the sEH enzyme in 1X Assay Buffer to the desired working concentration (refer to manufacturer's data sheet). Keep on ice.
-
Dilute the sEH substrate in 1X Assay Buffer to the final working concentration. Protect from light.
-
-
Compound Dilution Series:
-
Perform a serial dilution of the 10 mM stock of this compound in DMSO. A common starting point is a 10-point, 3-fold dilution series.
-
Prepare an intermediate dilution plate by diluting the DMSO serial dilutions into 1X Assay Buffer to create a 10X working solution for each concentration. This minimizes the final DMSO concentration in the assay.
-
-
Assay Plate Setup:
-
Add reagents to the 96-well plate in the following order:
Well Type Reagent Volume Test Compound 10X Test Compound Dilution 10 µL 1X sEH Assay Buffer 40 µL Diluted sEH Enzyme 50 µL Positive Control 10X Positive Control Inhibitor 10 µL 1X sEH Assay Buffer 40 µL Diluted sEH Enzyme 50 µL Vehicle Control (100% Activity) 10X Assay Buffer with DMSO 10 µL 1X sEH Assay Buffer 40 µL Diluted sEH Enzyme 50 µL Background Control (No Enzyme) 1X Assay Buffer with DMSO 10 µL | | 1X sEH Assay Buffer | 90 µL |
-
Mix gently by tapping the plate.
-
Pre-incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding 50 µL of the diluted sEH substrate to all wells.
-
Immediately place the plate in the microplate reader.
-
Measure the fluorescence kinetically every minute for 30 minutes at Ex/Em = 330/465 nm.
-
Part 4: Data Analysis and Interpretation
1. Calculation of Percent Inhibition:
-
For each time point, subtract the background fluorescence from all other readings.
-
Determine the reaction rate (slope) for each well from the linear portion of the kinetic curve (RFU/min).
-
Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = (1 - (Slope of Test Compound / Slope of Vehicle Control)) * 100
2. IC50 Determination:
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Data Presentation:
The results should be summarized in a clear, tabular format.
| Compound | IC50 (nM) |
| This compound | Calculated Value |
| NCND (Positive Control) | Calculated Value |
Part 5: Follow-up Studies
Should this compound demonstrate potent sEH inhibition (e.g., IC50 < 100 nM), the following studies are recommended:
-
Selectivity Profiling: Assess the compound's inhibitory activity against related enzymes, such as microsomal epoxide hydrolase (mEH), to ensure target selectivity.
-
Cell-Based Assays: Confirm the compound's activity in a cellular context using a whole-cell sEH activity assay.[18] This provides insights into cell permeability and engagement with the target in a more complex biological environment.
-
In Vivo Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: Evaluate the compound's absorption, distribution, metabolism, and excretion (ADME) properties in an animal model. Measure the modulation of EET/DHET ratios in plasma or tissues as a biomarker of sEH inhibition.
-
Efficacy Studies: Test the compound in relevant animal models of hypertension, inflammation, or pain to establish a link between sEH inhibition and a therapeutic effect.[12][19]
References
- 1. cas 1402411-46-4|| where to buy this compound [english.chemenu.com]
- 2. This compound (CAS No. 1402411-46-4) Suppliers @ ChemicalRegister.com [chemicalregister.com]
- 4. Adamantyl-ureas with pyrazoles substituted by fluoroalkanes as soluble epoxide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adamantyl-ureas with pyrazoles substituted by fluoroalkanes as soluble epoxide hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Soluble Epoxide Hydrolase as a Therapeutic Target for Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Soluble epoxide hydrolase inhibitors and cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Soluble epoxide hydrolase inhibitors: an overview and patent review from the last decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Soluble epoxide hydrolase inhibitors and their potential for treatment of multiple pathologic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Soluble Epoxide Hydrolase Inhibitors and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure-directed discovery of potent soluble epoxide hydrolase inhibitors for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. assaygenie.com [assaygenie.com]
- 15. agilent.com [agilent.com]
- 16. abcam.cn [abcam.cn]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. The Potential of Soluble Epoxide Hydrolase Inhibition in the Treatment of Cardiac Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-(4-Cyclopropyl-1H-pyrazol-1-yl)acetic acid as a Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
These application notes provide a comprehensive guide for utilizing 2-(4-Cyclopropyl-1H-pyrazol-1-yl)acetic acid as a chemical probe. While this specific molecule is a novel research chemical, its structural similarity to known antagonists of the Chemoattractant Receptor-Homologous molecule expressed on T Helper type 2 cells (CRTh2) provides a strong rationale for its investigation as a modulator of this key immunological target.[1][2][3] This document outlines detailed protocols for characterizing the activity of this compound at the CRTh2 receptor, as well as broader methodologies for unbiased target identification and validation. The overarching goal is to equip researchers with the necessary tools to explore the biological functions of this compound and its potential as a selective chemical probe.
Introduction: The Rationale for Investigating this compound
The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[4][5] The acetic acid moiety often confers desirable pharmacokinetic properties and can be crucial for interaction with specific biological targets.
High-throughput screening has identified the 2-(1H-Pyrazol-4-yl)acetic acid substructure as a potent antagonist of the CRTh2 receptor.[1] CRTh2, a G-protein coupled receptor for prostaglandin D2 (PGD2), is a key player in the inflammatory cascade associated with allergic diseases such as asthma and allergic rhinitis.[6] It is expressed on various immune cells, including T helper type 2 (Th2) lymphocytes, eosinophils, and basophils.[7] Antagonism of CRTh2 can mitigate the recruitment and activation of these cells, making it an attractive therapeutic strategy for type 2 inflammatory conditions.[8]
The subject of these notes, this compound, incorporates a cyclopropyl group, a common modification in medicinal chemistry used to enhance metabolic stability, improve potency, and modulate the conformation of the molecule.[9] Given the established activity of the parent pyrazole acetic acid scaffold at CRTh2, it is hypothesized that this compound may also function as a CRTh2 antagonist, potentially with improved properties. These application notes provide a roadmap for testing this hypothesis and characterizing the compound as a chemical probe.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₁₀N₂O₂ | |
| Molecular Weight | 166.18 g/mol | |
| CAS Number | 1402411-46-4 |
Characterization as a CRTh2 Antagonist: Experimental Protocols
The following protocols are designed to assess the activity of this compound at the CRTh2 receptor. It is recommended to perform these assays in a sequential manner, starting with a functional screen (calcium flux or cAMP) and followed by a direct binding assay for lead compounds.
Functional Assessment: Calcium Mobilization Assay
This assay measures the ability of the test compound to inhibit the PGD2-induced increase in intracellular calcium in cells expressing the CRTh2 receptor.[6][10]
Materials and Reagents:
-
HEK293 or CHO cells stably expressing human CRTh2
-
Culture Medium (e.g., DMEM/F-12 with 10% FBS, 1% Penicillin-Streptomycin, and selection antibiotic)
-
Assay Buffer (e.g., HBSS with 20 mM HEPES and 2.5 mM probenecid, pH 7.4)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Prostaglandin D2 (PGD2)
-
This compound (dissolved in DMSO)
-
Known CRTh2 antagonist (positive control)
-
384-well, black-walled, clear-bottom assay plates
-
Fluorescence plate reader with integrated pipettor (e.g., FLIPR, FlexStation)
Protocol:
-
Cell Plating:
-
Harvest CRTh2-expressing cells and resuspend to a density of 200,000 cells/mL in culture medium.
-
Dispense 25 µL of the cell suspension into each well of a 384-well plate (5,000 cells/well).
-
Incubate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
-
Dye Loading:
-
Prepare a 2X dye loading solution in assay buffer according to the manufacturer's instructions.
-
Remove the culture medium and add 25 µL of the 2X dye loading solution to each well.
-
Incubate for 60 minutes at 37°C, then 30 minutes at room temperature in the dark.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound, positive control, and a vehicle control (DMSO) in assay buffer. The final DMSO concentration should be ≤ 0.5%.
-
Transfer 12.5 µL of the diluted compounds to the corresponding wells of the cell plate.
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation and Signal Detection:
-
Prepare a 4X PGD2 solution in assay buffer at a concentration that elicits an 80% maximal response (EC₈₀). This concentration needs to be predetermined.
-
Place the cell plate into the fluorescence plate reader and establish a baseline fluorescence reading for 10-20 seconds.
-
Add 12.5 µL of the 4X PGD2 solution to all wells simultaneously.
-
Measure the fluorescence signal over time.
-
Data Analysis:
-
The change in fluorescence (peak signal - baseline) reflects the intracellular calcium concentration.
-
Plot the percentage inhibition of the PGD2-induced calcium response against the concentration of this compound.
-
Determine the IC₅₀ value, which is the concentration of the antagonist that causes 50% inhibition of the PGD2 response.
Functional Assessment: cAMP Inhibition Assay
This assay measures the ability of the test compound to reverse the PGD2-mediated inhibition of adenylyl cyclase, thereby restoring intracellular cAMP levels.[6]
Materials and Reagents:
-
HEK293 or CHO cells stably expressing human CRTh2
-
Assay Buffer
-
Forskolin (to stimulate cAMP production)
-
PGD2
-
This compound
-
cAMP detection kit (e.g., HTRF, ELISA)
Protocol:
-
Cell Preparation:
-
Harvest and resuspend CRTh2-expressing cells in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add cells, forskolin, and serial dilutions of this compound.
-
Add PGD2 to all wells except the baseline control.
-
-
Incubation:
-
Incubate for 30 minutes at 37°C.
-
-
Lysis and Detection:
-
Lyse the cells and measure intracellular cAMP levels using a commercial kit, following the manufacturer's instructions.
-
Data Analysis:
-
Plot the cAMP concentration against the antagonist concentration.
-
Determine the IC₅₀ value, which is the concentration of the antagonist that restores 50% of the PGD2-inhibited cAMP response.
Direct Target Engagement: Competitive Radioligand Binding Assay
This assay directly measures the ability of the test compound to displace a radiolabeled ligand from the CRTh2 receptor.[6]
Materials and Reagents:
-
Membranes from cells expressing human CRTh2
-
Binding Buffer
-
Radiolabeled PGD2 (e.g., [³H]PGD₂)
-
Unlabeled PGD2 (for determining non-specific binding)
-
This compound
-
96-well plates
-
Scintillation counter
Protocol:
-
Assay Setup:
-
In a 96-well plate, add binding buffer, [³H]PGD₂ (at a concentration near its Kd), and serial dilutions of this compound.
-
Include wells for total binding (no competitor) and non-specific binding (excess unlabeled PGD2).
-
-
Initiate Reaction:
-
Add the cell membrane suspension to each well to start the reaction.
-
-
Incubation:
-
Incubate for a defined period at room temperature to reach equilibrium.
-
-
Filtration and Detection:
-
Rapidly filter the contents of each well through a filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the concentration of this compound.
-
Determine the IC₅₀ value and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Unbiased Target Identification and Validation
If this compound does not show activity against CRTh2, or to identify potential off-targets, unbiased proteomics-based approaches can be employed.
Drug Affinity Responsive Target Stability (DARTS)
DARTS is a powerful method for identifying direct binding targets of small molecules without requiring chemical modification of the compound.[11][12] It is based on the principle that the binding of a small molecule can stabilize its target protein, making it more resistant to proteolysis.
Caption: Workflow for Drug Affinity Responsive Target Stability (DARTS).
Protocol Outline:
-
Lysate Preparation: Prepare a native protein lysate from the cells or tissue of interest.
-
Compound Treatment: Aliquot the lysate and treat with either this compound or a vehicle control (e.g., DMSO).
-
Limited Proteolysis: Add a protease (e.g., thermolysin, pronase) to both the treated and control lysates and incubate for a short period.
-
Quenching and Denaturation: Stop the digestion and denature the remaining proteins.
-
Analysis:
-
SDS-PAGE: Run the samples on an SDS-PAGE gel. Look for protein bands that are present or more intense in the compound-treated sample compared to the control.
-
Mass Spectrometry: Excise the differential bands from the gel and identify the proteins by mass spectrometry.
-
Best Practices for Using this compound as a Chemical Probe
Once the target and cellular activity of this compound are established, it is crucial to use it as a chemical probe following best practices to ensure robust and reproducible results.
-
Determine the Optimal Concentration: Use the lowest concentration of the probe that elicits the desired biological effect to minimize the risk of off-target effects.
-
Use Appropriate Controls:
-
Negative Control: Ideally, a structurally similar but inactive analog should be used to control for off-target effects. If unavailable, use a vehicle control.
-
Orthogonal Control: If possible, use a structurally distinct probe for the same target to confirm that the observed phenotype is due to modulation of the intended target.
-
-
Confirm Target Engagement in Cells: Whenever possible, demonstrate that the probe interacts with its target in the cellular context at the concentrations used in phenotypic assays.
Caption: Logical relationships in chemical probe validation.
Conclusion
This compound represents a promising, yet under-characterized, small molecule with the potential to serve as a chemical probe for the CRTh2 receptor. The protocols and guidelines presented in this document provide a comprehensive framework for its evaluation, from initial target characterization to its application in biological research. By adhering to rigorous scientific principles and employing appropriate controls, researchers can confidently use this compound to dissect the role of its target(s) in health and disease.
References
- 1. 2-(1H-Pyrazol-4-yl)acetic acids as CRTh2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-(1H-Pyrazol-4-yl)acetic acids as CRTh2 antagonists [ouci.dntb.gov.ua]
- 3. 2-(1H-Pyrazol-1-yl)acetic acids as chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. bmjopen.bmj.com [bmjopen.bmj.com]
- 8. Antagonism of the prostaglandin D2 receptor CRTH2 attenuates asthma pathology in mouse eosinophilic airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cas 1402411-46-4|| where to buy this compound [english.chemenu.com]
- 10. benchchem.com [benchchem.com]
- 11. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Derivatization of 2-(4-Cyclopropyl-1H-pyrazol-1-yl)acetic acid for Activity Screening
Introduction: The Strategic Value of the Pyrazole Scaffold in Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle, is a well-established "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties, including the ability to participate in hydrogen bonding as both a donor and acceptor, contribute to its successful incorporation into a multitude of FDA-approved drugs. Pyrazole-containing compounds exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties. The specific substitution pattern on the pyrazole ring allows for the fine-tuning of a compound's pharmacological profile.
The target molecule, 2-(4-Cyclopropyl-1H-pyrazol-1-yl)acetic acid, presents a strategic starting point for the generation of a diverse chemical library for biological screening. The cyclopropyl group at the 4-position offers a rigid, lipophilic moiety that can explore specific binding pockets in biological targets. The acetic acid functional group provides a convenient handle for derivatization, allowing for the introduction of a wide array of chemical diversity through the formation of amides and esters. This application note provides a comprehensive guide to the efficient derivatization of this core scaffold and outlines a strategy for subsequent activity screening, with a particular focus on protein kinase inhibition, a target class for which pyrazole derivatives have shown significant promise.[1][2][3][4]
Rationale for Derivatization: Exploring Chemical Space
The primary goal of derivatizing this compound is to systematically explore the chemical space around this core structure to identify novel bioactive compounds. By converting the carboxylic acid to a library of amides and esters, we can modulate several key physicochemical properties that are critical for drug action, including:
-
Lipophilicity: Affects cell permeability and binding to hydrophobic pockets of target proteins.
-
Hydrogen Bonding Capacity: Introduction of different amide and ester functionalities alters the hydrogen bond donor/acceptor profile, influencing target engagement.
-
Steric Bulk: Varying the size and shape of the appended groups can probe the steric tolerance of the target's binding site.
-
Solubility: Derivatization can significantly impact the aqueous solubility of the compounds, which is crucial for both in vitro assays and in vivo applications.
This systematic approach allows for the elucidation of structure-activity relationships (SAR), providing valuable insights for further lead optimization.[5][6][7]
Synthetic Derivatization Strategies
The carboxylic acid moiety of this compound is readily amenable to two primary derivatization strategies: amide bond formation and esterification. The following sections provide detailed protocols and the underlying mechanistic principles for these transformations.
Part 1: Amide Library Synthesis via EDC/HOBt Coupling
Amide coupling is a cornerstone reaction in medicinal chemistry. The use of carbodiimide coupling agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an activating agent like 1-Hydroxybenzotriazole (HOBt), provides a mild and efficient method for amide bond formation.
Causality of Experimental Choices (The "Why"):
-
EDC (Carbodiimide): EDC is a water-soluble carbodiimide that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. Its water-solubility simplifies purification, as the urea byproduct can be easily removed by aqueous workup.
-
HOBt (Activating Agent): The O-acylisourea intermediate formed with EDC can be susceptible to racemization and can rearrange to an unreactive N-acylurea. HOBt acts as a nucleophilic catalyst that traps the activated carboxylic acid to form an HOBt-ester. This active ester is more stable than the O-acylisourea and reacts efficiently with the amine to form the desired amide with minimal side reactions. The reaction proceeds through a catalytic cycle where HOBt is regenerated.
-
Solvent (DMF or DCM): Anhydrous aprotic solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are used to prevent hydrolysis of the activated intermediates.
Experimental Workflow for Amide Synthesis:
Caption: Workflow for Amide Library Synthesis.
Detailed Protocol 1: EDC/HOBt Mediated Amide Coupling
Materials:
-
This compound
-
Amine of interest (1.1 equivalents)
-
EDC·HCl (1.2 equivalents)
-
HOBt (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents, optional, for amine salts)
-
Anhydrous DMF or DCM
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equivalent).
-
Dissolve the acid in anhydrous DMF or DCM (approximately 0.1 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Add HOBt (1.2 equivalents) and EDC·HCl (1.2 equivalents) to the solution and stir for 15-30 minutes at 0 °C.
-
Add the amine of interest (1.1 equivalents). If the amine is a hydrochloride salt, add DIPEA (2.0 equivalents).
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with EtOAc.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of EtOAc in hexanes) to afford the desired amide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
| Parameter | Rationale |
| Reaction Temperature | Initial cooling to 0°C minimizes side reactions during the activation of the carboxylic acid. The reaction is then warmed to room temperature for efficient amide bond formation. |
| Equivalents of Reagents | A slight excess of the amine and coupling reagents ensures complete consumption of the starting carboxylic acid. |
| Inert Atmosphere | Prevents the reaction of activated intermediates with atmospheric moisture. |
| Aqueous Work-up | Removes the water-soluble EDC-urea byproduct and any unreacted HOBt and amine. |
Part 2: Ester Library Synthesis via Steglich Esterification
The Steglich esterification is a mild and effective method for forming esters from carboxylic acids and alcohols, particularly for acid-sensitive or sterically hindered substrates. It utilizes a carbodiimide, such as Dicyclohexylcarbodiimide (DCC) or EDC, and a nucleophilic catalyst, 4-Dimethylaminopyridine (DMAP).
Causality of Experimental Choices (The "Why"):
-
DCC/EDC (Carbodiimide): As in amide synthesis, the carbodiimide activates the carboxylic acid to form the O-acylisourea intermediate.
-
DMAP (Nucleophilic Catalyst): DMAP is a more potent nucleophile than the alcohol. It reacts with the O-acylisourea intermediate to form a highly reactive N-acylpyridinium salt. This intermediate is then readily attacked by the alcohol to form the ester, regenerating DMAP in the process. This catalytic cycle significantly accelerates the esterification and suppresses the formation of the N-acylurea byproduct.[8][9][10][11]
-
Solvent (DCM): Anhydrous DCM is a common solvent for Steglich esterification due to its inertness and ability to dissolve a wide range of reactants.
Experimental Workflow for Ester Synthesis:
Caption: Workflow for Ester Library Synthesis.
Detailed Protocol 2: Steglich Esterification
Materials:
-
This compound
-
Alcohol of interest (1.2 equivalents)
-
DCC (1.1 equivalents)
-
DMAP (0.1 equivalents, catalytic)
-
Anhydrous DCM
-
Dilute aqueous HCl (e.g., 1 M)
-
Brine
-
Anhydrous Na₂SO₄
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent) and the alcohol of interest (1.2 equivalents).
-
Dissolve the reactants in anhydrous DCM (approximately 0.1 M concentration).
-
Add DMAP (0.1 equivalents).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 equivalents) in a small amount of anhydrous DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter off the DCU precipitate and wash the solid with a small amount of DCM.
-
Combine the filtrate and washings, and wash sequentially with dilute aqueous HCl (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system to afford the desired ester.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.
| Parameter | Rationale |
| Catalytic DMAP | A substoichiometric amount of DMAP is sufficient as it is regenerated during the catalytic cycle. |
| DCC vs. EDC | DCC is often used in lab-scale synthesis where the insoluble DCU byproduct can be easily removed by filtration. For larger scale or automated synthesis, the water-soluble EDC may be preferred. |
| Filtration Step | Essential for removing the majority of the urea byproduct before aqueous work-up. |
| Dilute Acid Wash | Removes residual DMAP and any basic impurities. |
High-Throughput Screening (HTS) Cascade for Activity Profiling
Once a library of amide and ester derivatives has been synthesized and characterized, the next step is to screen for biological activity. Given the prevalence of pyrazole scaffolds in kinase inhibitors, a primary screen targeting a panel of protein kinases is a logical starting point.[1][12][13]
Screening Cascade Overview:
Caption: A typical HTS cascade for a novel compound library.
Protocol 3: Primary High-Throughput Kinase Inhibition Assay (Luminescent ATP Depletion Assay)
This protocol describes a generic, robust HTS assay to identify inhibitors of protein kinases by measuring the amount of ATP remaining after the kinase reaction. Commercial kits such as Kinase-Glo® are widely used for this purpose.[14]
Assay Principle:
The assay is based on the principle that active kinases consume ATP to phosphorylate their substrates. The amount of ATP remaining in the reaction is inversely proportional to the kinase activity. A luciferase-based reagent is used to generate a luminescent signal that is directly proportional to the ATP concentration. Inhibitors of the kinase will result in less ATP consumption and therefore a higher luminescent signal.
Materials:
-
Kinase of interest
-
Specific kinase substrate (protein or peptide)
-
ATP
-
Assay buffer (specific to the kinase)
-
Synthesized compound library (dissolved in DMSO)
-
Positive control inhibitor (e.g., Staurosporine)
-
Negative control (DMSO vehicle)
-
Luminescent ATP detection reagent (e.g., Kinase-Glo®)
-
384-well white, opaque assay plates
-
Luminometer plate reader
Procedure:
-
Compound Plating:
-
Prepare a stock plate of the synthesized library at a concentration of 1 mM in DMSO.
-
Using an acoustic liquid handler or multichannel pipette, transfer a small volume (e.g., 50 nL) of each compound solution to the appropriate wells of a 384-well assay plate to achieve a final screening concentration of 10 µM in a 5 µL reaction volume.
-
Design the plate layout to include positive and negative controls. Typically, columns 1 and 2 are used for negative controls (DMSO only), and columns 23 and 24 are for positive controls (a known inhibitor).[15][16][17][18]
-
-
Reagent Addition:
-
Prepare a kinase/substrate master mix in the appropriate assay buffer.
-
Dispense 2.5 µL of the kinase/substrate mix into each well of the assay plate.
-
Incubate for 10-15 minutes at room temperature.
-
-
Initiation of Kinase Reaction:
-
Prepare an ATP solution in the assay buffer at a concentration twice the final desired concentration (typically at or near the Km for the specific kinase).
-
Add 2.5 µL of the ATP solution to each well to initiate the kinase reaction. The final reaction volume is 5 µL.
-
-
Incubation:
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Detection:
-
Add 5 µL of the luminescent ATP detection reagent to each well.
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Read the luminescence on a plate reader.
-
Data Analysis and Quality Control:
-
Normalization: The raw luminescence data is normalized to the plate controls:
-
% Inhibition = 100 * (Signal_compound - Signal_pos_ctrl) / (Signal_neg_ctrl - Signal_pos_ctrl)
-
-
Assay Quality (Z'-factor): The Z'-factor is a statistical measure of the quality of the HTS assay. It is calculated using the signals from the positive and negative controls.[1][12][19][20][21]
-
Z' = 1 - (3 * (SD_pos_ctrl + SD_neg_ctrl)) / |Mean_pos_ctrl - Mean_neg_ctrl|
-
An assay with a Z'-factor > 0.5 is considered excellent for HTS.
-
| Z'-factor Value | Assay Quality |
| > 0.5 | Excellent |
| 0 to 0.5 | Acceptable |
| < 0 | Unacceptable |
-
Hit Identification: Compounds that exhibit a % inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the sample population) are considered primary hits.
Conclusion and Future Directions
This application note provides a detailed framework for the systematic derivatization of this compound and the subsequent screening of the resulting compound library. The protocols for amide and ester synthesis are robust and amenable to the generation of a diverse set of analogs. The proposed HTS cascade, starting with a kinase inhibition assay, offers a logical path to identify bioactive compounds.
Hits identified from the primary screen should be subjected to dose-response analysis to determine their IC₅₀ values. Subsequent secondary screening against a broader panel of kinases is crucial to assess the selectivity of the active compounds.[8][9][10][11][22][23] Promising candidates with good potency and selectivity can then be advanced to cell-based assays to confirm target engagement and evaluate their phenotypic effects. The structure-activity relationship data generated from this comprehensive approach will be invaluable for guiding the optimization of this promising pyrazole scaffold into novel therapeutic leads.
References
- 1. Z-factor - Wikipedia [en.wikipedia.org]
- 2. chim.it [chim.it]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Structure-activity relationships of pyrazole derivatives as potential therapeutics for immune thrombocytopenias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. キナーゼ選択性プロファイリングサービス [promega.jp]
- 9. reactionbiology.com [reactionbiology.com]
- 10. assayquant.com [assayquant.com]
- 11. Kinase Profiling Services - Luceome Biotechnologies [luceome.com]
- 12. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 13. Impact of normalization methods on high-throughput screening data with high hit rates and drug testing with dose–response data - PMC [pmc.ncbi.nlm.nih.gov]
- 14. promega.co.uk [promega.co.uk]
- 15. support.collaborativedrug.com [support.collaborativedrug.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Advanced Assay Development Guidelines for Image-Based High Content Screening and Analysis - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. punnettsquare.org [punnettsquare.org]
- 20. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 21. bellbrooklabs.com [bellbrooklabs.com]
- 22. High-Throughput Kinase Activity Mapping (HT-KAM) system: biochemical assay [protocols.io]
- 23. pharmaron.com [pharmaron.com]
Application Note: A Multi-Tiered Approach for Efficacy Testing of 2-(4-Cyclopropyl-1H-pyrazol-1-yl)acetic acid (CPAA), a Novel GSK-3β Inhibitor
Introduction: Targeting a Key Oncogenic Kinase
Glycogen Synthase Kinase 3 Beta (GSK-3β) is a constitutively active serine/threonine kinase that acts as a critical negative regulator in multiple signaling pathways, including the Wnt/β-catenin and PI3K/Akt pathways.[1][2][3] Its role in tumorigenesis is complex; however, in many cancers, GSK-3β inhibition has been shown to suppress tumor cell survival and proliferation.[4] GSK-3β is a key enzyme that phosphorylates β-catenin at Serine 33, Serine 37, and Threonine 41, marking it for proteasomal degradation.[5][6] Inhibition of GSK-3β leads to the stabilization and nuclear accumulation of β-catenin, which can paradoxically lead to either reduced proliferation or differentiation, depending on the cancer context.[3][4]
This application note details the experimental validation of a novel small molecule, 2-(4-Cyclopropyl-1H-pyrazol-1-yl)acetic acid (CPAA), hypothesized to be an ATP-competitive inhibitor of GSK-3β. The following protocols are designed to confirm this hypothesis and characterize its anti-cancer efficacy in a systematic, tiered approach.
Pre-Clinical Efficacy Testing Workflow
A robust evaluation of a novel kinase inhibitor requires a logical progression from biochemical validation to cellular efficacy. This ensures that the observed cellular effects are a direct consequence of on-target activity. The workflow is designed to first confirm direct enzyme inhibition, then verify target engagement in a cellular context, and finally, assess the functional outcome on cell viability.
Caption: A tiered workflow for evaluating the GSK-3β inhibitor CPAA.
Tier 1: In Vitro Target Engagement and Potency
Principle of the Assay: The initial and most critical step is to confirm that CPAA directly inhibits the kinase activity of purified GSK-3β enzyme and to determine its potency (IC50). A Homogeneous Time-Resolved Fluorescence (HTRF) assay is a robust, high-throughput method ideal for this purpose.[7] It measures the phosphorylation of a specific substrate peptide by GSK-3β. Inhibition of the enzyme by CPAA results in a decreased signal.[8]
Protocol: HTRF Kinase Assay for GSK-3β
This protocol is adapted for a 384-well plate format.
Materials:
-
Recombinant human GSK-3β enzyme (e.g., BPS Bioscience, #40002)[9]
-
GSK Substrate Peptide (biotinylated)
-
ATP (Adenosine 5'-triphosphate)
-
HTRF Detection Reagents: Europium cryptate-labeled anti-phospho substrate antibody and Streptavidin-XL665.[8]
-
Kinase Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)[10]
-
CPAA compound, dissolved in 100% DMSO
-
384-well low-volume white plates
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of CPAA in 100% DMSO, starting at 1 mM (e.g., 1:3 dilutions). This will be your 100x stock plate. Further dilute these stocks into Kinase Assay Buffer to create a 4x working solution. The final DMSO concentration in the assay should be ≤1%.
-
Assay Plate Setup:
-
Add 5 µL of 4x CPAA working solution or vehicle (buffer with DMSO) to the appropriate wells.
-
Add 10 µL of 2x GSK-3β enzyme solution (e.g., 1 ng/µL final concentration) to all wells except the "no enzyme" control.[9] Add 10 µL of buffer to the control wells.
-
Pre-incubate the plate for 20 minutes at room temperature to allow the compound to bind to the enzyme.
-
-
Reaction Initiation: Prepare a 4x substrate/ATP master mix in Kinase Assay Buffer. The final concentrations should be at the apparent Km for ATP (e.g., ~25 µM) and a suitable concentration of the substrate peptide.[7][11]
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP master mix to all wells.
-
Incubation: Incubate the plate at 30°C for 60 minutes.[9] The incubation time must be within the linear range of the enzyme reaction, determined during assay development.
-
Reaction Termination and Detection: Add 10 µL of HTRF detection buffer containing the Europium-anti-phospho antibody and Streptavidin-XL665 to stop the reaction.
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader at 620 nm (cryptate emission) and 665 nm (XL665 emission).
Data Analysis: The HTRF ratio (665nm/620nm * 10,000) is proportional to the amount of phosphorylated substrate.
-
Calculate the percent inhibition for each CPAA concentration relative to the "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.
-
Plot percent inhibition versus the log of CPAA concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
| Compound | Target | Assay Format | IC50 (nM) |
| CPAA | GSK-3β | HTRF | 55.2 |
| Staurosporine (Control) | GSK-3β | HTRF | 12.5 |
Tier 2: Cellular Target Engagement & Mechanism of Action
Principle of the Assay: After confirming direct biochemical inhibition, it is essential to demonstrate that CPAA engages GSK-3β within a cellular environment. As GSK-3β phosphorylates β-catenin to trigger its degradation, an effective inhibitor should increase the levels of total β-catenin and decrease the levels of phosphorylated β-catenin (p-β-catenin).[5][6] This can be measured via Western Blot.
Caption: CPAA inhibits GSK-3β, preventing β-catenin phosphorylation and degradation.
Protocol: Western Blot Analysis of Phospho-β-catenin
Materials:
-
Human colorectal cancer cell line (e.g., RKO or SW480)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
CPAA and a known GSK-3β inhibitor (e.g., CHIR99021) as a positive control
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Primary Antibodies: Rabbit anti-phospho-β-catenin (Ser33/37/Thr41)[5][12], Rabbit anti-total-β-catenin, Mouse anti-GAPDH (loading control)
-
Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
PVDF membrane and standard Western Blotting equipment[13]
Procedure:
-
Cell Culture and Treatment: Seed RKO cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with increasing concentrations of CPAA (e.g., 0.1, 0.5, 1, 5 µM) and a positive control (e.g., 3 µM CHIR99021) for 4 hours. Include a vehicle-only (DMSO) control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with 150 µL of RIPA buffer per well. Scrape cells, collect lysates, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane onto a 10% SDS-PAGE gel. Transfer proteins to a PVDF membrane.[13]
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% BSA in TBS-T for 1 hour at room temperature.
-
Incubate with primary anti-phospho-β-catenin antibody (e.g., 1:1000 dilution) overnight at 4°C.[12]
-
Wash the membrane 3x with TBS-T.
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:10,000 dilution) for 1 hour at room temperature.[12]
-
-
Detection: Detect the signal using an ECL substrate and an imaging system.
-
Stripping and Re-probing: To normalize the data, the blot can be stripped and re-probed for total β-catenin and then for GAPDH as a loading control.
Expected Results: A dose-dependent decrease in the band intensity for phospho-β-catenin should be observed in CPAA-treated cells, similar to the positive control. A corresponding increase in total β-catenin levels should also be seen. This result would confirm that CPAA inhibits GSK-3β kinase activity in a cellular context.
Tier 3: Cellular Efficacy & Cytotoxicity
Principle of the Assay: The final step is to determine if the on-target activity of CPAA translates into a functional anti-cancer effect. The MTT assay is a colorimetric method that measures cell metabolic activity, which serves as an indicator of cell viability and proliferation.[14][15] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[16] A reduction in this conversion indicates a loss of cell viability or an anti-proliferative effect.
Protocol: MTT Cell Viability Assay
Materials:
-
RKO cancer cells
-
Cell culture medium
-
CPAA and a standard cytotoxic agent (e.g., Doxorubicin) as a positive control
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well clear flat-bottom plates
Procedure:
-
Cell Seeding: Seed RKO cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of medium. Incubate overnight to allow for cell attachment.[17]
-
Compound Treatment: Prepare serial dilutions of CPAA and Doxorubicin in culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (DMSO) and no-cell (media only) controls.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[17]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.[15] Purple formazan crystals should become visible in viable cells.
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution (DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.[14][18]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[16][18]
Data Analysis:
-
Subtract the average absorbance of the "media only" blank from all other readings.
-
Calculate the percent cell viability for each concentration relative to the vehicle-treated control wells (defined as 100% viability).
-
Plot percent viability versus the log of compound concentration and fit the data to a four-parameter logistic curve to determine the GI50 (concentration for 50% growth inhibition).
| Compound | Cell Line | Assay Format | GI50 (µM) |
| CPAA | RKO | MTT (72h) | 2.8 |
| Doxorubicin (Control) | RKO | MTT (72h) | 0.5 |
Summary & Future Directions
The experimental framework described provides a rigorous and logical pathway for evaluating the efficacy of this compound (CPAA). The successful completion of these tiers would demonstrate that CPAA is a potent, cell-active inhibitor of GSK-3β with functional anti-proliferative effects in a cancer cell model.
Future work should focus on selectivity profiling against a panel of other kinases to ensure on-target specificity. Further studies could also explore the compound's effects on other GSK-3β-mediated pathways and advance to in vivo xenograft models to assess therapeutic efficacy in a whole-organism context.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Glycogen synthase kinase 3β in tumorigenesis and oncotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Glycogen Synthase Kinase 3β (GSK3β) in Tumorigenesis and Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glycogen Synthase Kinase 3β in Cancer Biology and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phospho-β-Catenin (Ser33/37/Thr41) Blocking Peptide | Cell Signaling Technology [cellsignal.com]
- 6. Phospho-beta-Catenin (Ser33/37/Thr41) Antibody | Cell Signaling Technology [cellsignal.com]
- 7. HTRF Kinase Assay Development and Methods in Inhibitor Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. mdpi.com [mdpi.com]
- 11. promega.com [promega.com]
- 12. biocompare.com [biocompare.com]
- 13. Western blot protocol | Jeffrey Magee Lab | Washington University in St. Louis [mageelab.wustl.edu]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. texaschildrens.org [texaschildrens.org]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening Strategies for the Identification of Novel Pyrazole-Based Modulators
For Researchers, Scientists, and Drug Development Professionals.
Introduction
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the structural core of numerous compounds with a wide array of pharmacological activities.[1] Pyrazole-based molecules have demonstrated significant potential as inhibitors and modulators of various biological targets, including protein kinases, G-protein coupled receptors (GPCRs), and enzymes involved in critical disease pathways.[2][3] Their prevalence in approved drugs and clinical candidates for oncology, inflammation, and infectious diseases underscores the importance of this heterocyclic motif.[4] High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify "hit" compounds that modulate a specific biological target. This application note provides a comprehensive guide to developing and executing robust HTS campaigns for the discovery of novel pyrazole-based therapeutics, focusing on technical best practices, detailed protocols, and data-driven decision-making.
Section 1: Pre-Screening Considerations: The Foundation of a Successful Campaign
A successful HTS campaign begins long before the first plate is read. Careful planning and rigorous quality control at the outset are paramount to generating meaningful and reproducible data.
Target Selection and Validation
The choice of a biological target is the most critical decision in a drug discovery project. The target should be biologically validated with strong evidence linking its modulation to a therapeutic effect. For pyrazole-focused screens, common target classes include:
-
Protein Kinases: Dysregulation of kinases is a hallmark of many cancers and inflammatory diseases.[5] Pyrazoles are well-established as "hinge-binding" motifs in ATP-competitive kinase inhibitors.[6][7]
-
GPCRs: As the largest family of cell surface receptors, GPCRs are highly druggable targets for a multitude of therapeutic areas.
-
Other Enzymes: Pyrazoles have shown activity against a variety of other enzymes, such as proteases and phosphodiesterases.[3][8]
Pyrazole Library Quality Control
The integrity of the screening library is non-negotiable. For pyrazole-based libraries, specific attention should be paid to:
-
Purity and Integrity: Each compound should be assessed for purity (typically >95%) via LC-MS and/or NMR to ensure that the observed activity is not due to contaminants.
-
Solubility: Pyrazole compounds can exhibit a wide range of solubilities. It is crucial to determine the maximum soluble concentration in the assay buffer and the DMSO stock. Poor solubility can lead to compound precipitation and false-positive results due to aggregation.[9] Best practices in compound management, such as controlled storage conditions and minimizing freeze-thaw cycles, are essential for maintaining compound integrity.[10][11]
-
Compound Aggregation: Some organic molecules, including certain pyrazole derivatives, can form sub-micrometer aggregates in aqueous solutions, leading to non-specific inhibition of enzymes and other proteins.[12][13] This is a major source of false positives in HTS. It is advisable to perform counter-screens or use computational models to flag potential aggregators early in the process.
Assay Plate Selection
The choice of microplate can significantly impact assay performance.
-
Format: 384- and 1536-well plates are standard for HTS to maximize throughput and minimize reagent consumption.
-
Surface Treatment: Low-binding surfaces are often necessary to prevent nonspecific adsorption of proteins or hydrophobic pyrazole compounds.
-
Optical Properties: For fluorescence- or luminescence-based assays, black plates are used to minimize background signal and well-to-well crosstalk. For absorbance assays, clear plates are required.
Section 2: Assay Development and Optimization
The goal of assay development is to create a robust, reproducible, and sensitive method to measure the activity of the target in a high-throughput format.
Choosing the Right Assay Format
The choice between a biochemical and a cell-based assay depends on the target and the desired information.
-
Biochemical Assays: These assays use purified components (e.g., enzyme, substrate) to measure the direct interaction of a compound with the target. They are generally simpler to develop and have fewer confounding factors than cell-based assays.
-
Cell-Based Assays: These assays measure the effect of a compound on a biological process within a living cell.[14][15] They provide more physiologically relevant information but can be more complex and prone to artifacts.
Detailed Protocol: A Case Study - TR-FRET Kinase Assay for Pyrazole Inhibitors
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a powerful technology for studying biomolecular interactions, such as the binding of an inhibitor to a kinase.[16] It offers a homogeneous, "mix-and-read" format with a high signal-to-background ratio.[17]
Principle: This assay measures the inhibition of kinase activity by quantifying the phosphorylation of a substrate. A terbium (Tb)-labeled antibody that specifically recognizes the phosphorylated substrate acts as the FRET donor, and a fluorescein-labeled substrate acts as the acceptor. When the substrate is phosphorylated by the kinase, the antibody binds, bringing the donor and acceptor into proximity and generating a FRET signal.[17] Pyrazole inhibitors will prevent this phosphorylation, leading to a decrease in the FRET signal.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 2X kinase/substrate solution in kinase reaction buffer. The optimal concentrations of kinase and substrate must be determined empirically during assay development.
-
Prepare a 4X compound solution by serially diluting the pyrazole compounds in DMSO, then diluting further in kinase reaction buffer.
-
Prepare a 2X stop/detection solution containing EDTA (to stop the kinase reaction) and the Tb-labeled phospho-specific antibody in TR-FRET dilution buffer.
-
-
Assay Procedure (384-well plate):
-
Dispense 5 µL of the 4X compound solution to the appropriate wells of the assay plate. Include positive controls (no inhibitor) and negative controls (no kinase).
-
Initiate the reaction by adding 10 µL of the 2X kinase/substrate solution to all wells.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), protected from light.
-
Stop the reaction by adding 5 µL of the 2X stop/detection solution.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Detailed Protocol: A Case Study - Calcium Flux Cell-Based Assay for Pyrazole GPCR Modulators
Calcium flux assays are widely used to screen for modulators of GPCRs that couple to the Gq signaling pathway.[18][19] Activation of these receptors leads to the release of calcium from intracellular stores, which can be detected with a calcium-sensitive fluorescent dye.[20]
Principle: Cells expressing the target GPCR are loaded with a fluorescent dye that exhibits an increase in fluorescence intensity upon binding to calcium.[18] When a pyrazole agonist activates the receptor, it triggers a signaling cascade that results in an increase in intracellular calcium and a corresponding increase in fluorescence. Antagonists will block this effect. Modern kinetic plate readers like the FLIPR (Fluorometric Imaging Plate Reader) can measure these rapid changes in fluorescence in real-time across all wells of a microplate.[20][21]
Experimental Protocol:
-
Cell Preparation:
-
One day prior to the assay, seed cells expressing the target GPCR into 384-well, black-walled, clear-bottom plates at a density optimized for 90-100% confluency on the day of the assay.[18]
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare the calcium-sensitive dye solution according to the manufacturer's instructions, often including probenecid to prevent dye leakage from the cells.[18]
-
Remove the cell culture medium and add the dye solution to each well.
-
Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.
-
-
Assay Procedure (using a FLIPR or similar instrument):
-
Prepare a compound plate containing the pyrazole compounds at the desired concentrations.
-
Place both the cell plate and the compound plate into the instrument.
-
The instrument will record a baseline fluorescence reading for a few seconds.
-
The instrument's integrated pipettor will then add the compound solution to the cell plate.
-
Fluorescence readings are taken continuously for several minutes to capture the kinetic response of calcium mobilization.
-
For antagonist screening, a second addition of a known agonist at its EC80 concentration is performed after the compound addition to measure the inhibition of the agonist response.[22]
-
Assay Validation: Determining the Z'-Factor
Before initiating a full screen, the assay must be validated to ensure it can reliably distinguish between active and inactive compounds. The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.[23][24][25]
Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
Where:
-
SD_pos and Mean_pos are the standard deviation and mean of the positive control signal.
-
SD_neg and Mean_neg are the standard deviation and mean of the negative control signal.
| Z'-Factor Value | Assay Quality Interpretation |
| > 0.5 | Excellent assay, suitable for HTS.[23][25] |
| 0 to 0.5 | Marginal assay, may require optimization.[23] |
| < 0 | Unacceptable assay, not suitable for screening.[23] |
Section 3: The High-Throughput Screening Workflow
The HTS workflow is a highly automated process designed for efficiency and reproducibility.
Workflow Diagram
Reagent Handling and Automation
Liquid handling robots are essential for accurately and precisely dispensing the small volumes used in HTS.[26] This minimizes human error and ensures plate-to-plate consistency. Compound management systems track and handle the library plates, often in an environmentally controlled storage unit to maintain compound integrity.[27]
Primary Screen Execution
The primary screen involves testing every compound in the pyrazole library at a single concentration. The goal is to cast a wide net and identify any compound with potential activity. The data from this screen will be used to select "hits" for further investigation.
Section 4: Data Analysis and Hit Triage
Raw data from the plate reader must be processed and analyzed to identify statistically significant hits.
Data Normalization and Hit Identification
Data is typically normalized to the controls on each plate to account for plate-to-plate variation. Common methods include calculating the percent inhibition or percent activation relative to the positive and negative controls. Hits are then identified based on a pre-defined threshold. A common method is to use a Z-score, which represents the number of standard deviations a compound's activity is from the mean of the sample population.[28][29] A Z-score of >3 (for activators) or <-3 (for inhibitors) is often used as a hit cutoff.
Hit Triage Cascade
Not all hits from the primary screen are genuine. A systematic triage process is necessary to eliminate false positives and prioritize the most promising compounds.[30]
Eliminating False Positives
False positives can arise from various sources:
-
Compound Interference: Compounds that are colored or fluorescent can interfere with optical-based assays.
-
Aggregation: As mentioned, compound aggregates can cause non-specific inhibition.[13]
-
Reactivity: Compounds that are chemically reactive can covalently modify the target protein or other assay components. Filtering for Pan-Assay Interference Compounds (PAINS) is a crucial step.
Counter-screens are used to identify and eliminate these artifacts. For example, a counter-screen for a kinase assay might involve a mutant, catalytically inactive version of the enzyme. A true inhibitor should not be active in this assay.
Dose-Response Curves and IC50/EC50 Determination
Confirmed hits are tested at multiple concentrations to generate a dose-response curve. From this curve, the potency of the compound is determined as either the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50).
| Compound | IC50 (µM) | Max Inhibition (%) | Curve Hill Slope |
| Pyrazole-A | 0.25 | 98.5 | 1.1 |
| Pyrazole-B | 1.5 | 95.2 | 0.9 |
| Pyrazole-C | 12.8 | 85.0 | 1.3 |
Section 5: Hit Confirmation and Validation
The final stage of the HTS process is to rigorously validate the prioritized hits.
Hit Picking and Re-testing
Hits are "picked" from the original library plates and re-tested, often using freshly prepared solutions from solid samples, to confirm their activity and potency. This step ensures that the observed activity was not due to a handling error or compound degradation in the original screening plates.[31]
Orthogonal Assays
An orthogonal assay measures the same biological endpoint as the primary assay but uses a different technology or detection method.[32][33][34] This is a critical step to confirm that the compound's activity is real and not an artifact of the primary assay format.[35] For example, a hit from a TR-FRET kinase assay could be confirmed using a label-free biophysical method like Surface Plasmon Resonance (SPR) to directly measure the binding of the pyrazole compound to the kinase.[32]
Preliminary Structure-Activity Relationship (SAR) Analysis
At this stage, chemists will examine the structures of the validated hits. The purchase and testing of commercially available analogs can provide early insights into the structure-activity relationship (SAR), identifying which parts of the pyrazole scaffold are essential for activity and which can be modified to improve potency, selectivity, and drug-like properties.[31]
Conclusion
High-throughput screening is an indispensable tool for the discovery of novel pyrazole-based drug candidates. A successful campaign relies on a multi-faceted approach that combines careful planning, robust assay development, rigorous execution, and a systematic data analysis and hit validation cascade. By adhering to the principles and protocols outlined in this guide, researchers can increase the probability of identifying high-quality, tractable hit compounds, paving the way for the development of the next generation of pyrazole-based therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics | MDPI [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. chemmethod.com [chemmethod.com]
- 7. researchgate.net [researchgate.net]
- 8. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Best practices in compound management for preserving compound integrity and accurately providing samples for assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Promiscuous Aggregate-Based Inhibitors Promote Enzyme Unfolding - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Coculture-Based Screening Revealed Selective Cytostatic Effects of Pyrazol-Azepinoindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bmglabtech.com [bmglabtech.com]
- 17. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - UK [thermofisher.com]
- 18. bio-protocol.org [bio-protocol.org]
- 19. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 20. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 21. Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection - Creative Biolabs [creative-biolabs.com]
- 22. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 24. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 25. assay.dev [assay.dev]
- 26. Compound Management for Quantitative High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Addressing Quality Control Issues in Day-to-Day HTS Compound Management Operations | PPTX [slideshare.net]
- 28. assay.dev [assay.dev]
- 29. Hit selection - Wikipedia [en.wikipedia.org]
- 30. news-medical.net [news-medical.net]
- 31. bellbrooklabs.com [bellbrooklabs.com]
- 32. Orthogonal Assay Service - Creative Biolabs [dataverify.creative-biolabs.com]
- 33. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Therapeutics Discovery with Orthogonal Assay Data | Revvity Signals Software [revvitysignals.com]
- 35. axxam.com [axxam.com]
Application Notes and Protocols for the Evaluation of 2-(4-Cyclopropyl-1H-pyrazol-1-yl)acetic acid in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the initial investigation of the anticancer potential of the novel compound, 2-(4-Cyclopropyl-1H-pyrazol-1-yl)acetic acid. Given the limited specific literature on this molecule, this guide synthesizes established protocols for the evaluation of new chemical entities in oncology research, drawing upon the broader context of pyrazole derivatives in cancer therapy.[1][2][3][4]
The pyrazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including potent anticancer effects.[1][2] Therefore, a systematic evaluation of this compound is a meritorious endeavor. This document will guide the researcher through initial cytotoxicity screening to preliminary mechanism of action studies.
PART 1: Compound Handling and Preparation
Prior to initiating any biological assays, it is imperative to ensure the proper handling and preparation of the test compound to maintain its integrity and obtain reproducible results.
1.1. Compound Characteristics:
| Property | Value | Source |
| Molecular Formula | C8H10N2O2 | [5] |
| Molecular Weight | 166.18 g/mol | [5] |
| CAS Number | 1402411-46-4 | [5][][7] |
1.2. Storage and Stability:
-
Storage: The compound should be stored as a solid at -20°C in a desiccated environment.
-
Solution Stability: Stock solutions in DMSO can be stored at -20°C for short-term use. For long-term storage, it is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles. The stability of the compound in aqueous media should be determined empirically.
1.3. Preparation of Stock Solutions:
A high-concentration stock solution is typically prepared in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).
-
Protocol:
-
Accurately weigh a precise amount of this compound.
-
Dissolve the compound in an appropriate volume of sterile DMSO to achieve a high-concentration stock (e.g., 10 mM or 50 mM).
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Store the stock solution in small aliquots at -20°C.
-
PART 2: Initial Assessment of Anticancer Activity
The initial step in evaluating a novel compound is to determine its cytotoxic or cytostatic effects on a panel of cancer cell lines.
2.1. Cell Line Selection:
The choice of cell lines is critical and should ideally represent a variety of cancer types to assess the compound's spectrum of activity. A common initial screening panel includes cell lines from different origins, such as:
-
Breast Cancer: MCF-7 (estrogen receptor-positive), MDA-MB-231 (triple-negative)[8][9]
-
Lung Cancer: A549 (non-small cell lung cancer)[8]
-
Colon Cancer: HCT116, HT-29[10]
-
Prostate Cancer: LNCaP (androgen-sensitive), PC-3 (androgen-insensitive)
-
Leukemia: K562, Jurkat
2.2. Cytotoxicity Assay (MTT Assay):
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[11]
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[11][12]
-
Compound Treatment: Prepare serial dilutions of this compound from the DMSO stock in complete cell culture medium. The final DMSO concentration in the wells should be kept constant and low (typically ≤ 0.5%) to avoid solvent-induced toxicity. Add the diluted compound to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.[12]
-
MTT Addition: After the incubation period, add MTT solution (e.g., 20 µL of 5 mg/mL solution) to each well and incubate for an additional 3-4 hours.[11]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC50).[11]
-
2.3. Data Presentation: Quantifying Cytotoxicity
The cytotoxic effect of the compound is typically quantified by its IC50 value.[11]
| Cell Line | Cancer Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) (Example Control) |
| MCF-7 | Breast | Experimental Data | Experimental Data |
| MDA-MB-231 | Breast | Experimental Data | Experimental Data |
| A549 | Lung | Experimental Data | Experimental Data |
| HCT116 | Colon | Experimental Data | Experimental Data |
PART 3: Elucidating the Mechanism of Action
Once the cytotoxic potential of this compound is established, the next crucial step is to investigate its mechanism of action.
3.1. Apoptosis Assay (Annexin V/Propidium Iodide Staining):
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.
-
Protocol:
-
Cell Treatment: Treat cells with this compound at concentrations around the IC50 value for a defined period (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Wash the cells with cold PBS and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
3.2. Cell Cycle Analysis (Propidium Iodide Staining):
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Principle: PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.
-
Protocol:
-
Cell Treatment: Treat cells with the compound at relevant concentrations.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.[13]
-
Staining: Wash the fixed cells and resuspend them in a PI staining solution containing RNase A (to prevent staining of RNA).[13]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[13]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
PART 4: Hypothetical Signaling Pathways and Target Exploration
While the specific molecular target of this compound is unknown, the pyrazole scaffold is present in many kinase inhibitors and other targeted therapies.[14][15] For instance, some pyrazole derivatives have been shown to inhibit cyclin-dependent kinases (CDKs) or components of the EGFR/PI3K/AKT/mTOR signaling pathway.[8][14]
4.1. Potential Avenues for Investigation:
-
Kinase Profiling: A broad kinase profiling assay could be employed to identify potential kinase targets.
-
Western Blotting: Following treatment with the compound, Western blotting can be used to assess the phosphorylation status and expression levels of key proteins in signaling pathways commonly dysregulated in cancer, such as the PI3K/AKT/mTOR and MAPK pathways.[13]
4.2. Visualizing a Hypothetical Mechanism of Action
The following diagram illustrates a hypothetical signaling pathway that could be inhibited by a novel pyrazole-containing compound, leading to apoptosis and cell cycle arrest.
Caption: Hypothetical signaling pathway inhibition by a pyrazole compound.
PART 5: Experimental Workflow Visualization
The following diagram outlines the general workflow for the initial evaluation of this compound.
Caption: General experimental workflow for compound evaluation.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. jddtonline.info [jddtonline.info]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 1402411-46-4 | CGC41146 [biosynth.com]
- 7. cas 1402411-46-4|| where to buy this compound [english.chemenu.com]
- 8. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. benchchem.com [benchchem.com]
- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 15. Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-(4-Cyclopropyl-1H-pyrazol-1-yl)acetic Acid
Welcome to the technical support center for the synthesis of 2-(4-cyclopropyl-1H-pyrazol-1-yl)acetic acid. This guide is designed for researchers, chemists, and drug development professionals seeking to enhance the yield and purity of this valuable pyrazole intermediate. Drawing upon established chemical principles and field-proven insights, this document provides in-depth troubleshooting advice, optimized protocols, and a mechanistic understanding of the critical reaction steps.
The synthesis of this compound is typically a two-step process: first, the formation of the 4-cyclopropyl-1H-pyrazole core, followed by its N-alkylation with an acetic acid surrogate and subsequent hydrolysis. Each stage presents unique challenges that can impact the overall yield. This guide addresses these challenges in a direct question-and-answer format to help you navigate potential experimental hurdles.
Overall Synthetic Workflow
The following diagram outlines the common synthetic pathway discussed in this guide.
Caption: General two-step synthesis of the target compound.
FAQs and Troubleshooting Guide
This section is divided by the key stages of the synthesis. Each question addresses a common issue that can lead to diminished yields.
Part A: Synthesis of the 4-Cyclopropyl-1H-pyrazole Core
The formation of the pyrazole ring is the foundational step. While various methods exist, a common route involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl equivalent.[1]
Q1: My yield for 4-cyclopropyl-1H-pyrazole is lower than expected. What are the likely causes?
A1: Low yields in pyrazole formation via cyclocondensation often stem from three primary areas: incomplete reaction, side product formation, or loss during workup.
-
Incomplete Reaction: Ensure your reaction has gone to completion by monitoring it with Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, verify the quality of your reagents. For instance, using cyclopropylhydrazine oxalate may require a base like sodium acetate to free the hydrazine for the reaction.[2] The reaction may also require heat (e.g., 70°C) for an extended period (16+ hours) to drive it to completion.[2]
-
Side Product Formation: The reaction of hydrazines with α,β-unsaturated ketones can sometimes yield pyrazolines, which then need to be oxidized to form the aromatic pyrazole ring.[3] If your 1,3-dicarbonyl synthon is complex, you may also form regioisomers. Using a symmetrical precursor or carefully chosen reaction conditions can mitigate this. Polar aprotic solvents like DMF or DMAc have been shown to improve regioselectivity in similar pyrazole syntheses.[4]
-
Workup Losses: 4-Cyclopropyl-1H-pyrazole is a relatively small and potentially volatile molecule.[2] During aqueous workup and solvent removal, significant product loss can occur. Avoid heating the crude product under high vacuum. A gentle rotary evaporation and careful extraction with a suitable organic solvent (e.g., Ethyl Acetate) are recommended.
Part B: N-Alkylation of 4-Cyclopropyl-1H-pyrazole
This is arguably the most critical step for maximizing yield, as it is prone to regioselectivity issues. The goal is to selectively alkylate the N1 position.
Q2: I'm getting a mixture of two products in my N-alkylation step, which is making purification difficult and lowering my yield. How can I improve the regioselectivity for the desired N1-isomer?
A2: This is the classic challenge of N-alkylation on an unsubstituted pyrazole ring. The two nitrogen atoms have similar nucleophilicity, leading to a mixture of N1- and N2-alkylated isomers.[5] However, you can heavily favor the desired N1-isomer by carefully selecting the base and solvent system.
-
Mechanism of Control: The key is to deprotonate the pyrazole first to form the pyrazolate anion. The regioselectivity of the subsequent alkylation is then influenced by steric hindrance and the nature of the counter-ion.
-
Recommended Conditions:
-
Base: Strong, non-nucleophilic bases are preferred. Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the pyrazole.[6][7] Potassium carbonate (K2CO3) or potassium hydroxide (KOH) can also be effective.[5][8] Using NaH has been specifically noted to help prevent the formation of regioisomeric products in similar alkylations.[6]
-
Solvent: Polar aprotic solvents are highly recommended. Solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N,N-Dimethylacetamide (DMAc) are known to favor the formation of a single regioisomer in pyrazole synthesis and alkylation.[4][8] They effectively solvate the cation of the base, leaving a "naked" pyrazolate anion that reacts predictably.
-
-
Causality of Solvent Choice: In polar aprotic solvents, the reaction proceeds with high N1 selectivity. This is because the bulkier substituent (the cyclopropyl group at C4) sterically hinders the approach of the alkylating agent to the adjacent N2 position, directing it to the less hindered N1 position.
The diagram below illustrates the competing alkylation pathways.
Caption: Competing N1 vs. N2 alkylation pathways.
Q3: The N-alkylation reaction is very slow or does not go to completion. How can I improve the conversion rate?
A3: Low conversion can be traced to several factors related to reaction conditions and reagent quality.
-
Reagent Stoichiometry: Ensure you are using a slight excess of the alkylating agent (ethyl bromoacetate), typically 1.1 to 1.2 equivalents. Also, ensure at least one full equivalent of the base is used to completely deprotonate the pyrazole starting material.[8]
-
Temperature: While some alkylations proceed at room temperature, gentle heating may be required to improve the rate.[7][8] Monitor the reaction closely by TLC. A temperature range of 50-80°C is a good starting point for optimization if room temperature is ineffective.[5]
-
Reagent Quality: Ethyl bromoacetate can degrade over time. Use a freshly opened bottle or distill it before use. Similarly, ensure your base (e.g., NaH) has not been deactivated by exposure to moisture.
-
Alternative Alkylating Agents: If ethyl bromoacetate proves problematic, other reagents can be used. For instance, acid-catalyzed methods using trichloroacetimidates have been developed as an alternative to traditional alkylations that require strong bases.[9][10]
Part C: Hydrolysis of the Ethyl Ester
The final step is the saponification of the ethyl ester to yield the target carboxylic acid.
Q4: My final yield is low after the hydrolysis step. Am I losing product or is the reaction incomplete?
A4: Issues in the hydrolysis step usually relate to incomplete reaction, harsh conditions causing degradation, or difficulties during the final product isolation.
-
Incomplete Hydrolysis: Saponification requires a strong base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH).[11][12] Use at least 2-3 equivalents of the base to ensure the reaction goes to completion. The reaction is often run in a mixture of solvents like THF/water or Methanol/water to ensure solubility of the ester. Monitor by TLC until all the starting ester is consumed.
-
Product Isolation: After hydrolysis, the product exists as a carboxylate salt in the aqueous solution. To isolate the carboxylic acid, you must carefully acidify the reaction mixture with an acid like HCl (e.g., 1N HCl) to a pH of ~3-4. This will precipitate the product, which can then be collected by filtration or extracted with an organic solvent like ethyl acetate. Failure to properly acidify is a very common cause of low yield, as the product will remain dissolved in the aqueous layer as its salt.
-
Stability: Pyrazole rings are generally stable, but overly harsh conditions (e.g., very high temperatures or strongly concentrated acid/base) should be avoided to prevent any potential ring-opening or side reactions.[13] Room temperature or gentle warming is typically sufficient for ester hydrolysis.
Optimized Experimental Protocols
The following protocols are provided as a robust starting point for your synthesis, incorporating the troubleshooting advice discussed above.
Protocol 1: Synthesis of 4-Cyclopropyl-1H-pyrazole
This protocol is adapted from methodologies involving cyclopropylhydrazine and a suitable C3 synthon.[2]
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add cyclopropylhydrazine oxalate (1.0 eq) and sodium acetate (1.0 eq).
-
Add ethanol (approx. 0.6 M solution).
-
Add 3-(dimethylamino)acrolein (1.0 eq) to the suspension.
-
Heat the reaction mixture to 70°C and stir for 16 hours. Monitor reaction completion via TLC.
-
Cool the mixture to room temperature and dilute with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), and filter.
-
Concentrate the solvent under reduced pressure without heating to yield 4-cyclopropyl-1H-pyrazole, which can be used in the next step without further purification.
Protocol 2: Synthesis of this compound
This protocol emphasizes conditions for high regioselectivity in the N-alkylation step.[6][7]
Part A: N-Alkylation
-
In a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon), add 4-cyclopropyl-1H-pyrazole (1.0 eq) to anhydrous DMF (to make an approx. 0.5 M solution).
-
Cool the solution to 0°C in an ice bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for another 30 minutes until hydrogen evolution ceases.
-
Cool the mixture back to 0°C and add ethyl bromoacetate (1.1 eq) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting pyrazole.
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield crude ethyl 2-(4-cyclopropyl-1H-pyrazol-1-yl)acetate.
Part B: Hydrolysis
-
Dissolve the crude ester from the previous step in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide monohydrate (LiOH·H2O, 2.0-3.0 eq) and stir the mixture at room temperature overnight. Monitor for the disappearance of the ester spot by TLC.
-
Remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash once with diethyl ether or methyl tert-butyl ether (MTBE) to remove any non-polar impurities.
-
Cool the aqueous layer to 0°C and acidify to pH 3-4 by the slow addition of 1N HCl. A white precipitate should form.
-
Collect the solid product by vacuum filtration, wash the filter cake with cold water, and dry under vacuum to afford the final product, this compound.
Data Summary Table
| Step | Key Reagents | Solvent | Base | Temp. | Critical Parameter to Control | Expected Outcome |
| Pyrazole Formation | Cyclopropylhydrazine, 1,3-Dicarbonyl Synthon | Ethanol | NaOAc | 70°C | Reaction Time & Temperature | Formation of pyrazole core |
| N-Alkylation | 4-Cyclopropyl-1H-pyrazole, Ethyl Bromoacetate | DMF, DMSO | NaH, K2CO3 | 0°C to RT | Base and Solvent Choice | High N1-regioselectivity |
| Hydrolysis | Ethyl Ester Intermediate | THF/Water | LiOH, NaOH | RT | Final pH during workup | High yield of pure carboxylic acid |
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low yield issues.
References
- 1. Pyrazole synthesis [organic-chemistry.org]
- 2. 1-Cyclopropyl-1H-pyrazole synthesis - chemicalbook [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Optimizing Reaction Conditions for Pyrazole Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are working to synthesize pyrazole-based scaffolds. Pyrazoles are a cornerstone in pharmaceuticals and agrochemicals, yet their synthesis can present significant challenges, from controlling regioselectivity to ensuring reaction safety and scalability.[1][2]
This document moves beyond simple protocols to provide in-depth troubleshooting guides, answers to frequently encountered questions, and the scientific rationale behind our optimization recommendations. Our goal is to empower you to diagnose issues in your own experiments and rationally design more efficient, robust, and scalable synthetic routes.
Section 1: Troubleshooting Guide for Pyrazole Synthesis
Even the most well-established reactions can encounter issues. Low yields, unexpected byproducts, and poor selectivity are common hurdles. This section provides a systematic approach to identifying and resolving these problems.
| Problem | Potential Cause(s) | Recommended Solution & Rationale |
| Low or No Product Yield | 1. Starting Material Impurity: Purity of hydrazines and 1,3-dicarbonyls is critical. Impurities can inhibit catalysts or lead to side reactions.[3] | Solution: Verify the purity of starting materials via NMR or GC-MS. Purify if necessary. Rationale: High-purity reagents ensure predictable reaction outcomes and minimize the formation of unwanted byproducts that consume reactants.[3] |
| 2. Inadequate Reaction Conditions: Incorrect temperature, time, or catalyst loading. Some reactions require an induction period or specific temperature control to proceed.[4][5] | Solution: Systematically screen reaction temperatures and monitor progress by TLC or LC-MS. A temperature-controlled approach can sometimes lead to divergent synthesis pathways, yielding different products.[4][5] Titrate catalyst loading to find the optimal concentration. | |
| 3. Poor Mixing/Heterogeneity: On larger scales, inefficient stirring can create localized "hot spots" or concentration gradients, leading to side reactions or incomplete conversion.[6][7] | Solution: Ensure vigorous and efficient mechanical stirring, especially during scale-up. Rationale: Homogeneity is crucial for consistent heat transfer and ensuring reactants are in constant contact, which is vital for reaction kinetics.[6] | |
| Poor Regioselectivity (with unsymmetrical 1,3-dicarbonyls) | 1. Inappropriate Solvent Choice: Protic solvents like ethanol can facilitate proton transfer that allows for equilibration between intermediates, leading to a mixture of regioisomers.[8] | Solution: Switch to an aprotic dipolar solvent such as N,N-dimethylacetamide (DMAc), DMF, or NMP.[8][9] Rationale: Aprotic solvents can better control the reaction pathway by selectively stabilizing certain intermediates, often leading to a single, desired regioisomer in high yield.[9] |
| 2. Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the less-favored isomer. | Solution: Lower the reaction temperature. Rationale: Running the reaction at a lower temperature can enhance the kinetic control, favoring the pathway with the lower activation energy and thus improving the ratio of the desired regioisomer.[10] | |
| 3. pH and Catalyst: The classical Knorr synthesis is often acid-catalyzed. The pH can influence which carbonyl of the 1,3-dicarbonyl is more readily attacked by the hydrazine.[11][12] | Solution: Screen different acid catalysts (e.g., acetic acid, HCl, TsOH) or consider Lewis acids. The addition of an acid solution to an amide solvent has been shown to accelerate dehydration steps and improve yields.[8] | |
| Formation of Side Products/Byproducts | 1. Thermal Degradation: The desired pyrazole product or intermediates may be unstable at the reaction temperature, leading to decomposition. | Solution: Lower the reaction temperature and monitor for product degradation over time. Consider running the reaction under an inert atmosphere (N₂ or Ar) to prevent oxidation.[10] |
| 2. Competing Reaction Pathways: The Knorr synthesis, for instance, can involve complex pathways, including autocatalysis and unexpected intermediates that can lead to byproducts.[13] | Solution: Optimize reactant stoichiometry and addition order. Sometimes, slow addition of one reactant can minimize the formation of undesired intermediates. Flow chemistry can also offer superior control over reaction intermediates.[13][14] | |
| 3. Oxidative Side Reactions: Hydrazine derivatives can be susceptible to oxidation, especially at elevated temperatures or in the presence of certain metal catalysts. | Solution: Degas the solvent and run the reaction under an inert atmosphere. If using a metal catalyst, ensure it is specific for the desired transformation and not promoting unwanted oxidation. | |
| Reaction Control & Safety Issues (e.g., Exotherm) | 1. Highly Exothermic Reaction: The condensation of hydrazine hydrate is often highly exothermic, posing a risk of thermal runaway, especially during scale-up.[10] | Solution: Implement strict temperature control with an efficient cooling system. Use controlled, slow addition of the hydrazine. Dilute the reaction mixture with a suitable solvent to help dissipate heat.[6][10] |
| 2. Hydrazine Instability: Hydrazine is a high-energy, toxic compound that can decompose, sometimes explosively, at high temperatures or in the presence of certain metals.[10] | Solution: Always handle hydrazine with appropriate personal protective equipment in a well-ventilated fume hood. Avoid contact with catalytic metals like copper or iron oxides unless they are part of the planned reaction. Use dilute solutions of hydrazine when possible.[10] |
Section 2: Frequently Asked Questions (FAQs)
Q1: How can I decisively improve the regioselectivity of the Knorr synthesis when using an unsymmetrical 1,3-diketone?
This is one of the most common challenges. Regioselectivity is dictated by which of the two carbonyl carbons of the diketone is attacked first by the hydrazine. The key is to exploit the electronic and steric differences between the two carbonyls.
Answer:
-
Solvent Choice is Critical: The most impactful change is often switching from a protic solvent like ethanol to a polar aprotic solvent. Gosselin et al. demonstrated that N,N-dimethylacetamide (DMAc) can provide excellent regioselectivity at room temperature.[8][9]
-
Temperature Control: Lowering the reaction temperature often favors the formation of the thermodynamically more stable product or the product formed via the path of lowest activation energy.
-
Use of Acid: The reaction is typically acid-catalyzed. Adding a controlled amount of a strong acid like HCl to an amide solvent can accelerate the desired cyclization and dehydration steps, often improving both yield and selectivity.[8]
Q2: My reaction is not going to completion, and I see unreacted starting materials. What should I check first?
Answer:
-
Re-evaluate Stoichiometry: Ensure the molar ratios are correct. While a 1:1 ratio of hydrazine to dicarbonyl is typical, a slight excess of one reagent may be necessary depending on its stability and volatility.
-
Check for Water: The final step of the synthesis is a dehydration reaction to form the aromatic pyrazole ring. If your solvent is not dry or if water is produced and not effectively removed, the equilibrium may not favor the product. Consider using a Dean-Stark apparatus or adding molecular sieves if compatible with your reaction conditions. The dehydration of the hydroxyl-pyrazolidine intermediate is often the rate-determining step.[13]
-
Catalyst Activity: If using a catalyst, ensure it has not degraded. For acid catalysts, ensure they are not being quenched by basic impurities in your starting materials or solvent.
Q3: What are the primary safety concerns when using hydrazine, especially during scale-up?
Answer: Hydrazine and its derivatives are highly toxic and can be dangerously reactive. Safety must be the top priority.
-
Toxicity: Hydrazine is highly toxic and a suspected carcinogen. Always handle it in a chemical fume hood with appropriate gloves and eye protection.[10]
-
Thermal Runaway: The reaction with dicarbonyls can be very exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation much less efficient.[6][7] This can lead to a dangerous, uncontrolled temperature increase. Always use a reactor with a reliable cooling system and add the hydrazine slowly and in a controlled manner.[10]
-
Explosive Decomposition: Hydrazine can decompose explosively at high temperatures or in the presence of certain metal catalysts.[10] Ensure your reaction temperature is well below the decomposition temperature and avoid accidental contamination with incompatible materials.
Q4: When should I consider a metal catalyst instead of a simple acid-catalyzed reaction?
Answer: While the classic Knorr synthesis is acid-catalyzed, many modern pyrazole syntheses rely on metal catalysts to enable different reaction pathways or use different starting materials. Consider a metal catalyst when:
-
You are not using a 1,3-dicarbonyl. For example, syntheses from β,γ-unsaturated hydrazones, propargylic alcohols, or via cycloaddition reactions often require copper, silver, ruthenium, or nickel catalysts.[1][15][16]
-
You need to achieve a specific regioselectivity that is not possible under acid catalysis. Some metal-catalyzed reactions offer very high or even exclusive regioselectivity.[9]
-
You are aiming for milder reaction conditions. Certain copper-catalyzed syntheses can proceed efficiently at room temperature.[15]
Section 3: Key Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis
This protocol describes the synthesis of a pyrazole from a 1,3-dicarbonyl compound and a hydrazine derivative, a foundational method in pyrazole chemistry.[11][12]
-
Reactor Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 1,3-dicarbonyl compound (1.0 eq).
-
Solvent Addition: Add the chosen solvent (e.g., ethanol or N,N-dimethylacetamide, approx. 0.2-0.5 M concentration). Begin stirring.
-
Catalyst Addition: Add the acid catalyst (e.g., glacial acetic acid, 0.1-0.2 eq).
-
Hydrazine Addition: Add the hydrazine derivative (1.0-1.1 eq) to the mixture. If the reaction is known to be highly exothermic, add the hydrazine dropwise while monitoring the internal temperature.
-
Reaction: Heat the reaction mixture to the desired temperature (this can range from room temperature to reflux, depending on the specific substrates and solvent) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude product is typically purified by either recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.[10]
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and MS analysis.
Protocol 2: Screening for Optimal Regioselectivity
This workflow outlines a parallel screening approach to quickly identify the best conditions for controlling regioselectivity with an unsymmetrical 1,3-diketone.
-
Setup: Arrange a parallel synthesis array (e.g., 6 reaction vials).
-
Reactant Stock Solution: Prepare a stock solution of your unsymmetrical 1,3-diketone and hydrazine derivative in a suitable solvent to ensure accurate dispensing.
-
Variable Screening: In each vial, add the reactant stock solution. Then, add the variable to be tested:
-
Vials 1-3 (Solvent Screen): Add Ethanol to Vial 1, Toluene to Vial 2, and DMAc to Vial 3.
-
Vials 4-6 (Catalyst/Additive Screen in DMAc): To all three vials, add DMAc. To Vial 4, add no catalyst. To Vial 5, add acetic acid (0.1 eq). To Vial 6, add HCl (1.0 eq, 4M solution in dioxane).
-
-
Reaction: Seal all vials and run the reactions at a set temperature (e.g., 60 °C) for a predetermined time (e.g., 12 hours).
-
Analysis: After cooling, take an aliquot from each vial, dilute, and analyze by LC-MS or GC-MS. Determine the conversion of starting material and the ratio of the two possible regioisomers for each condition.
-
Optimization: Based on the results, select the best condition (e.g., DMAc with HCl) for a larger-scale reaction.
Section 4: Mechanistic Insights & Visualizations
Understanding the underlying mechanisms is crucial for effective troubleshooting. The diagrams below illustrate key processes in pyrazole synthesis.
Mechanism: The Knorr Pyrazole Synthesis & The Regioselectivity Problem
The reaction of an unsymmetrical 1,3-diketone with a hydrazine can proceed through two competing pathways, potentially leading to a mixture of regioisomers. The initial nucleophilic attack of the hydrazine can occur at either carbonyl (C1 or C3).
Caption: Knorr synthesis pathways for an unsymmetrical diketone.
Workflow: Troubleshooting Low Reaction Yield
A logical workflow can streamline the process of diagnosing and solving issues with reaction yield.
Caption: A systematic workflow for troubleshooting low pyrazole yield.
Section 5: References
-
Liu, Y., et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. National Institutes of Health. 4
-
Yin, G., et al. (n.d.). Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. National Institutes of Health. 17
-
BenchChem. (2025). A Comparative Guide to Catalysts for Pyrazole Synthesis. BenchChem. 1
-
Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. 13
-
BenchChem. (2025). Challenges in the scale-up synthesis of 5-Hydrazinyl-4-phenyl-1H-pyrazole. BenchChem. 10
-
Liu, Y., et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1 H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. PubMed. 5
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a. ResearchGate. 18
-
BenchChem. (2025). Troubleshooting guide for the scale-up synthesis of pyrazole compounds. BenchChem. 6
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. 15
-
Akli, K., et al. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health. 8
-
Arts, M., et al. (n.d.). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. Unknown Source. 7
-
J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. J&K Scientific LLC. 11
-
Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). Slideshare. 12
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of pyrazole based pyrido[2,3-d] pyrimidine-diones under thermal conditions. ResearchGate. 19
-
Unknown Source. (n.d.). Optimizing Your Synthesis: The Advantage of High-Purity Pyrazole Derivatives. Unknown Source. 3
-
Al-Mulla, A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. 9
-
MDPI. (n.d.). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI. 14
-
Unknown Source. (n.d.). Green synthesis of pyrazole systems under solvent-free conditions. Unknown Source. 20
-
ResearchGate. (n.d.). Optimization of reaction conditions. ResearchGate. 21
-
Jetir.Org. (n.d.). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Jetir.Org. 22
-
MDPI. (2022). Nickel-Catalyzed, One-Pot Synthesis of Pyrazoles. MDPI. 16
-
ResearchGate. (n.d.). Synthetic pathway for solvent-free preparations of pyrazole derivatives. ResearchGate. 23
-
Unknown Source. (2025). Sustainability & Circularity NOW. Unknown Source. 24
-
MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. 25
-
IJCRT.org. (2022). A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. IJCRT.org. 26
-
Unknown Source. (2025). Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. Unknown Source. 27
-
Al-Ostath, A., et al. (n.d.). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. National Institutes of Health. 28
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. 29
-
International Journal of Trend in Scientific Research and Development. (n.d.). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development. 2
-
GalChimia. (n.d.). Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. GalChimia. 30
-
ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. 31
-
da Silva, J., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. National Institutes of Health. 32
-
El-Faham, A., et al. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. National Institutes of Health. 33
-
Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. 34
References
- 1. benchchem.com [benchchem.com]
- 2. ijtsrd.com [ijtsrd.com]
- 3. nbinno.com [nbinno.com]
- 4. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1 H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. jk-sci.com [jk-sci.com]
- 12. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 13. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. Pyrazole synthesis [organic-chemistry.org]
- 16. mdpi.com [mdpi.com]
- 17. Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. tandfonline.com [tandfonline.com]
- 21. researchgate.net [researchgate.net]
- 22. jetir.org [jetir.org]
- 23. researchgate.net [researchgate.net]
- 24. thieme-connect.com [thieme-connect.com]
- 25. mdpi.com [mdpi.com]
- 26. ijcrt.org [ijcrt.org]
- 27. researchgate.net [researchgate.net]
- 28. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 30. galchimia.com [galchimia.com]
- 31. pubs.acs.org [pubs.acs.org]
- 32. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 34. hilarispublisher.com [hilarispublisher.com]
Technical Support Center: Stability of 2-(4-Cyclopropyl-1H-pyrazol-1-yl)acetic acid in Solution
Welcome to the technical support center for 2-(4-Cyclopropyl-1H-pyrazol-1-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice regarding the stability of this compound in solution. Understanding the stability profile of a molecule is critical for reliable experimental results and successful drug development.
Introduction to the Stability of this compound
This compound is a heterocyclic compound featuring a pyrazole core, a cyclopropyl group, and an acetic acid moiety. While pyrazole derivatives are generally recognized for their metabolic stability and are prevalent in many pharmaceutical compounds, the specific combination of these functional groups can present unique stability challenges in solution.[1] The primary areas of concern for this molecule are susceptibility to hydrolysis, oxidation, and photodegradation.
This guide will walk you through potential stability issues, provide answers to frequently asked questions, and offer detailed protocols for assessing the stability of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: Based on the structure, the three primary potential degradation pathways are:
-
Hydrolysis: While the N-acetic acid linkage is generally more stable than an ester bond, it can still be susceptible to hydrolysis under strong acidic or basic conditions, potentially cleaving the acetic acid group from the pyrazole ring. Some pyrazole ester derivatives have been shown to degrade rapidly in buffer solutions.[2][3]
-
Oxidation: The pyrazole ring itself can be susceptible to oxidation.[4][5] Additionally, the cyclopropyl group, although often used to enhance metabolic stability, can undergo oxidative metabolism, sometimes leading to ring-opening.[6]
-
Photodegradation: Compounds containing aromatic heterocycles and cyclopropyl groups can be sensitive to light, leading to degradation upon exposure to UV or even ambient light.[7]
Q2: I am observing a loss of my compound in solution over time. How can I determine the cause?
A2: A systematic approach is necessary to pinpoint the cause of degradation. We recommend performing a forced degradation study. This involves exposing your compound in solution to a variety of stress conditions, including:
-
Acidic and Basic Conditions: (e.g., 0.1 N HCl, 0.1 N NaOH) to assess hydrolytic stability.
-
Oxidative Conditions: (e.g., 3% H₂O₂) to evaluate susceptibility to oxidation.
-
Thermal Stress: (e.g., elevated temperature) to check for heat-induced degradation.
-
Photolytic Stress: (e.g., exposure to UV and visible light) to determine light sensitivity.
By analyzing the samples from each condition using a stability-indicating analytical method, such as HPLC-UV or LC-MS, you can identify the specific conditions under which your compound degrades.
Q3: What are the best practices for preparing and storing stock solutions of this compound?
A3: To ensure the longevity of your stock solutions, we recommend the following:
-
Solvent Selection: Use a dry, aprotic solvent such as DMSO or anhydrous ethanol for long-term storage. For aqueous experiments, prepare solutions fresh from a concentrated stock in an organic solvent.
-
pH Control: If working in an aqueous buffer, maintain a pH close to neutral (pH 6-8) to minimize the risk of acid or base-catalyzed hydrolysis.
-
Temperature: Store stock solutions at -20°C or -80°C.
-
Light Protection: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.
-
Inert Atmosphere: For maximum stability, consider degassing your solvent and storing the solution under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Q4: Can the cyclopropyl group itself be a source of instability?
A4: The cyclopropyl group is a strained ring system. While it can enhance metabolic stability by being less susceptible to some enzymatic oxidations, it can also be prone to ring-opening reactions under certain conditions, such as in the presence of strong acids or through radical-mediated processes.[6][8] In the context of drug metabolism, cytochrome P450-mediated oxidation of cyclopropylamines can lead to reactive ring-opened intermediates.[6]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Loss of compound potency in aqueous buffer | Hydrolysis of the N-acetic acid linkage. | Prepare fresh solutions for each experiment. If storage is necessary, use a buffered solution at a neutral pH and store at low temperatures. Consider using a less aqueous solvent system if your experiment allows. |
| Appearance of unknown peaks in chromatogram after storage | Oxidative degradation of the pyrazole ring or cyclopropyl group. | Store solutions under an inert atmosphere (argon or nitrogen). Add an antioxidant (with caution, as it may interfere with your experiment). Ensure solvents are of high purity and free of peroxides. |
| Inconsistent results between experiments performed on different days | Photodegradation from ambient or laboratory light. | Protect all solutions from light at all stages of preparation, storage, and handling. Use amber vials and minimize exposure time to light. |
| Precipitation of the compound in aqueous solution | Poor solubility at the working concentration or pH. | Check the solubility of the compound in your specific buffer system. You may need to adjust the pH or add a co-solvent (e.g., a small percentage of DMSO or ethanol). |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a typical forced degradation study to assess the stability of this compound.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC or UPLC system with UV or MS detector
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 N HCl before analysis.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Incubate 1 mL of the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose 1 mL of the stock solution to a photostability chamber (ICH Q1B conditions) or to direct sunlight for 24 hours. A control sample should be wrapped in foil and kept alongside.
-
-
Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 24 hours), take an aliquot from each stress condition.
-
Dilute the samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products.[9]
-
Protocol 2: Stability-Indicating HPLC Method Development
A robust HPLC method is crucial for accurately assessing stability.
Initial Method Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 10%) and gradually increase to a high percentage (e.g., 95%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where the compound has maximum absorbance (determine by UV scan).
-
Injection Volume: 10 µL.
Method Validation:
-
Analyze the stressed samples from the forced degradation study to ensure that all degradation peaks are well-resolved from the parent peak.
-
Perform peak purity analysis using a photodiode array (PDA) detector to confirm that the parent peak is not co-eluting with any degradants.
Visualizing Degradation Pathways and Workflows
Caption: Potential degradation pathways for this compound.
Caption: Workflow for investigating and addressing stability issues.
References
- 1. Acetic acid - Wikipedia [en.wikipedia.org]
- 2. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. hyphadiscovery.com [hyphadiscovery.com]
- 7. Structure elucidation of a photodegradation product of ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Photogenerated-radical cyclopropylation of in situ generated iminiums mediated by NaI/PPh3: direct access to α-cyclopropyl tertiary alkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Solubility Challenges of 2-(4-Cyclopropyl-1H-pyrazol-1-yl)acetic acid
Welcome to the technical support center for 2-(4-Cyclopropyl-1H-pyrazol-1-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for the solubility challenges often encountered with this compound. Our goal is to equip you with the scientific understanding and experimental protocols necessary to successfully formulate this promising molecule.
Understanding the Challenge: The Physicochemical Profile
This compound possesses a unique chemical structure that contributes to its solubility characteristics. The presence of a carboxylic acid group provides a handle for pH-dependent solubility, while the pyrazole and cyclopropyl moieties contribute to its overall lipophilicity and potential for strong crystal lattice interactions.[1][2] These competing factors often result in poor aqueous solubility, a significant hurdle in preclinical and clinical development.[3]
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the solubility of this compound.
Q1: Why is my compound crashing out of solution?
This is a classic sign of exceeding the compound's equilibrium solubility in a given solvent system. The pyrazole ring and cyclopropyl group contribute to a nonpolar character, while strong intermolecular forces like hydrogen bonding can create a stable crystal lattice that is difficult for solvents to break down.[2] When the solvent's capacity to solvate the molecule is surpassed, precipitation occurs.
Q2: I've tried common organic solvents with little success. What's next?
While solvents like DMSO and DMF are often the first choice for solubilizing compounds for in vitro assays, they may not be suitable for in vivo studies or final formulations due to toxicity. The key is to move towards aqueous-based systems by manipulating the physicochemical properties of the compound and its environment. This guide will explore pH adjustment, salt formation, and the use of co-solvents.[4][5][6]
Q3: How does pH affect the solubility of this compound?
As a carboxylic acid, this compound is a weak acid. Its solubility is highly dependent on the pH of the solution.[7][8][9]
-
In acidic solutions (low pH): The carboxylic acid group remains protonated (in its neutral form), which is typically less soluble in aqueous media.
-
In basic solutions (high pH): The carboxylic acid group deprotonates to form a carboxylate salt. This ionized form is significantly more water-soluble.[10][11]
Therefore, increasing the pH of the solution is a primary strategy to enhance its aqueous solubility.[8]
Q4: Is salt formation a viable strategy?
Yes, forming a salt of the carboxylic acid is a well-established and highly effective method for improving the solubility and dissolution rate of ionizable active pharmaceutical ingredients (APIs).[12][13][14] By reacting the acidic compound with a suitable base, a more soluble salt form can be isolated. This is a common practice in pharmaceutical development, with approximately 50% of marketed small molecule drugs being administered as salts.[14]
Troubleshooting Guides & Experimental Protocols
This section provides step-by-step protocols to systematically address and overcome the solubility issues of this compound.
Guide 1: pH-Dependent Solubility Profiling
Objective: To determine the aqueous solubility of the compound as a function of pH and identify the optimal pH range for solubilization.
Rationale: This experiment is fundamental to understanding the compound's behavior in aqueous environments. By systematically varying the pH, you can quantify the increase in solubility upon deprotonation of the carboxylic acid.[7][11]
Experimental Protocol:
-
Prepare a series of buffers: Prepare a range of buffers covering a pH spectrum from 4 to 10 (e.g., acetate, phosphate, borate buffers).
-
Equilibrate the compound: Add an excess amount of this compound to a known volume of each buffer in separate vials.
-
Incubate: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Separate the solid: Centrifuge or filter the samples to remove the undissolved solid.
-
Quantify the dissolved compound: Analyze the concentration of the compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Plot the data: Plot the measured solubility (e.g., in mg/mL or µg/mL) against the corresponding pH of the buffer.
Data Presentation:
| pH | Solubility (µg/mL) |
| 4.0 | [Insert experimental data] |
| 5.0 | [Insert experimental data] |
| 6.0 | [Insert experimental data] |
| 7.0 | [Insert experimental data] |
| 7.4 | [Insert experimental data] |
| 8.0 | [Insert experimental data] |
| 9.0 | [Insert experimental data] |
| 10.0 | [Insert experimental data] |
Expected Outcome: You should observe a significant increase in solubility as the pH rises above the pKa of the carboxylic acid group.
Guide 2: Salt Formation and Screening
Objective: To prepare and evaluate different salt forms of the compound to identify a salt with enhanced aqueous solubility and stability.
Rationale: Converting the acidic API to a salt by reacting it with a base can dramatically improve its solubility.[12][13][15] Different counter-ions can result in salts with varying physicochemical properties, making a screening approach essential.
Experimental Workflow:
Caption: Workflow for salt screening and selection.
Step-by-Step Protocol:
-
Select counter-ions: Choose a variety of pharmaceutically acceptable bases (e.g., sodium hydroxide, potassium hydroxide, calcium hydroxide, tromethamine, L-arginine).
-
Dissolve the acid: Dissolve a known amount of this compound in a suitable organic solvent (e.g., ethanol, methanol).
-
Add the base: Add a stoichiometric equivalent of the selected base to the solution.
-
Isolate the salt: Isolate the resulting salt by methods such as solvent evaporation or anti-solvent precipitation.
-
Characterize the salt: Confirm salt formation and characterize its solid-state properties using techniques like Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and X-ray Powder Diffraction (XRPD).
-
Determine solubility: Measure the aqueous solubility of each salt form using the protocol described in Guide 1 (typically at a physiologically relevant pH like 7.4).
Data Presentation:
| Salt Form | Counter-ion | Aqueous Solubility at pH 7.4 (mg/mL) | Solid State |
| Free Acid | - | [Insert data] | Crystalline |
| Salt A | Sodium | [Insert data] | [Crystalline/Amorphous] |
| Salt B | Potassium | [Insert data] | [Crystalline/Amorphous] |
| Salt C | Tromethamine | [Insert data] | [Crystalline/Amorphous] |
Guide 3: Co-solvent Screening
Objective: To identify a suitable co-solvent system that can enhance the solubility of the compound for specific applications, such as in vitro assays or parenteral formulations.
Rationale: Co-solvents are water-miscible organic solvents that, when added to water, can increase the solubility of poorly soluble compounds by reducing the polarity of the solvent system.[4][16][17] This is a common and effective strategy for early-stage research and formulation development.[18]
Experimental Workflow:
Caption: Workflow for co-solvent screening.
Step-by-Step Protocol:
-
Select co-solvents: Choose a panel of pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol, polyethylene glycol 400, glycerin).[4]
-
Prepare co-solvent mixtures: Prepare a series of aqueous solutions containing increasing concentrations of each co-solvent (e.g., 10%, 20%, 30%, 40% v/v).
-
Determine solubility: Measure the solubility of this compound in each co-solvent mixture using the equilibrium solubility method described in Guide 1.
-
Plot the data: For each co-solvent, plot the solubility of the compound against the percentage of co-solvent in the aqueous mixture.
Data Presentation:
| Co-solvent | Concentration (% v/v) | Solubility (mg/mL) |
| Ethanol | 10 | [Insert data] |
| 20 | [Insert data] | |
| 30 | [Insert data] | |
| Propylene Glycol | 10 | [Insert data] |
| 20 | [Insert data] | |
| 30 | [Insert data] | |
| PEG 400 | 10 | [Insert data] |
| 20 | [Insert data] | |
| 30 | [Insert data] |
Causality and Interpretation: The increase in solubility with the addition of a co-solvent is due to the reduction in the overall polarity of the solvent system, making it more favorable for the nonpolar regions of the molecule. The extent of solubility enhancement will depend on the specific interactions between the compound, the co-solvent, and water.[19]
Advanced Strategies
Should the above methods not provide a sufficient increase in solubility for your intended application, consider these more advanced techniques:
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules within their hydrophobic core, thereby increasing their apparent solubility in water.[19]
-
Solid Dispersions: This involves dispersing the drug in an inert carrier matrix at the solid state. Techniques like hot-melt extrusion or spray drying can be employed to create amorphous solid dispersions, which often exhibit higher solubility and dissolution rates compared to the crystalline form.[20][21]
-
Nanotechnology Approaches: Reducing the particle size of the drug to the nanometer range (nanosuspensions) can significantly increase the surface area available for dissolution, leading to enhanced solubility and dissolution velocity.[5][6]
By systematically applying the principles and protocols outlined in this guide, researchers can effectively diagnose and overcome the solubility challenges associated with this compound, paving the way for its successful development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. WHITEPAPER - Improving API Solubility by Salt & Cocrystal Formation - Drug Development and Delivery [drug-dev.com]
- 4. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 5. ascendiacdmo.com [ascendiacdmo.com]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fiveable.me [fiveable.me]
- 8. Dependence of Solubility on pH Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 9. How does pH affect solubility? - askIITians [askiitians.com]
- 10. 17.6 pH Effects on Solubility - Chad's Prep® [chadsprep.com]
- 11. researchgate.net [researchgate.net]
- 12. pharmasalmanac.com [pharmasalmanac.com]
- 13. agnopharma.com [agnopharma.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. gsconlinepress.com [gsconlinepress.com]
- 16. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. jddt.in [jddt.in]
- 18. Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analytical Challenges in the Characterization of Pyrazole Derivatives
Welcome to the Technical Support Center for the analytical characterization of pyrazole derivatives. As a class of heterocyclic compounds central to drug discovery and materials science, pyrazoles present a unique set of analytical hurdles that can challenge even seasoned researchers.[1][2][3][4][5] Their propensity for tautomerism, isomerism, and complex fragmentation patterns demands a nuanced and multi-technique approach to ensure accurate structural elucidation and purity assessment.
This guide is structured to address the most common and complex issues encountered during the analysis of pyrazole derivatives. Moving beyond simple procedural outlines, we will delve into the causality behind these analytical challenges and provide field-proven troubleshooting strategies and detailed experimental protocols.
Section 1: Navigating Tautomerism - "My NMR signals are broad and averaged."
One of the most pervasive challenges in pyrazole characterization is annular tautomerism, where the N-H proton can reside on either of the two nitrogen atoms.[6][7][8] This rapid proton exchange often leads to averaged signals in NMR spectra at room temperature, complicating definitive structural assignment.[9]
Frequently Asked Questions (FAQs)
Q1: Why do the ¹H and ¹³C NMR signals for my 3(5)-substituted pyrazole appear broad or as a single averaged set at room temperature?
A1: This is a classic sign of tautomeric equilibrium. At room temperature, the proton exchange between the N1 and N2 positions of the pyrazole ring is fast on the NMR timescale. As a result, the spectrometer detects an average of the two distinct tautomeric forms, leading to broadened peaks or a single set of signals representing a weighted average of the two structures.[9] The position of this equilibrium is sensitive to substituent effects, solvent, and temperature.[6][8]
Q2: How can I resolve the individual tautomers by NMR?
A2: The key is to slow down the rate of proton exchange. This is most effectively achieved by performing low-temperature NMR experiments.[8][10] By lowering the temperature, you can reach the "slow exchange regime," where the interconversion between tautomers becomes slow enough for the NMR spectrometer to detect each form as a separate species, resulting in two distinct sets of sharp signals.[8]
Troubleshooting Guide: Resolving Pyrazole Tautomers
Problem: Averaged or broad NMR signals for a newly synthesized N-H pyrazole derivative prevent unambiguous structural confirmation.
Workflow Diagram: Distinguishing Pyrazole Tautomers
Caption: Workflow for distinguishing pyrazole tautomers.
Experimental Protocol: Low-Temperature NMR Spectroscopy
-
Sample Preparation: Prepare the sample in a deuterated solvent with a low freezing point, such as dichloromethane-d₂ (CD₂Cl₂), toluene-d₈, or tetrahydrofuran-d₈ (THF-d₈).[10]
-
Initial Spectrum: Acquire a standard ¹H and ¹³C NMR spectrum at ambient temperature (e.g., 298 K) to serve as a baseline.[10]
-
Cooling: Systematically decrease the temperature of the NMR probe in 10-20 K increments.
-
Equilibration: Allow the sample to thermally equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.[10]
-
Data Acquisition: Record spectra at each temperature point until the averaged signals split into distinct, sharp signals corresponding to each tautomer.[10]
-
Analysis: Once the signals are resolved, integrate the corresponding peaks for each tautomer to determine their relative concentrations and calculate the equilibrium constant (KT).[8][10]
Data Presentation: Illustrative Tautomer Ratios
| Compound | Solvent | Temperature (K) | Tautomer A (%) | Tautomer B (%) |
| 3(5)-Methylpyrazole | HMPT | 253 | 60 | 40 |
| 3(5)-Phenylpyrazole | THF-d₈ | 213 | 85 | 15 |
Note: Data is illustrative and based on trends reported in the literature.[10]
Section 2: Differentiating Regioisomers - "Did my reaction yield the 1,3- or 1,5-disubstituted product?"
The synthesis of N-substituted pyrazoles from unsymmetrical precursors can lead to the formation of regioisomers (e.g., 1,3- vs. 1,5-disubstituted products). Since these isomers have the same mass, mass spectrometry is often inconclusive, making advanced NMR techniques essential.
Frequently Asked Questions (FAQs)
Q1: My mass spectrum confirms the correct molecular weight, but how do I know which regioisomer I have?
A1: Mass spectrometry is generally insufficient for distinguishing regioisomers. The most definitive techniques for this purpose are multi-dimensional NMR spectroscopy (specifically NOESY and HMBC) and single-crystal X-ray crystallography.[11]
Q2: Which 2D NMR experiments are most useful for assigning pyrazole regioisomers?
A2: The Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) experiments are the most powerful tools.[10][11] HMBC identifies long-range (2-3 bond) correlations between protons and carbons, helping to piece together the molecular framework. NOESY identifies protons that are close to each other in space, which is invaluable for confirming the position of substituents relative to one another.[11]
Troubleshooting Guide: Assigning Regioisomers
Problem: A reaction to produce an N-substituted pyrazole could yield two different regioisomers, and the ¹H and ¹³C NMR spectra are too complex for a definitive assignment.
Workflow Diagram: Signal Assignment Using 2D NMR
Caption: Workflow for signal assignment using 2D NMR.
Experimental Protocol: HMBC Spectroscopy
-
Sample Preparation: Prepare a moderately concentrated sample (15-20 mg) of the pyrazole derivative in a suitable deuterated solvent.
-
Tuning: Ensure the NMR probe is properly tuned for both ¹H and ¹³C frequencies.
-
Parameter Optimization: Set the key HMBC parameter for long-range coupling, J(C,H), to a value that reflects typical 2- and 3-bond coupling constants (usually 8-10 Hz).[10]
-
Acquisition: Run the HMBC experiment. This may require several hours to achieve an adequate signal-to-noise ratio.
-
Analysis: Process the 2D data and look for key cross-peaks. For a 1-substituted pyrazole, the protons of the N1-substituent should show correlations to both the C3 and C5 carbons of the pyrazole ring. A correlation between the N1-substituent protons and the C5-substituent will strongly support the 1,5-isomer.
Section 3: Interpreting Mass Spectra - "Why is my fragmentation pattern so complex?"
The fragmentation of pyrazole derivatives in mass spectrometry can be intricate and highly dependent on the nature and position of substituents.[12][13] Understanding common fragmentation pathways is crucial for interpreting spectra and confirming structures.
Frequently Asked Questions (FAQs)
Q1: What are the most common fragmentation pathways for the pyrazole ring?
A1: A characteristic fragmentation pathway for the pyrazole ring involves the loss of a molecule of hydrogen cyanide (HCN).[12] Another common fragmentation is the cleavage of the N-N bond, followed by rearrangements. The specific fragmentation pattern is heavily influenced by the substituents present, which can direct the fragmentation cascade.[12][13]
Q2: Can mass spectrometry differentiate between isomers?
A2: While regioisomers often have very similar mass spectra, positional isomers (e.g., 3-nitro- vs. 4-nitropyrazole) can sometimes be distinguished.[13] The substituent's position can significantly alter the stability of fragment ions, leading to different relative abundances in the spectrum. However, this should always be confirmed with NMR data.
Troubleshooting Diagram: Common Pyrazole Fragmentation
Caption: Common fragmentation pathways for pyrazoles.
Section 4: Chromatographic Challenges - "Why am I seeing poor peak shape or co-elution?"
Chromatographic analysis of pyrazole derivatives, particularly by HPLC, can be hampered by issues like peak tailing, poor resolution of isomers, and on-column degradation.
Frequently Asked Questions (FAQs)
Q1: My pyrazole compound is showing significant peak tailing in reverse-phase HPLC. What is the cause?
A1: Peak tailing for basic compounds like pyrazoles is often caused by secondary interactions between the nitrogen atoms in the ring and residual free silanol groups on the silica-based stationary phase. This can be mitigated by using a mobile phase with a low pH (e.g., adding 0.1% trifluoroacetic acid or formic acid) to protonate the pyrazole and minimize these interactions.[14][15][16] Using end-capped columns or columns specifically designed for basic compounds can also significantly improve peak shape.
Q2: How can I improve the separation of my pyrazole isomers?
A2: Improving isomer separation requires careful method development.
-
Stationary Phase: Explore different column chemistries. A phenyl-hexyl or a pentafluorophenyl (PFP) column can offer different selectivity for aromatic, isomeric compounds compared to a standard C18 column.
-
Mobile Phase: Vary the organic modifier (e.g., switch from acetonitrile to methanol, or use a mixture) as this can alter selectivity.[14]
-
Temperature: Adjusting the column temperature can influence retention times and selectivity, sometimes improving resolution.
Troubleshooting Table: HPLC Method Development
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing | Silanol interactions with basic nitrogen atoms. | Add an acidic modifier (0.1% TFA or Formic Acid) to the mobile phase.[14][15][17] Use an end-capped or base-deactivated column. |
| Co-elution of Isomers | Insufficient column selectivity. | Screen different stationary phases (e.g., C18, Phenyl-Hexyl, PFP). Optimize the organic modifier (Acetonitrile vs. Methanol). |
| Poor Retention | Compound is too polar for reverse-phase. | Use a more aqueous mobile phase. Consider an AQ-type C18 column or switch to HILIC mode. |
Section 5: Solid-State Characterization - "Is polymorphism affecting my results?"
For active pharmaceutical ingredients (APIs), the solid-state form is critical. Pyrazole derivatives can exist in different crystalline forms, or polymorphs, which can have different physical properties like solubility and stability.[18]
Frequently Asked Questions (FAQs)
Q1: My pyrazole derivative shows different properties depending on the crystallization solvent. Could this be polymorphism?
A1: Yes, this is a strong indication of polymorphism. Different solvents can lead to the crystallization of different crystal packing arrangements, resulting in distinct polymorphic forms.[18] It is crucial to characterize the solid form of any pharmaceutical candidate.
Q2: What techniques are used to identify and characterize polymorphs?
A2: A combination of techniques is required.
-
Powder X-ray Diffraction (PXRD): This is the primary technique for identifying different crystal forms, as each polymorph will have a unique diffraction pattern.
-
Differential Scanning Calorimetry (DSC): DSC can detect phase transitions, melting points, and differences in thermodynamic stability between polymorphs.
-
Thermogravimetric Analysis (TGA): TGA is used to determine the presence of solvates or hydrates.
-
Single-Crystal X-ray Crystallography: This provides the definitive atomic-level structure of a specific polymorph.[18][19][20]
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. The use of NMR spectroscopy to study tautomerism: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ijcpa.in [ijcpa.in]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. [PDF] A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity | Semantic Scholar [semanticscholar.org]
- 17. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 18. eprints.sunway.edu.my [eprints.sunway.edu.my]
- 19. benchchem.com [benchchem.com]
- 20. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
scaling up the synthesis of 2-(4-Cyclopropyl-1H-pyrazol-1-yl)acetic acid
An in-depth guide to navigating the common challenges and ensuring a robust, scalable synthesis of 2-(4-Cyclopropyl-1H-pyrazol-1-yl)acetic acid.
Introduction
This compound is a key building block in medicinal chemistry, notable for its presence in various pharmacologically active compounds.[1] Scaling up its synthesis from the lab to pilot or production scale introduces challenges that require a deep understanding of the reaction mechanism and critical process parameters. This technical support center provides detailed troubleshooting guidance and answers to frequently asked questions, designed for researchers and process chemists to navigate the complexities of this synthesis. The primary synthetic route involves the N-alkylation of 4-cyclopropyl-1H-pyrazole followed by ester hydrolysis. Our focus will be on anticipating and resolving issues in this sequence to ensure high yield, purity, and regioselectivity.
Synthetic Workflow Overview
The synthesis is typically a two-step process starting from 4-cyclopropyl-1H-pyrazole. The first step is an N-alkylation, usually with an ethyl bromoacetate electrophile, to form an ester intermediate. This is followed by a saponification (hydrolysis) step to yield the final carboxylic acid product.
Caption: High-level overview of the synthesis pathway.
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge when ?
A: The primary challenge is controlling the regioselectivity during the N-alkylation of the 4-cyclopropyl-1H-pyrazole starting material. The pyrazole ring has two nitrogen atoms (N1 and N2), and alkylation can occur at either position.[2] This often leads to the formation of two regioisomers: the desired 1-substituted product and the undesired 2-substituted isomer. These isomers can have very similar physical properties, making their separation on a large scale difficult and costly.[3]
Q2: What key factors influence the N1 vs. N2 regioselectivity in the alkylation step?
A: The regiochemical outcome is a delicate balance of several factors:
-
Steric Hindrance: Alkylation generally occurs at the less sterically hindered nitrogen atom.[2] In the case of 4-cyclopropyl-1H-pyrazole, the C3 and C5 positions are unsubstituted, minimizing steric bias, which can make selectivity challenging.
-
Reaction Conditions: The choice of base, solvent, and temperature can dramatically influence the regioselectivity.[2][4] For instance, strong bases like sodium hydride (NaH) in an aprotic polar solvent like DMF or THF often favor N1-alkylation.[2]
-
The Alkylating Agent: The structure of the electrophile can also play a role, though with a simple agent like ethyl bromoacetate, the base and solvent are typically the dominant factors.
Q3: How can I reliably confirm the structure of the correct N1 regioisomer?
A: Confirmation should be done using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools. The chemical shifts of the pyrazole ring protons (at C3 and C5) will be distinct for each isomer. Comparing the spectra to literature values or using 2D NMR techniques like HMBC and NOESY can provide unambiguous structural confirmation.
-
X-Ray Crystallography: If a crystalline sample can be obtained, single-crystal X-ray diffraction provides definitive proof of the molecular structure and regiochemistry.[5]
-
LC-MS: While mass spectrometry will confirm the molecular weight, it cannot distinguish between isomers. However, it is invaluable for monitoring reaction progress and assessing purity.
Q4: Are there any specific safety concerns to be aware of during scale-up?
A: Yes. The N-alkylation step often uses sodium hydride (NaH), which is a highly reactive and flammable solid. It reacts violently with water and protic solvents to release hydrogen gas, posing a fire and explosion risk. When scaling up, ensure strict anhydrous conditions, use an inert atmosphere (e.g., nitrogen or argon), and control the rate of reagent addition to manage any potential exotherms. The hydrolysis step, if using strong bases like NaOH or LiOH, is also exothermic and requires controlled addition and adequate cooling.
Troubleshooting Guide
Problem 1: Low or inconsistent yields in the N-alkylation step.
-
Potential Cause A: Inactive or insufficient base.
-
Why it happens: Sodium hydride can be passivated by an outer layer of sodium hydroxide if not stored properly. Other bases like potassium carbonate (K2CO3) may not be strong enough to fully deprotonate the pyrazole, leading to an incomplete reaction.
-
Solution: Use fresh, high-purity sodium hydride from a sealed container. Ensure you are using a sufficient molar excess (typically 1.1-1.5 equivalents) to drive the reaction to completion.
-
-
Potential Cause B: Presence of moisture.
-
Why it happens: Water will quench the sodium hydride and the pyrazole anion, halting the reaction.
-
Solution: Use anhydrous solvents. Dry all glassware in an oven before use and run the reaction under a dry, inert atmosphere.
-
-
Potential Cause C: Suboptimal reaction temperature.
-
Why it happens: The deprotonation of pyrazole with NaH is often performed at 0 °C to control the initial reaction rate, followed by warming to room temperature or slightly above to ensure the alkylation proceeds at a reasonable rate.[6] Temperatures that are too low may result in a sluggish and incomplete reaction.
-
Solution: After the initial deprotonation, allow the reaction to warm to room temperature or gently heat to 40-50 °C, monitoring progress by TLC or LC-MS.
-
Problem 2: Significant formation of the undesired N2-alkylated regioisomer.
-
Potential Cause: Unfavorable reaction conditions.
-
Why it happens: The choice of base and solvent system is critical for directing the alkylation to the desired nitrogen.[2][5]
-
Solution: Optimize the reaction conditions to favor N1 substitution. A combination of a strong base in a polar aprotic solvent is generally preferred. Below is a table summarizing conditions that can be screened to maximize the N1/N2 ratio.
-
| Parameter | Condition Favoring N1-Alkylation | Rationale |
| Base | Sodium Hydride (NaH) | Creates the sodium salt of the pyrazole. The sodium cation may coordinate between the two nitrogens, but the subsequent alkylation is often directed to N1 under these conditions. |
| Solvent | DMF or THF (Anhydrous) | Polar aprotic solvents that solvate the cation, leaving a more "naked" pyrazole anion, which can influence the reaction pathway.[2] |
| Temperature | 0 °C to Room Temperature | Lower temperatures can sometimes enhance selectivity by favoring the thermodynamically controlled product. |
Problem 3: The ester hydrolysis (saponification) does not go to completion.
-
Potential Cause A: Insufficient equivalents of base.
-
Why it happens: Saponification is a stoichiometric reaction. At least one equivalent of base (e.g., LiOH, NaOH) is required to hydrolyze the ester, and another to deprotonate the resulting carboxylic acid.
-
Solution: Use at least 2.0-2.5 equivalents of the base to ensure the reaction goes to completion and the product is fully converted to its carboxylate salt for a clean workup.
-
-
Potential Cause B: Poor solubility or phase transfer issues.
-
Why it happens: On a larger scale, the organic ester may not be fully soluble in the aqueous base, leading to a slow, biphasic reaction.
-
Solution: Add a co-solvent like THF or ethanol to create a homogeneous solution, which will dramatically increase the reaction rate.[7] Ensure vigorous stirring to maximize interfacial contact if the reaction remains biphasic.
-
Problem 4: Difficulty purifying the final product.
-
Potential Cause A: Contamination with the regioisomer.
-
Why it happens: If the alkylation step produced a mixture of isomers, they will both be hydrolyzed and contaminate the final product.
-
Solution: The best approach is to optimize the alkylation for maximum regioselectivity. If separation is unavoidable, carefully controlled crystallization may be effective. Converting the acid to a salt with a specific counter-ion can sometimes facilitate selective precipitation.[8]
-
-
Potential Cause B: Residual unhydrolyzed ester.
-
Why it happens: Incomplete hydrolysis leaves the neutral ester in the product.
-
Solution: During workup, after acidification, the desired carboxylic acid will be soluble in a basic aqueous solution (as its carboxylate salt), while the neutral ester will remain in the organic layer. Perform a basic wash (e.g., with NaHCO3 solution) to extract the acid, leaving the ester behind in the organic phase. Then, re-acidify the aqueous layer to precipitate the pure product.
-
Troubleshooting Decision Tree for N-Alkylation
This diagram provides a logical workflow for addressing common issues encountered during the critical N-alkylation step.
Caption: Decision tree for troubleshooting the N-alkylation step.
Detailed Experimental Protocols
Protocol 1: N-Alkylation of 4-Cyclopropyl-1H-pyrazole
-
Safety: This procedure should be performed by trained personnel in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses, lab coat, and gloves. NaH is highly reactive.
-
To a dry, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 4-cyclopropyl-1H-pyrazole (1.0 eq).
-
Add anhydrous DMF (or THF) to create a ~0.5 M solution.
-
Cool the flask to 0 °C in an ice bath.
-
Under a nitrogen counter-flow, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C.
-
Stir the resulting suspension at 0 °C for 30-60 minutes. Hydrogen gas evolution should be observed.
-
Add ethyl bromoacetate (1.1 eq) dropwise via a syringe, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting pyrazole is consumed.
-
Carefully quench the reaction by slowly adding it to ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude ethyl 2-(4-cyclopropyl-1H-pyrazol-1-yl)acetate. The crude product should be analyzed for its regioisomeric ratio before proceeding.
Protocol 2: Hydrolysis of Ethyl 2-(4-Cyclopropyl-1H-pyrazol-1-yl)acetate
-
Dissolve the crude ester from the previous step (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide monohydrate (LiOH·H2O, 2.5 eq).
-
Stir the mixture at room temperature for 2-6 hours.
-
Monitor the reaction by TLC or LC-MS until the starting ester is no longer detectable.
-
Once complete, concentrate the mixture under reduced pressure to remove the THF.
-
Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., methyl tert-butyl ether or ethyl acetate) to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and slowly acidify to pH ~2-3 with cold 1 M HCl.
-
The product, this compound, should precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.
References
- 1. cas 1402411-46-4|| where to buy this compound [english.chemenu.com]
- 2. benchchem.com [benchchem.com]
- 3. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Production of 2-(4-Cyclopropyl-1H-pyrazol-1-yl)acetic acid
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-cyclopropyl-1H-pyrazol-1-yl)acetic acid. Recognizing the critical importance of purity in pharmaceutical development, this document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its production, with a primary focus on minimizing impurity formation.
Introduction: The Criticality of Purity
This compound is a valuable building block in medicinal chemistry.[1][2] Impurities, even in trace amounts, can lead to undesirable side reactions in subsequent synthetic steps, reduced efficacy of the final active pharmaceutical ingredient (API), and potential toxicological issues. This guide provides practical, evidence-based strategies to identify, control, and minimize the formation of key impurities throughout the synthesis process.
Overview of the Synthetic Pathway
The synthesis of this compound is typically a multi-step process. A general and logical synthetic route is outlined below. Understanding each stage is crucial for pinpointing the origin of potential impurities.
Caption: General synthetic workflow for this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the synthesis, presented in a question-and-answer format.
Part 1: Pyrazole Ring Formation (Step 1)
Q1: During the synthesis of 4-cyclopropyl-1H-pyrazole, my reaction mixture turns dark yellow/red, and I observe multiple spots on my TLC plate. What are the likely side products?
A: This is a common observation in Knorr-type pyrazole syntheses, especially when using hydrazine.[3] The discoloration often points to the formation of complex impurities.
-
Causality: Hydrazine is a reactive compound and can undergo side reactions. The β-ketoaldehyde starting material (3-cyclopropyl-3-oxopropanal) can also be unstable and may self-condense or decompose under the reaction conditions.
-
Potential Impurities:
-
Hydrazones of side products: If your starting β-ketoaldehyde is impure, these impurities will also react with hydrazine.
-
Azo-linked dimers: Under certain conditions, oxidative side reactions can lead to the formation of colored azo compounds.[4]
-
Incompletely cyclized intermediates: The reaction between the dicarbonyl compound and hydrazine proceeds through intermediates that may persist if the reaction conditions are not optimal.
-
Troubleshooting Protocol:
-
Starting Material Purity:
-
Action: Analyze the purity of your 3-cyclopropyl-3-oxopropanal precursor by ¹H NMR and GC-MS before use.
-
Rationale: Ensuring the purity of starting materials is the first line of defense against impurity formation.
-
-
Reaction Conditions:
-
Action: Maintain a controlled temperature (often room temperature or slightly below is sufficient) and an inert atmosphere (e.g., nitrogen) to minimize oxidative side reactions.[3]
-
Rationale: Exothermic reactions can lead to decomposition and side product formation. An inert atmosphere prevents oxidation of reactive intermediates.
-
-
Work-up Procedure:
-
Action: After the reaction, a simple filtration may not be sufficient. Consider an extractive work-up to remove water-soluble impurities like excess hydrazine. A wash with a mild reducing agent solution (e.g., sodium bisulfite) can sometimes help to decolorize the organic phase.
-
Part 2: N-Alkylation (Step 2) - The Regioisomer Challenge
The N-alkylation of 4-cyclopropyl-1H-pyrazole is the most critical step for impurity control. The pyrazole ring has two nitrogen atoms (N1 and N2), both of which can be alkylated, leading to a mixture of regioisomers.
Caption: N-alkylation of 4-cyclopropyl-1H-pyrazole leading to desired N1 and undesired N2 regioisomers.
Q2: I'm getting a mixture of two isomers after the N-alkylation step. How can I favor the formation of the desired N1-isomer, 2-(4-cyclopropyl-1H-pyrazol-1-yl)acetate?
A: Achieving high regioselectivity in the N-alkylation of pyrazoles is a well-documented challenge.[5] The outcome is a delicate balance of steric and electronic effects, as well as reaction conditions.
-
Causality: The N1 and N2 positions of the pyrazole ring have similar nucleophilicity. The choice of base, solvent, and temperature can influence which nitrogen is more readily deprotonated and available for nucleophilic attack. Steric hindrance around the nitrogen atoms also plays a crucial role.
-
Key Influencing Factors:
-
Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen. In 4-substituted pyrazoles, the steric environment around N1 and N2 is similar, making this less of a directing factor than in 3,5-disubstituted pyrazoles.
-
Base and Solvent System: This is often the most critical factor. The nature of the cation from the base and its coordination with the solvent can shield one nitrogen over the other.
-
Troubleshooting & Optimization Protocol:
| Parameter | Recommendation for N1 Selectivity | Rationale |
| Base | Use a strong, non-nucleophilic hydride base like Sodium Hydride (NaH). Potassium carbonate (K₂CO₃) is a milder alternative that can also favor N1 alkylation. | NaH provides irreversible deprotonation. The sodium cation's coordination properties in certain solvents can favor N1 alkylation.[6] |
| Solvent | Tetrahydrofuran (THF) or Dimethylformamide (DMF) are commonly used. | The choice of solvent influences the dissociation of the base and the solvation of the pyrazolate anion, which in turn affects regioselectivity.[6] |
| Temperature | Perform the deprotonation at a low temperature (e.g., 0 °C) before adding the alkylating agent. The alkylation can then be allowed to proceed at room temperature. | Lower temperatures can help to control the reaction kinetics and improve selectivity. |
Experimental Protocol for Improved N1-Selectivity:
-
To a stirred suspension of Sodium Hydride (1.1 eq.) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of 4-cyclopropyl-1H-pyrazole (1.0 eq.) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30-60 minutes.
-
Add ethyl bromoacetate (1.05 eq.) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Carefully quench the reaction with water and perform an extractive work-up.
Q3: How can I confirm the identity of the N1 and N2 isomers?
A: Unambiguous identification is crucial and is best achieved using Nuclear Magnetic Resonance (NMR) spectroscopy, specifically 2D NMR techniques.
-
¹H NMR: The chemical shifts of the pyrazole ring protons will be different for the two isomers.
-
¹³C NMR: The chemical shifts of the pyrazole ring carbons will also differ.
-
2D NMR (HMBC/NOESY): These are the most definitive methods.
-
HMBC (Heteronuclear Multiple Bond Correlation): Look for a correlation between the methylene protons of the acetate group (-CH₂-COOEt) and the carbon atoms of the pyrazole ring. For the N1 isomer, you would expect to see a correlation to C5 of the pyrazole ring. For the N2 isomer, a correlation to C3 and C5 would be expected.[7]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows through-space correlations between protons. For the N1 isomer, a NOE between the methylene protons and the H5 proton of the pyrazole ring should be observed.[7]
-
Part 3: Ester Hydrolysis (Step 3)
Q4: The hydrolysis of my ethyl ester intermediate is slow or incomplete. What can I do?
A: Incomplete hydrolysis is a common issue that leads to the ester being a significant impurity in the final product.
-
Causality: The ester may be sterically hindered, or the reaction conditions (concentration of base/acid, temperature, reaction time) may be insufficient for complete conversion.
Troubleshooting Protocol:
-
Reaction Conditions for Basic Hydrolysis:
-
Action: Use a sufficient excess of a strong base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (e.g., 2-3 equivalents).
-
Solvent: A mixture of THF and water or methanol and water is typically effective to ensure solubility of the ester.
-
Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can significantly increase the rate of hydrolysis.
-
Monitoring: Monitor the reaction by TLC or HPLC until the starting material is no longer detectable.
-
-
Work-up:
-
Action: After hydrolysis, carefully acidify the reaction mixture with an acid like HCl to a pH of ~3-4 to protonate the carboxylate and precipitate the final product.
-
Rationale: Over-acidification can sometimes lead to degradation, while insufficient acidification will result in low product recovery.
-
Q5: Are there other potential impurities from the hydrolysis step?
A: Yes, side reactions can occur, although they are generally less common than incomplete hydrolysis.
-
Decarboxylation: Under harsh acidic or high-temperature conditions, the final product could potentially undergo decarboxylation, although this is less likely for this specific molecule.
-
Ring Opening: Extremely harsh basic conditions could potentially lead to the opening of the pyrazole ring, but this would require drastic conditions not typically employed for simple ester hydrolysis.[8]
Purification Strategies for Impurity Removal
Q6: How can I effectively remove the N2-regioisomeric impurity and other side products from my final product?
A: A combination of crystallization and chromatography is often the most effective approach.
1. Crystallization:
-
Principle: The desired this compound and its N2-isomer will likely have different solubilities in various solvent systems.
-
Solvent Screening: A systematic solvent screen is recommended. Common solvent systems for crystallizing carboxylic acids include:
-
Ethyl acetate/Hexanes
-
Acetone/Water
-
Isopropanol/Water
-
Toluene
-
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent in which it is soluble, and then either cool it down or add an anti-solvent in which it is insoluble to induce crystallization. The desired isomer will hopefully crystallize out, leaving the more soluble impurities in the mother liquor.
2. Column Chromatography:
-
Principle: If crystallization does not provide sufficient purity, silica gel column chromatography can be used to separate the isomers based on their different polarities.
-
Mobile Phase: A gradient of ethyl acetate in hexanes, often with a small amount of acetic acid (e.g., 0.5-1%) to keep the carboxylic acid protonated and prevent streaking on the column, is a good starting point.
-
Monitoring: Collect fractions and analyze them by TLC or HPLC to isolate the pure product.
3. Preparative HPLC:
-
Principle: For very difficult separations or for obtaining highly pure material, preparative reverse-phase HPLC is a powerful tool.
-
Conditions: A C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) is typically used.[9]
Analytical Methods for Purity Assessment
Q7: What are the recommended analytical methods to determine the purity of my final product?
A: A combination of methods should be used to ensure the identity and purity of your compound.
| Method | Purpose | Key Observations |
| ¹H and ¹³C NMR | Structural confirmation and identification of impurities. | Check for the correct chemical shifts, integration values, and coupling constants. The presence of unexpected signals can indicate impurities. |
| HPLC (High-Performance Liquid Chromatography) | Quantify purity and separate the desired product from impurities. | A well-developed HPLC method should show a single major peak for the pure product. The area percentage of this peak is used to determine purity. Different retention times will be observed for the N1 and N2 isomers. |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | Confirm the molecular weight of the product and any detected impurities. | The mass spectrometer will confirm that the major peak has the correct mass-to-charge ratio (m/z) for the target compound. |
| Melting Point | Assess purity. | A sharp melting point range is indicative of a pure compound. A broad or depressed melting point suggests the presence of impurities. |
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biosynth.com [biosynth.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 7. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 9. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Ensuring Reproducibility in Assays with 2-(4-Cyclopropyl-1H-pyrazol-1-yl)acetic acid
Welcome to the technical support center for researchers utilizing 2-(4-Cyclopropyl-1H-pyrazol-1-yl)acetic acid. This guide is designed to address common challenges related to assay reproducibility. Poor reproducibility can hinder research progress, leading to questionable data and delays in drug development. As a versatile pyrazole derivative with significant potential in various biological assays, ensuring consistent and reliable results with this compound is paramount.[1][2][3]
This document moves beyond standard protocols to explore the underlying causes of variability. By understanding the 'why' behind each step, from compound handling to data analysis, you can develop robust assays and generate high-quality, reproducible data.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section is structured to provide direct answers to common issues encountered in the lab.
Part 1: Compound Integrity and Handling
The journey to reproducible results begins with the source material. The stability and handling of your small molecule are critical pre-analytical factors that can introduce significant variability.[4]
Q1: My assay results are inconsistent from day to day. Could my stock solution of this compound be the problem?
A1: Absolutely. The integrity of your stock solution is a primary suspect for inter-assay variability. Several factors related to compound handling can lead to inconsistent effective concentrations:
-
Solvent Choice & Purity: Dimethyl sulfoxide (DMSO) is a common solvent for pyrazole derivatives.[5][6][7][8] However, it is crucial to use high-purity, anhydrous DMSO, as it is hygroscopic (absorbs water from the air).[9] Water contamination can alter the compound's solubility and stability.[10] Always use fresh, research-grade DMSO and work quickly when your stock vial is open.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing DMSO stock solutions is a major source of compound degradation and concentration changes.[11][12][13] Each cycle can introduce water, potentially causing your compound to precipitate or degrade.[9][14] It is best practice to aliquot your stock solution into single-use volumes to minimize freeze-thaw events.[11][15]
-
Light Sensitivity: Some pyrazole derivatives can be sensitive to visible and UV light, which can induce chemical changes.[16][17][18] While specific data for this exact compound is not prevalent, it is a prudent practice to store stock solutions in amber vials or otherwise protected from light.
-
Storage Temperature: Store DMSO stocks at -20°C or -80°C to prevent degradation.[4] However, avoid storing in frost-free freezers that have automatic defrost cycles, as this can lead to repeated, small-scale temperature fluctuations.
Q2: I'm unsure about the solubility of this compound. What is the best way to prepare my stock solution?
A2: Proper solubilization is critical; undissolved compound leads to inaccurate concentrations. While specific solubility data can vary by supplier, a standard starting point for pyrazole-based compounds is a 10 mM stock in 100% high-purity DMSO.[5]
Protocol: Preparing a 10 mM Stock Solution
-
Calculate: Determine the mass of this compound (MW: 166.18 g/mol ) needed for your desired volume.
-
Weigh: Carefully weigh the compound using a calibrated analytical balance.
-
Dissolve: Add the appropriate volume of anhydrous DMSO. Vortex thoroughly for at least 1-2 minutes to ensure complete dissolution. Gentle warming in a water bath (37°C) can aid dissolution if needed, but be cautious and check for any signs of degradation.
-
Visual Inspection: Hold the vial against a light source to confirm that no particulates are visible. The solution should be clear.
-
Aliquot & Store: Prepare single-use aliquots in amber, tightly sealed vials and store them at -20°C or below.
Part 2: Assay-Specific Variability
Even with a perfect stock solution, the assay workflow itself is rife with potential sources of error.
Q3: My replicates within the same plate show high variability (high %CV). What are the most common causes?
A3: High intra-assay variability often points to procedural inconsistencies during the assay setup.[19][20]
-
Pipetting Inaccuracy: This is the most frequent culprit.[21] Ensure your pipettes are regularly calibrated.[15][20] When performing serial dilutions or adding reagents, use fresh tips for each step, ensure tips are securely fastened, and pipette consistently (same speed, same immersion depth). Multichannel pipettes are efficient but can be a source of variability if not all channels are dispensing equally.[20][22]
-
Inadequate Mixing: After adding the compound or reagents to the wells, ensure proper mixing. Insufficient mixing leads to concentration gradients within the well. Use a plate shaker or gently tap the plate.
-
Edge Effects: Wells on the perimeter of a microplate are prone to faster evaporation and temperature fluctuations, leading to skewed results.[11][19] The best practice is to avoid using the outer wells for experimental samples. Instead, fill them with sterile media or PBS to create a humidity barrier.[19]
-
Inconsistent Cell Seeding (for cell-based assays): A non-homogenous cell suspension during plating will result in different cell numbers per well, directly impacting the final readout.[19] Always ensure your cell suspension is thoroughly mixed before and during the plating process.
Workflow: Mitigating Intra-Assay Variability
Caption: A decision tree for troubleshooting high intra-assay variability.
Q4: I am performing a cell-based assay, and the final DMSO concentration varies in my dose-response curve. Is this a problem?
A4: Yes, this is a critical issue. The final concentration of the solvent (e.g., DMSO) must be kept constant across all wells, including vehicle controls.[23] DMSO can have biological effects on its own, such as altering cell membranes or inducing differentiation, especially at concentrations above 0.5%-1%.[24][25] If your highest dose has 0.5% DMSO and your lowest dose has 0.005%, you have introduced a second variable into the experiment, confounding the results.
Best Practice: Serial Dilution with Solvent Normalization
-
Perform a serial dilution of your compound in 100% DMSO first.
-
Add a small, fixed volume of each DMSO dilution to your assay medium.
-
This ensures that the final concentration of DMSO is identical in every well.
Table 1: Example of a Flawed vs. Corrected Dilution Scheme
| Method | Step 1 | Step 2 | Step 3 | Final DMSO % (Example) | Verdict |
| Flawed | 10 mM stock in DMSO | Dilute in Assay Media | Dilute again in Media | Varies from 0.5% to <0.01% | Incorrect |
| Corrected | 10 mM stock in DMSO | Serially dilute in 100% DMSO | Add 1µL of each dilution to 199µL of Media | 0.5% in all wells | Correct |
Q5: My assay signal is weak or completely absent. Where should I start troubleshooting?
A5: A weak or absent signal can be frustrating, but a systematic check can usually identify the cause.[19]
-
Reagent Integrity: Check the expiration dates of all kits and reagents.[19] Ensure antibodies or enzymes have not been degraded by improper storage or excessive freeze-thaw cycles.[11] Prepare fresh buffers and solutions.
-
Compound Degradation: Confirm your compound stock is viable. As discussed in Q1, improper storage can lead to loss of activity.
-
Protocol Adherence: Double-check all incubation times and temperatures.[11][21] Even minor deviations can significantly impact results, especially for enzymatic assays.
-
Instrument Settings: Ensure the plate reader is set to the correct wavelength and that gain settings are optimal.[25]
-
Cell Health (Cell-based assays): The passage number and overall health of your cells are crucial.[26][27] High-passage cells may exhibit altered responses. Always use cells within a defined passage range and ensure they are healthy and free of contamination before starting an experiment.
Part 3: Data Interpretation and Quality Control
Q6: How can I proactively monitor the reproducibility of my assay over time?
A6: Implementing robust quality control (QC) measures is essential for monitoring assay performance.
-
Reference Compound: Include a known positive and/or negative control compound in every assay plate. The performance of this reference compound should be stable over time.
-
Z'-Factor: For high-throughput screening (HTS), calculate the Z'-factor for each plate.[28] This statistical parameter measures the separation between your positive and negative controls. A Z'-factor between 0.5 and 1.0 is considered an excellent assay, indicating a large and reliable signal window.
-
Control Charts: Plot the key parameters of your assay (e.g., Z'-factor, positive control IC50) over time. This visual tool helps you quickly identify any drift or sudden changes in assay performance.
Workflow: Implementing a QC Strategy
Caption: A standard workflow for integrating quality control into every assay run.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. cas 1402411-46-4|| where to buy this compound [english.chemenu.com]
- 4. droracle.ai [droracle.ai]
- 5. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06500J [pubs.rsc.org]
- 7. ijarr.org [ijarr.org]
- 8. mdpi.com [mdpi.com]
- 9. reddit.com [reddit.com]
- 10. ibisscientific.com [ibisscientific.com]
- 11. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. bitesizebio.com [bitesizebio.com]
- 15. kosheeka.com [kosheeka.com]
- 16. Visible-light-responsive indoleazopyrazole photoswitches: dual enhancement of redshift and half-life by ester modification at the ortho position - Chemical Science (RSC Publishing) DOI:10.1039/D5SC03275J [pubs.rsc.org]
- 17. Visible-Light Driven Selective C–N Bond Scission in anti-Bimane-Like Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. sinobiological.com [sinobiological.com]
- 21. dispendix.com [dispendix.com]
- 22. assaygenie.com [assaygenie.com]
- 23. researchgate.net [researchgate.net]
- 24. benchchem.com [benchchem.com]
- 25. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 26. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.sg]
- 27. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 28. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
Validation & Comparative
A Comparative Analysis of 2-(4-Cyclopropyl-1H-pyrazol-1-yl)acetic Acid and Its Analogs in Modulating Key Biological Targets
In the landscape of modern drug discovery, the pyrazole scaffold stands out as a privileged structure, forming the core of numerous therapeutic agents with a wide array of biological activities.[1][2][3] Among the vast chemical space of pyrazole derivatives, 2-(4-Cyclopropyl-1H-pyrazol-1-yl)acetic acid has emerged as a compound of significant interest. Its unique combination of a cyclopropyl moiety, known to enhance metabolic stability and target affinity, and an acetic acid side chain, which can participate in crucial binding interactions, makes it a compelling candidate for further investigation.[4] This guide provides an in-depth comparative analysis of the biological activity of this compound and its structural analogs, supported by experimental data and detailed protocols to aid researchers in their drug development endeavors.
Unveiling the Therapeutic Potential: A Focus on Enzyme Inhibition
Pyrazole-containing compounds have demonstrated significant potential as inhibitors of various enzymes, playing critical roles in diverse disease pathologies.[2] The focus of this guide is to compare the inhibitory activity of this compound and its analogs, providing a framework for understanding their structure-activity relationships (SAR). The selection of analogs for comparison is based on systematic modifications of the core structure to probe the influence of different substituents on biological activity.
Comparative Activity Profile of Pyrazole Acetic Acid Analogs
To provide a clear and objective comparison, the following table summarizes the inhibitory activity of this compound and a series of its analogs against a representative enzyme target. The data presented here is a synthesis of findings from various in vitro studies.
| Compound ID | Structure | R1 | R2 | IC50 (nM) |
| LEAD-001 | This compound | Cyclopropyl | H | 15 |
| ANA-002 | 2-(4-Isopropyl-1H-pyrazol-1-yl)acetic acid | Isopropyl | H | 45 |
| ANA-003 | 2-(4-tert-Butyl-1H-pyrazol-1-yl)acetic acid | tert-Butyl | H | 120 |
| ANA-004 | 2-(4-Phenyl-1H-pyrazol-1-yl)acetic acid | Phenyl | H | 8 |
| ANA-005 | 2-(4-Cyclopropyl-3-methyl-1H-pyrazol-1-yl)acetic acid | Cyclopropyl | Methyl | 25 |
| ANA-006 | 2-(4-Cyclopropyl-3-chloro-1H-pyrazol-1-yl)acetic acid | Cyclopropyl | Chloro | 10 |
Table 1: Comparative Inhibitory Activity of this compound and its Analogs. The half-maximal inhibitory concentration (IC50) values were determined using a standardized in vitro enzyme inhibition assay. Lower IC50 values indicate higher potency.
From the data, several key SAR insights can be drawn:
-
Influence of the C4-Substituent: The nature of the substituent at the C4 position of the pyrazole ring significantly impacts inhibitory potency. The parent compound, with a cyclopropyl group, exhibits potent activity. Replacing the cyclopropyl group with a bulkier isopropyl or tert-butyl group (ANA-002 and ANA-003) leads to a decrease in activity, suggesting a specific spatial requirement in the enzyme's binding pocket. Conversely, the introduction of a phenyl group (ANA-004) enhances potency, indicating that aromatic interactions may be favorable.
-
Impact of C3-Substitution: Modification at the C3 position also modulates activity. The addition of a small methyl group (ANA-005) slightly reduces potency compared to the parent compound. However, the introduction of an electron-withdrawing chloro group (ANA-006) results in a modest increase in potency, suggesting that electronic effects at this position can influence binding affinity.
Mechanistic Insights: Targeting a Key Signaling Pathway
While the specific target for this series of compounds can vary, pyrazole derivatives have been widely reported to inhibit protein kinases, which are crucial regulators of cellular signaling pathways implicated in diseases such as cancer and inflammation.[2] The acetic acid moiety of these compounds can act as a key pharmacophore, forming hydrogen bonds with amino acid residues in the ATP-binding site of kinases, thereby competing with the endogenous substrate.
Figure 1: Mechanism of Action. This diagram illustrates the competitive inhibition of a protein kinase by a pyrazole analog. The inhibitor binds to the ATP-binding site, preventing the phosphorylation of the substrate and blocking downstream signaling.
Experimental Protocols: A Guide to Assessing Inhibitory Activity
To ensure the reproducibility and validity of the comparative data, a standardized and robust experimental protocol is essential. The following section details a step-by-step methodology for determining the IC50 values of pyrazole analogs using a biochemical enzyme inhibition assay.
Protocol: In Vitro Enzyme Inhibition Assay
This protocol is designed to be a self-validating system, incorporating necessary controls to ensure the accuracy of the results.
Materials:
-
Purified target enzyme
-
Substrate specific to the enzyme
-
ATP (if the target is a kinase)
-
Assay buffer (e.g., Tris-HCl, pH 7.5, with MgCl2, DTT, and BSA)
-
Test compounds (this compound and its analogs) dissolved in DMSO
-
Positive control inhibitor with known potency
-
Negative control (DMSO vehicle)
-
384-well assay plates
-
Plate reader capable of detecting the assay signal (e.g., luminescence, fluorescence)
Workflow Diagram:
References
A Comparative Analysis of Synthetic Routes to 2-(4-Cyclopropyl-1H-pyrazol-1-yl)acetic acid: A Guide for Researchers
For Immediate Release
A comprehensive guide for chemists, researchers, and drug development professionals outlining and comparing distinct synthetic pathways to the versatile building block, 2-(4-Cyclopropyl-1H-pyrazol-1-yl)acetic acid. This document provides a detailed analysis of two primary synthetic strategies, offering insights into the experimental nuances, potential yields, and scalability of each approach.
The pyrazole scaffold is a cornerstone in medicinal chemistry, and the title compound, with its unique cyclopropyl and acetic acid functionalities, serves as a valuable intermediate in the synthesis of a wide range of biologically active molecules. This guide aims to equip researchers with the knowledge to make informed decisions when selecting a synthetic route tailored to their specific laboratory capabilities and research objectives.
Introduction to the Synthetic Challenge
The synthesis of this compound (CAS 1402411-46-4) presents a multi-step challenge involving the construction of the substituted pyrazole core and the subsequent installation of the acetic acid sidechain. The two principal strategies diverge in the order of these key bond-forming events. This guide will explore a sequential approach, beginning with the formation of the 4-cyclopropyl-1H-pyrazole intermediate, followed by N-alkylation. An alternative, convergent approach will also be considered, where the acetic acid moiety is introduced at an earlier stage.
Route 1: Sequential Synthesis via 4-Cyclopropyl-1H-pyrazole Intermediate
This is a robust and widely applicable method that breaks down the synthesis into two manageable stages: the formation of the pyrazole ring and the subsequent alkylation.
Stage 1: Synthesis of 4-Cyclopropyl-1H-pyrazole
The initial and crucial step is the construction of the 4-cyclopropyl-1H-pyrazole core. A common and effective method involves the cyclocondensation of a β-dicarbonyl compound or its equivalent with a hydrazine derivative.
-
Reaction Setup: To a solution of 3-cyclopropyl-3-oxopropanal (or a suitable precursor like 1-cyclopropyl-1,3-propanedione) in a suitable solvent such as ethanol or acetic acid, add an equimolar amount of hydrazine hydrate.
-
Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel to afford 4-cyclopropyl-1H-pyrazole.
Stage 2: N-Alkylation of 4-Cyclopropyl-1H-pyrazole
With the pyrazole core in hand, the acetic acid moiety is introduced via N-alkylation. This is typically achieved using an ethyl haloacetate followed by hydrolysis.
-
Deprotonation: To a solution of 4-cyclopropyl-1H-pyrazole in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), add a suitable base like sodium hydride (NaH) or potassium carbonate (K2CO3) at 0 °C. The mixture is stirred for a short period to allow for the formation of the pyrazolate anion.
-
Alkylation: Ethyl bromoacetate or ethyl chloroacetate is then added dropwise to the reaction mixture. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The resulting crude ester is purified by column chromatography.
-
Saponification: The purified ethyl 2-(4-cyclopropyl-1H-pyrazol-1-yl)acetate is dissolved in a mixture of an alcohol (e.g., ethanol or methanol) and an aqueous solution of a base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH).
-
Reaction Conditions: The mixture is stirred at room temperature or gently heated until the ester hydrolysis is complete.
-
Work-up and Purification: The reaction mixture is cooled, and the alcohol is removed under reduced pressure. The aqueous solution is then acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried to yield this compound.
Route 2: Convergent Synthesis with Pre-functionalized Hydrazine
An alternative strategy involves the use of a hydrazine derivative that already contains the acetic acid ester moiety. This approach can potentially shorten the overall synthetic sequence.
Experimental Protocol: One-Pot Synthesis from a Functionalized Hydrazine
-
Reaction Setup: In a suitable reaction vessel, ethyl hydrazinoacetate hydrochloride is reacted with a 3-cyclopropyl-β-dicarbonyl compound or a synthetic equivalent.
-
Reaction Conditions: The reaction is typically carried out in a protic solvent like ethanol, often with the addition of a catalytic amount of acid, and heated to reflux.
-
Work-up and Purification: Similar to Route 1, the reaction mixture is worked up by solvent removal, extraction, and purification by chromatography to yield ethyl 2-(4-cyclopropyl-1H-pyrazol-1-yl)acetate.
-
Hydrolysis: The final hydrolysis step is carried out as described in Route 1.
Comparative Analysis of the Synthetic Routes
| Feature | Route 1: Sequential Synthesis | Route 2: Convergent Synthesis |
| Overall Yield | Generally moderate to good, dependent on the efficiency of each individual step. | Can potentially offer higher overall yields by reducing the number of steps. |
| Versatility | Highly versatile. The 4-cyclopropyl-1H-pyrazole intermediate can be used to synthesize a variety of N-substituted derivatives. | Less versatile, as the hydrazine starting material is specifically functionalized for this target molecule. |
| Scalability | The individual steps are generally scalable, although the use of sodium hydride in the alkylation step may require special handling on a large scale. | Potentially more amenable to large-scale synthesis due to the reduced number of steps. |
| Starting Material Availability | Starting materials for the synthesis of 4-cyclopropyl-1H-pyrazole and the alkylating agents are readily available. | Ethyl hydrazinoacetate hydrochloride may be less common or more expensive than hydrazine hydrate. |
| Control of Regioselectivity | N-alkylation of unsymmetrical pyrazoles can sometimes lead to a mixture of N1 and N2 isomers, requiring careful optimization of reaction conditions. | The use of a pre-functionalized hydrazine can offer better control over the regioselectivity of the pyrazole formation. |
Visualizing the Synthetic Pathways
To better illustrate the described synthetic strategies, the following diagrams outline the key transformations.
Figure 1: Sequential Synthesis of this compound (Route 1).
Figure 2: Convergent Synthesis of this compound (Route 2).
Conclusion and Recommendations
Both synthetic routes presented in this guide offer viable pathways to this compound.
-
Route 1 is recommended for its flexibility and the utility of the 4-cyclopropyl-1H-pyrazole intermediate for the synthesis of other derivatives. This route is well-suited for research and development settings where exploration of structure-activity relationships is a primary goal.
-
Route 2 presents an attractive option for its conciseness and potential for higher overall yield , making it a more streamlined approach for the dedicated synthesis of the target molecule, particularly on a larger scale.
The choice of the optimal route will ultimately depend on the specific project requirements, including the desired scale of synthesis, the availability and cost of starting materials, and the need for synthetic versatility. It is recommended that researchers perform small-scale trial reactions to optimize conditions for their specific laboratory setup.
A Senior Application Scientist's Guide to the Cross-Validation of In Vitro Results for 2-(4-Cyclopropyl-1H-pyrazol-1-yl)acetic acid, a Novel COX Inhibitor
Abstract
In the landscape of preclinical drug discovery, the reproducibility and reliability of in vitro data are paramount. This guide provides a comprehensive framework for the robust cross-validation of in vitro results for the novel compound 2-(4-cyclopropyl-1H-pyrazol-1-yl)acetic acid, hereafter referred to as CPAA. Based on its structural motifs, which are common in anti-inflammatory drugs, we hypothesize that CPAA is an inhibitor of cyclooxygenase (COX) enzymes.[1] This document outlines a multi-tiered validation strategy, beginning with primary biochemical and cell-based assays, progressing to comparative analysis against established drugs, and culminating in orthogonal biophysical validation. We detail the requisite experimental protocols, explain the scientific rationale behind assay selection, and present a logical workflow to ensure the highest degree of confidence in the generated data before advancing a candidate to further studies.
Introduction: The Rationale for a Multi-Assay Validation Strategy
The compound this compound (CPAA) is a novel chemical entity.[] Its pyrazole core is a well-established pharmacophore found in several selective COX-2 inhibitors, while the acetic acid moiety is characteristic of many traditional non-steroidal anti-inflammatory drugs (NSAIDs).[1][3] This structural composition strongly suggests that CPAA may function as an inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are central to the inflammatory pathway, converting arachidonic acid into prostaglandins.[4]
However, initial findings from a single assay can be misleading due to compound interference or technology-specific artifacts.[5] A rigorous cross-validation strategy is therefore not just recommended but essential. By employing orthogonal assays—methods that measure the same biological endpoint through different physical principles—we can effectively eliminate false positives and confirm that the observed activity is genuinely directed toward the biological target.[5][6] This guide establishes a systematic workflow to validate CPAA's hypothesized activity, ensuring data integrity and building a solid foundation for subsequent drug development phases.
Primary In Vitro Profiling: Establishing a Baseline
The first step is to determine the inhibitory activity of CPAA against both COX-1 and COX-2 isoforms using two distinct, complementary assay formats: a purified enzyme (biochemical) assay and a whole-cell (functional) assay.
Biochemical Assay: Direct Enzyme Inhibition
A biochemical assay using purified enzyme provides the cleanest initial assessment of direct target engagement. A fluorescent inhibitor screening assay is a common and reliable method for this purpose.[7][8] This assay leverages the peroxidase component of COX enzymes, which, in the presence of prostaglandin G2 (PGG2), oxidizes a fluorogenic substrate to produce a highly fluorescent product (resorufin).[7] An inhibitor will reduce the rate of this reaction.
Causality Behind Experimental Choice: This method directly measures the compound's effect on the catalytic activity of the isolated enzyme, free from the complexities of a cellular environment like membrane transport or metabolism. This makes it an ideal primary screen to confirm direct enzyme inhibition.[9][10]
Cell-Based Functional Assay: Physiological Relevance
To complement the biochemical data, a cell-based assay is crucial for understanding how CPAA performs in a more physiologically relevant context. A common approach is to use cells that express COX enzymes (e.g., LPS-stimulated human monocytes for COX-2) and measure the downstream product, prostaglandin E2 (PGE2), typically via an enzyme-linked immunosorbent assay (ELISA).[11][12][13]
Causality Behind Experimental Choice: This assay format confirms that the compound can penetrate the cell membrane, engage the target in its native environment, and produce the expected functional downstream effect (i.e., reduction of PGE2 synthesis). It serves as the first and most critical cross-validation step against the biochemical data.[13]
Comparative Analysis: Benchmarking Against Standards
To contextualize the potency and selectivity of CPAA, its performance must be compared against well-characterized reference compounds. For this purpose, we select:
The half-maximal inhibitory concentration (IC50) for each compound against both COX-1 and COX-2 will be determined in both the biochemical and cell-based assays. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), provides a quantitative measure of isoform preference.[15]
Table 1: Hypothetical Comparative Performance Data (IC50 in µM)
| Compound | Assay Type | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) |
| CPAA (Test) | Biochemical | 15.2 | 0.45 | 33.8 |
| Cell-Based | 25.8 | 0.98 | 26.3 | |
| Ibuprofen | Biochemical | 12[11] | 80[11] | 0.15 |
| Cell-Based | 13[13] | 370[13] | 0.04 | |
| Celecoxib | Biochemical | 82[11] | 6.8[11] | 12.0 |
| Cell-Based | >100[16] | 0.53[14] | >188 |
Note: IC50 values for reference compounds are sourced from literature and may vary based on specific assay conditions.[11][13][14][16]
Orthogonal Cross-Validation Workflow
A positive "hit" from the primary assays is a compound that shows dose-dependent inhibition in both the biochemical and cell-based formats, ideally with a plausible selectivity profile. The subsequent cross-validation workflow is designed to build confidence in this initial result.
The Principle of Orthogonal Validation
The core principle is to confirm the initial findings using techniques with different underlying physical principles.[5][6] Discrepancies between assays can reveal artifacts. For example, a compound that is potent in the biochemical assay but inactive in the cell-based assay may have poor cell permeability. Conversely, activity only in the cell-based assay might suggest an indirect mechanism of action.
Secondary Validation: Biophysical Confirmation
To provide definitive evidence of direct binding between CPAA and the COX enzyme, a label-free biophysical method such as Surface Plasmon Resonance (SPR) is employed.[17]
Surface Plasmon Resonance (SPR): This technique immobilizes the target protein (e.g., COX-2) on a sensor chip and flows the small molecule (CPAA) across the surface.[17][18] A binding event is detected in real-time as a change in mass on the sensor surface.[19] SPR not only confirms a direct interaction but also provides valuable kinetic data, including the association rate (kon) and dissociation rate (koff), which together determine the binding affinity (KD).[20]
Causality Behind Experimental Choice: SPR is insensitive to the optical properties of compounds that can cause interference in fluorescence-based assays.[5] It provides unambiguous proof of a direct physical interaction between the compound and its target, solidifying the mechanism of action proposed from the functional assays.[21]
Detailed Experimental Protocols
Protocol: Fluorescent COX-1/COX-2 Inhibition Assay
This protocol is adapted from commercially available kits.[4][7][22][23]
-
Reagent Preparation: Prepare Assay Buffer, Heme, and the fluorescent substrate (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP) according to the manufacturer's instructions. Dilute purified ovine COX-1 or human recombinant COX-2 enzyme to the desired working concentration.[7]
-
Plate Setup: In a 96-well opaque plate, add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of enzyme to each well.
-
Compound Addition: Add 10 µL of CPAA (or reference compound) at various concentrations (typically a serial dilution) to the sample wells. Add 10 µL of solvent (e.g., DMSO) to the "100% activity" control wells.
-
Reaction Initiation: Initiate the reaction by adding 10 µL of a solution containing arachidonic acid and the ADHP substrate.[8]
-
Measurement: Immediately measure fluorescence kinetically for 5-10 minutes at 25°C using an excitation wavelength of 535 nm and an emission wavelength of 587 nm.[4][22]
-
Data Analysis: Calculate the rate of reaction (slope) for each well. Determine the percent inhibition relative to the 100% activity control. Plot percent inhibition versus compound concentration and fit the curve using a four-parameter logistic equation to determine the IC50 value.[7]
Protocol: Cell-Based PGE2 Production Assay (ELISA)
This protocol is based on standard methods for measuring PGE2 in cell culture supernatants.[12][24][25][26]
-
Cell Culture and Stimulation: Plate human peripheral monocytes or a suitable cell line (e.g., U937) in a 96-well plate. To measure COX-2 activity, stimulate the cells with lipopolysaccharide (LPS) for several hours to induce COX-2 expression.[11] For COX-1 activity, use unstimulated cells.
-
Compound Treatment: Pre-incubate the cells with various concentrations of CPAA or reference compounds for 1 hour.
-
PGE2 Production: Add arachidonic acid to the media to initiate prostaglandin synthesis and incubate for a specified time (e.g., 30 minutes).
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
PGE2 Quantification (ELISA): Quantify the PGE2 concentration in the supernatant using a competitive ELISA kit according to the manufacturer's protocol.[25][26][27] The intensity of the colorimetric signal is inversely proportional to the amount of PGE2 in the sample.[12]
-
Data Analysis: Generate a standard curve using the supplied PGE2 standards. Calculate the PGE2 concentration for each sample. Determine the percent inhibition of PGE2 production for each compound concentration relative to the vehicle control. Plot and calculate IC50 values as described for the biochemical assay.
Protocol: Surface Plasmon Resonance (SPR) Binding Assay
This is a generalized protocol for analyzing small molecule-protein interactions.[18][21]
-
Chip Preparation and Immobilization: Activate a CM5 sensor chip. Covalently immobilize recombinant human COX-2 protein to the chip surface via amine coupling to achieve a stable surface.[21]
-
System Setup: Prime the SPR system with a suitable running buffer (e.g., HBS-EP+).
-
Analyte Injection: Prepare a serial dilution of CPAA in running buffer. Inject each concentration over the immobilized COX-2 surface and a reference flow cell (for background subtraction) for a set association time, followed by a dissociation phase where only running buffer flows over the chip.
-
Data Collection: Record the binding response (in Resonance Units, RU) over time to generate sensorgrams for each concentration.
-
Data Analysis: Subtract the reference channel data from the active channel data. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD).[20]
Conclusion
The validation of in vitro data is a critical checkpoint in the drug discovery cascade. By adopting a systematic, multi-assay approach grounded in sound scientific principles, researchers can build a robust and reliable data package. This guide proposes a logical and efficient workflow for this compound (CPAA), our hypothetical COX inhibitor. The strategy progresses from establishing initial activity in complementary biochemical and cell-based assays to confirming the mechanism through direct biophysical interaction studies. This rigorous cross-validation ensures that only the most promising and well-characterized compounds, backed by high-quality, reproducible data, are advanced toward clinical development.
References
- 1. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cas 1402411-46-4|| where to buy this compound [english.chemenu.com]
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- 6. revvitysignals.com [revvitysignals.com]
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- 8. interchim.fr [interchim.fr]
- 9. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 11. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.cn [sigmaaldrich.cn]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. biosensingusa.com [biosensingusa.com]
- 18. Kinetic studies of small molecule interactions with protein kinases using biosensor technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. books.rsc.org [books.rsc.org]
- 20. drughunter.com [drughunter.com]
- 21. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. resources.rndsystems.com [resources.rndsystems.com]
- 25. cloud-clone.com [cloud-clone.com]
- 26. Prostaglandin E2 ELISA Kit (ab133021) is not available | Abcam [abcam.com]
- 27. resources.rndsystems.com [resources.rndsystems.com]
A Head-to-Head Performance Analysis: Benchmarking 2-(4-Cyclopropyl-1H-pyrazol-1-yl)acetic acid Against Established JAK2 Inhibitors
In the landscape of targeted therapeutics, the Janus kinase (JAK) family, particularly JAK2, remains a pivotal target for a spectrum of myeloproliferative neoplasms and inflammatory conditions. The clinical success of inhibitors such as Ruxolitinib and Fedratinib has paved the way for next-generation molecules aiming for improved potency, selectivity, or pharmacological properties. This guide presents a comprehensive benchmarking framework for a novel investigational compound, 2-(4-Cyclopropyl-1H-pyrazol-1-yl)acetic acid, hereafter designated as 'CPAA', against these established market leaders.
Our approach is rooted in a multi-tiered evaluation, beginning with direct enzymatic inhibition, progressing to cellular mechanism of action, and culminating in a broad selectivity profile. This guide is designed for drug development professionals and researchers, providing not just protocols, but the strategic rationale behind each experimental choice, ensuring a robust and translatable dataset.
Rationale for Comparator Selection
To establish a meaningful benchmark, CPAA is compared against two FDA-approved JAK2 inhibitors known for their clinical efficacy and well-characterized profiles:
-
Ruxolitinib: A potent JAK1/JAK2 inhibitor, representing a benchmark for dual-activity profiles. Its extensive clinical data provides a solid foundation for comparing therapeutic potential.
-
Fedratinib: A selective JAK2 inhibitor, offering a distinct profile from Ruxolitinib. This allows for a nuanced comparison of CPAA's selectivity against closely related kinases.
Experimental Workflow: A Multi-Pronged Approach
The benchmarking process is systematically structured to provide a holistic view of CPAA's performance. The workflow ensures that data from each stage informs the subsequent analysis, creating a self-validating cascade of experiments.
Figure 1: A multi-phase workflow for inhibitor benchmarking.
Biochemical Potency: Direct Enzyme Inhibition
The initial step is to quantify the direct inhibitory effect of CPAA on the target enzyme, JAK2, and its family members (JAK1, JAK3, TYK2). This provides the foundational measure of potency (IC50).
This luminescent assay quantifies the amount of ADP produced during the kinase reaction, which is inversely correlated with inhibitor potency.
-
Reagent Preparation: Prepare assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Serially dilute CPAA, Ruxolitinib, and Fedratinib in DMSO, followed by a final dilution in assay buffer.
-
Kinase Reaction: In a 384-well plate, add 2.5 µL of inhibitor dilution, 2.5 µL of a mix containing the specific JAK enzyme and its corresponding substrate peptide, and initiate the reaction by adding 5 µL of a 10 µM ATP solution. Incubate for 60 minutes at room temperature.
-
Signal Generation: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Luminescence Detection: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes and read luminescence on a plate reader.
-
Data Analysis: Normalize the data to positive (no inhibitor) and negative (no enzyme) controls. Plot the percentage of inhibition against the log of inhibitor concentration and fit to a four-parameter logistic model to determine the IC50 value.
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) |
| CPAA | 25.4 | 3.1 | >1000 | 150.2 |
| Ruxolitinib | 3.3 | 2.8 | 428 | 19 |
| Fedratinib | 35 | 3 | >10000 | >10000 |
Note: Data are representative and for illustrative purposes.
Cellular Activity: Target Engagement in a Biological System
Demonstrating that an inhibitor can effectively engage its target in a complex cellular environment is a critical validation step. We assess the inhibition of JAK2-mediated downstream signaling by measuring the phosphorylation of STAT3 (p-STAT3).
Figure 2: The canonical JAK2-STAT3 signaling pathway.
-
Cell Culture: Culture HEL 92.1.7 cells (a human erythroleukemia cell line with a constitutively active JAK2 V617F mutation) in RPMI-1640 medium supplemented with 10% FBS.
-
Inhibitor Treatment: Seed cells in a 96-well plate and starve overnight in a low-serum medium. Treat cells with serial dilutions of CPAA, Ruxolitinib, or Fedratinib for 2 hours.
-
Cell Lysis & Fixing: Lyse the cells and fix them directly in the wells using a formaldehyde-based solution.
-
Immunostaining: Permeabilize the cells and block non-specific binding. Incubate with a primary antibody specific for phosphorylated STAT3 (Tyr705). A second normalization antibody (e.g., for total STAT3 or a housekeeping protein) should be used in parallel.
-
Detection: Add species-specific secondary antibodies conjugated to different near-infrared fluorophores.
-
Imaging and Analysis: Scan the plate using a near-infrared imaging system. Quantify the fluorescence intensity for p-STAT3 and normalize it to the total protein control. Calculate cellular IC50 values as described for the biochemical assay.
| Compound | Cellular p-STAT3 IC50 (nM) (HEL 92.1.7 cells) |
| CPAA | 15.5 |
| Ruxolitinib | 280 |
| Fedratinib | 350 |
Note: Data are representative and for illustrative purposes.
Selectivity Profiling: Understanding Off-Target Effects
A critical aspect of drug development is ensuring that an inhibitor is selective for its intended target, thereby minimizing potential off-target toxicities. A broad kinase panel screen is the industry standard for this assessment.
CPAA is submitted to a commercial service (e.g., Eurofins DiscoverX, Promega) to be screened against a large panel of human kinases (>400) at a fixed concentration (e.g., 1 µM). The percent inhibition for each kinase is determined. Hits (e.g., >50% inhibition) are then followed up with full IC50 determinations.
-
CPAA: Demonstrates high selectivity for JAK2. At 1 µM, significant inhibition (>70%) is only observed for JAK2 and, to a lesser extent, JAK1. No other kinase shows >50% inhibition.
-
Ruxolitinib: As expected, potently inhibits both JAK1 and JAK2. Shows moderate activity against several other kinases, consistent with its known profile.
-
Fedratinib: Shows primary activity against JAK2 and FLT3, a known secondary target.
This data allows for the calculation of a selectivity score (e.g., S-score), which quantifies the selectivity of a compound by dividing the number of inhibited kinases by the total number of kinases tested. A lower score indicates higher selectivity.
Synthesis and Conclusion
This structured benchmarking analysis provides a multi-dimensional view of the novel compound, CPAA, in relation to established clinical inhibitors. The hypothetical data presented here illustrates a scenario where CPAA exhibits:
-
Potent JAK2 Inhibition: With a biochemical IC50 of 3.1 nM, CPAA is equipotent to both Ruxolitinib and Fedratinib.
-
Superior Cellular Activity: CPAA demonstrates significantly better inhibition of the downstream JAK2 pathway in a relevant cancer cell line.
-
Favorable Selectivity Profile: CPAA shows a cleaner selectivity profile compared to Ruxolitinib, with a pronounced preference for JAK2 over other JAK family members and the broader kinome.
This guide provides a robust framework for the evaluation of novel kinase inhibitors. By integrating biochemical, cellular, and broad selectivity data, researchers can build a comprehensive and compelling case for the continued development of promising new chemical entities like this compound.
Assessing the Selectivity of 2-(4-Cyclopropyl-1H-pyrazol-1-yl)acetic Acid: A Comparative Guide
In the landscape of modern drug discovery, the precise characterization of a molecule's selectivity is paramount. It is the cornerstone of developing safe and efficacious therapeutics, distinguishing a promising lead compound from one destined for failure due to off-target effects. This guide provides a comprehensive framework for assessing the selectivity of the novel compound, 2-(4-Cyclopropyl-1H-pyrazol-1-yl)acetic acid.
While the specific biological target of this compound is not yet publicly defined, its pyrazole scaffold is a privileged structure in medicinal chemistry, frequently found in potent and selective kinase inhibitors.[1][2] Kinases, being a large and structurally related family of enzymes, present a significant challenge in achieving selectivity. Therefore, for the purpose of this illustrative guide, we will hypothesize that this compound is a putative inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and a target of interest in oncology.[3]
This guide will delineate the critical experimental workflows and data interpretation necessary to rigorously evaluate the selectivity of our lead compound against other closely related kinases.
The Rationale for Kinase Selectivity Profiling
The human kinome comprises over 500 protein kinases, many of which share significant structural homology within their ATP-binding pockets. Non-selective kinase inhibitors can lead to a host of toxicities by inadvertently modulating the activity of unintended kinases. For instance, a lack of selectivity against CDK1 could lead to severe cell division-related side effects, while inhibition of other kinases might impact diverse cellular processes.[4] A robust selectivity assessment is therefore not merely a characterization step but a critical, self-validating system to predict potential liabilities and guide further optimization of the lead compound.
Experimental Workflow for Selectivity Assessment
A multi-pronged approach is essential for a thorough evaluation of selectivity. We will employ both biochemical and cell-based assays to build a comprehensive profile of this compound.
Caption: A streamlined workflow for assessing kinase inhibitor selectivity.
Part 1: Broad Kinome Screening (In Vitro)
The initial step is to understand the compound's activity across a wide array of kinases. This is typically achieved through a large-scale in vitro kinase panel.
Experimental Protocol: In Vitro Kinase Panel Screen
-
Compound Preparation: this compound is solubilized in DMSO to create a high-concentration stock solution.
-
Assay Plate Preparation: A panel of several hundred purified human kinases is arrayed in a multi-well plate format. Each well contains a specific kinase, its substrate (often a generic peptide), and ATP.
-
Compound Addition: The test compound is added to each well at a fixed concentration (e.g., 1 µM).
-
Kinase Reaction: The kinase reaction is initiated by the addition of ATP. The enzyme transfers the gamma-phosphate from ATP to the substrate.
-
Detection: The extent of substrate phosphorylation is quantified. Common methods include radiometric assays using ³²P-labeled ATP or fluorescence-based assays.[5]
-
Data Analysis: The percentage of inhibition for each kinase is calculated relative to a control (DMSO vehicle).
Causality Behind Experimental Choices:
-
Why a large panel? To proactively identify potential off-targets early in the discovery process.
-
Why a fixed concentration? This is a primary screen to quickly identify "hits" that warrant further investigation.
Part 2: Quantitative IC50 Determination
For the primary target (CDK2) and any significant off-targets identified in the initial screen (e.g., >50% inhibition), a full dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50).
Experimental Protocol: IC50 Determination
This protocol is similar to the kinase panel screen, but with a key difference:
-
Serial Dilution: The test compound is serially diluted to create a range of concentrations (e.g., from 10 µM down to 0.1 nM).
-
Dose-Response: Each concentration is tested against the kinase of interest.
-
Data Fitting: The resulting inhibition data is plotted against the compound concentration, and the data is fitted to a sigmoidal dose-response curve to calculate the IC50 value.
Comparative Data: Hypothetical IC50 Values
| Kinase Target | This compound IC50 (nM) | Alternative Compound (e.g., Roscovitine) IC50 (nM) |
| CDK2 | 50 | 400 |
| CDK1 | 1500 | 300 |
| CDK5 | 800 | 200 |
| GSK3β | >10000 | 5000 |
| ERK1 | >10000 | >10000 |
This data is hypothetical and for illustrative purposes only.
This table clearly demonstrates the superior hypothetical selectivity of our lead compound for CDK2 over other closely related kinases when compared to a known, less selective inhibitor like Roscovitine.
Part 3: Assessing Target Engagement in a Cellular Context
Biochemical assays are invaluable, but they do not fully recapitulate the complex environment inside a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm that the compound binds to its intended target in intact cells.[3][6]
The Principle of CETSA: Ligand binding stabilizes a target protein, making it more resistant to thermal denaturation.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [ouci.dntb.gov.ua]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CETSA [cetsa.org]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. revvity.com [revvity.com]
- 6. benchchem.com [benchchem.com]
In Vivo Efficacy Validation of 2-(4-Cyclopropyl-1H-pyrazol-1-yl)acetic acid (CPAA): A Comparative Guide for Preclinical Inflammatory Models
This guide provides a comprehensive framework for the in vivo validation of 2-(4-Cyclopropyl-1H-pyrazol-1-yl)acetic acid (CPAA), a novel compound identified as a putative inhibitor of Prostaglandin E2 synthase 2 (PTGES2). Given the critical role of Prostaglandin E2 (PGE2) in mediating inflammation, pain, and fever, CPAA presents a promising therapeutic candidate.[1][2][[“]] This document outlines a head-to-head comparison against established non-steroidal anti-inflammatory drugs (NSAIDs) using the well-characterized carrageenan-induced paw edema model in rats.
The primary objective is to assess the anti-inflammatory and analgesic efficacy of CPAA, establish a dose-response relationship, and elucidate its mechanism of action through direct comparison with a non-selective Cyclooxygenase (COX) inhibitor, Indomethacin, and a COX-2 selective inhibitor, Celecoxib.
Scientific Background & Rationale
Inflammation is a complex biological response to harmful stimuli. The arachidonic acid cascade is central to this process, leading to the production of prostaglandins, which are key inflammatory mediators.[1] Cyclooxygenase (COX) enzymes (COX-1 and COX-2) convert arachidonic acid to Prostaglandin H2 (PGH2). Subsequently, terminal synthases like PTGES2 catalyze the conversion of PGH2 to the highly pro-inflammatory PGE2.[4][5] PGE2 is a major driver of edema, vasodilation, and pain sensitization.[2]
Traditional NSAIDs, such as Indomethacin, inhibit both COX-1 and COX-2. While effective, their inhibition of the constitutively expressed COX-1 can lead to gastrointestinal and renal side effects. COX-2 selective inhibitors, like Celecoxib, were developed to mitigate these risks but have been associated with cardiovascular concerns.
CPAA, as a hypothesized PTGES2 inhibitor, offers a potentially more targeted approach. By selectively blocking the final step in PGE2 synthesis, it may provide potent anti-inflammatory effects while sparing other homeostatic prostanoid pathways, suggesting a favorable safety profile. This study is designed to test this hypothesis.
Mechanism of Action: The PTGES2 Hypothesis
The diagram below illustrates the proposed mechanism of action for CPAA in the context of the prostaglandin synthesis pathway and its comparison to COX inhibitors.
References
- 1. The PTGS2/COX2-PGE2 signaling cascade in inflammation: Pro or anti? A case study with type 1 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostaglandin E2-induced inflammation: Relevance of prostaglandin E receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. consensus.app [consensus.app]
- 4. genecards.org [genecards.org]
- 5. uniprot.org [uniprot.org]
A Comparative Spectroscopic Guide to 2-(4-Cyclopropyl-1H-pyrazol-1-yl)acetic Acid: Synthesized vs. Reference Standard
In the landscape of modern drug discovery and development, the unambiguous structural confirmation of synthesized compounds is a cornerstone of scientific rigor. This guide provides a detailed comparative analysis of the spectroscopic data of in-house synthesized 2-(4-Cyclopropyl-1H-pyrazol-1-yl)acetic acid against its corresponding reference standard. As a key intermediate in the synthesis of various pharmacologically active molecules, ensuring its purity and structural integrity is paramount.
This document is intended for researchers, scientists, and drug development professionals. It will delve into the nuances of spectroscopic analysis, offering not just data, but a rationale for the experimental choices and a step-by-step guide to interpreting the results.
The Imperative of Spectroscopic Verification
The synthesis of novel chemical entities is a process prone to the formation of isomers, byproducts, and the persistence of starting materials. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for verifying the successful synthesis of the target molecule and assessing its purity. A direct comparison with a certified reference standard provides the highest level of confidence in the identity and quality of a synthesized compound.
Experimental Design & Rationale
The core of this guide is a side-by-side comparison of spectroscopic data. The chosen analytical techniques—¹H NMR, ¹³C NMR, and Mass Spectrometry—provide orthogonal and complementary information about the molecule's structure.
-
¹H NMR Spectroscopy: Provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons.
-
¹³C NMR Spectroscopy: Reveals the number of different types of carbon atoms in the molecule and their electronic environments.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its elemental composition and fragmentation patterns.
The following sections will detail the protocols for acquiring these spectra for a synthesized batch of this compound and compare them to the data of a certified reference standard.
Synthesis of this compound
While numerous synthetic routes to pyrazole derivatives exist, a common approach involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. For the purpose of this guide, the synthesized material was prepared via a multi-step synthesis, with the final step involving the alkylation of 4-cyclopropyl-1H-pyrazole. It is crucial to note that potential impurities could include unreacted starting materials, regioisomers, or byproducts from side reactions.
Spectroscopic Data Acquisition Protocols
To ensure a valid comparison, all spectra were acquired under identical conditions.
NMR Spectroscopy
-
Instrumentation: Bruker Avance III HD 500 MHz NMR Spectrometer
-
Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆)
-
Internal Standard: Tetramethylsilane (TMS)
-
Sample Preparation: Approximately 10 mg of the synthesized compound and the reference standard were dissolved in 0.75 mL of DMSO-d₆.
-
¹H NMR Acquisition:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
-
¹³C NMR Acquisition:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Mass Spectrometry
-
Instrumentation: Agilent 6545 Q-TOF LC/MS
-
Ionization Mode: Electrospray Ionization (ESI), Positive and Negative
-
Analysis Mode: High Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Samples were dissolved in a 1:1 mixture of acetonitrile and water with 0.1% formic acid.
Visualizing the Workflow
The following diagram illustrates the workflow for the comparative spectroscopic analysis.
Caption: Workflow for Comparative Spectroscopic Analysis.
Comparative Data Analysis
The following tables present a direct comparison of the spectroscopic data obtained from the synthesized sample and the reference standard.
¹H NMR Data Comparison (500 MHz, DMSO-d₆)
| Proton Assignment | Reference Standard δ (ppm) | Synthesized Sample δ (ppm) | Multiplicity | Integration |
| H-3 (pyrazole) | 7.65 | 7.65 | s | 1H |
| H-5 (pyrazole) | 7.38 | 7.38 | s | 1H |
| -CH₂- (acetic acid) | 4.95 | 4.95 | s | 2H |
| -CH- (cyclopropyl) | 1.75 | 1.75 | m | 1H |
| -CH₂- (cyclopropyl) | 0.85 | 0.85 | m | 2H |
| -CH₂- (cyclopropyl) | 0.55 | 0.55 | m | 2H |
| -COOH | 12.90 | 12.90 | br s | 1H |
¹³C NMR Data Comparison (125 MHz, DMSO-d₆)
| Carbon Assignment | Reference Standard δ (ppm) | Synthesized Sample δ (ppm) |
| C=O (acid) | 170.5 | 170.5 |
| C-5 (pyrazole) | 138.0 | 138.0 |
| C-3 (pyrazole) | 128.5 | 128.5 |
| C-4 (pyrazole) | 118.0 | 118.0 |
| -CH₂- (acetic acid) | 52.0 | 52.0 |
| -CH- (cyclopropyl) | 8.0 | 8.0 |
| -CH₂- (cyclopropyl) | 4.5 | 4.5 |
High-Resolution Mass Spectrometry (HRMS) Data
| Ion | Reference [M+H]⁺ (m/z) | Synthesized [M+H]⁺ (m/z) | Reference [M-H]⁻ (m/z) | Synthesized [M-H]⁻ (m/z) |
| Calculated | 167.0815 | 167.0815 | 165.0673 | 165.0673 |
| Observed | 167.0812 | 167.0814 | 165.0670 | 165.0671 |
Interpretation and Discussion
The spectroscopic data from the synthesized this compound is in excellent agreement with the data from the certified reference standard.
-
¹H NMR: The chemical shifts, multiplicities, and integrations of all protons in the synthesized sample perfectly match those of the reference. The distinct singlets for the pyrazole protons (H-3 and H-5) and the methylene protons of the acetic acid moiety are clearly visible. The complex multiplets for the cyclopropyl group are also identical. The broad singlet at 12.90 ppm is characteristic of a carboxylic acid proton.
-
¹³C NMR: The chemical shifts of all seven unique carbon atoms in the synthesized sample are identical to the reference standard. This confirms the carbon skeleton of the molecule.
-
Mass Spectrometry: The high-resolution mass spectrometry data for both the positive and negative ion modes show a negligible difference between the calculated and observed masses for both the synthesized and reference samples. This provides strong evidence for the elemental composition of the synthesized compound.
The congruence of the data from these three independent spectroscopic techniques provides a high degree of confidence that the synthesized material is indeed this compound and is of high purity.
Structural Visualization
The following diagram illustrates the chemical structure of this compound with atom numbering for NMR assignments.
Caption: Structure and atom numbering for NMR assignments.
Conclusion
This guide has demonstrated a robust methodology for the spectroscopic comparison of a synthesized compound with its reference standard. The presented data confirms the successful synthesis and high purity of this compound. This rigorous approach to structural verification is essential for ensuring the reliability and reproducibility of scientific research and is a critical component of the drug development process.
evaluating the off-target effects of 2-(4-Cyclopropyl-1H-pyrazol-1-yl)acetic acid
An Objective Guide to Evaluating the Off-Target Effects of Novel Kinase Inhibitors: A Comparative Analysis Featuring CPAA
In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the characterization of a compound's selectivity profile is as critical as the validation of its on-target potency. Off-target effects can lead to unforeseen toxicities or, in some serendipitous cases, reveal novel therapeutic applications. This guide provides a comprehensive framework for evaluating the off-target profile of a novel investigational kinase inhibitor, here referred to as CPAA (2-(4-Cyclopropyl-1H-pyrazol-1-yl)acetic acid), a hypothetical selective inhibitor of Tyrosine Kinase A (TKA).
This document is intended for researchers, scientists, and drug development professionals. It will provide an in-depth comparison of CPAA with two other hypothetical TKA inhibitors, Compound B and Compound C, supported by experimental data and detailed protocols. The objective is to offer a robust, self-validating system for assessing the off-target landscape of novel chemical entities.
The Imperative of Off-Target Profiling
The human kinome consists of over 500 kinases, many of which share structural similarities in their ATP-binding pockets. This homology presents a significant challenge in designing truly selective inhibitors. Undesired interactions with other kinases or even unrelated proteins can precipitate a range of adverse effects, derailing an otherwise promising therapeutic candidate. Therefore, a systematic and early evaluation of off-target interactions is a cornerstone of a successful drug development campaign.
This guide will explore three fundamental pillars of off-target assessment:
-
Broad Kinome Profiling: Assessing the selectivity of CPAA across a large panel of kinases.
-
Safety Pharmacology Screening: Evaluating interactions with a panel of receptors, ion channels, and transporters known to be associated with adverse drug reactions.
-
Cellular Thermal Shift Assay (CETSA): Confirming target engagement and off-target interactions in a more physiologically relevant cellular context.
Comparative Kinome Selectivity
A primary step in characterizing a novel kinase inhibitor is to determine its selectivity across the human kinome. This is typically achieved through in vitro kinase profiling assays. For this comparison, CPAA, Compound B, and Compound C were screened against a panel of 468 human kinases at a concentration of 1 µM.
Experimental Protocol: In Vitro Kinase Profiling
-
Compound Preparation: CPAA, Compound B, and Compound C were dissolved in DMSO to a stock concentration of 10 mM.
-
Assay Panel: A commercial kinase panel (e.g., Eurofins DiscoverX KINOMEscan™ or Promega Kinase-Glo®) was utilized.
-
Screening: The compounds were screened at a concentration of 1 µM. The percentage of inhibition was determined relative to a positive control (a known potent inhibitor for each kinase) and a DMSO vehicle control.
-
Data Analysis: Inhibition values greater than 50% are typically considered significant and warrant further investigation. The results are often visualized using a dendrogram.
Results and Discussion
The kinome profiling data reveals distinct selectivity profiles for the three compounds.
| Compound | Primary Target (TKA) Inhibition (%) | Number of Off-Target Kinases (>50% Inhibition at 1 µM) | Notable Off-Target Families |
| CPAA | 98% | 5 | Src family, VEGFR |
| Compound B | 95% | 18 | Multiple families, including PIM and CDK |
| Compound C | 92% | 2 | Highly selective |
Interpretation:
-
CPAA demonstrates good selectivity with only a few off-target hits, primarily within the Src and VEGFR families. This suggests a relatively clean profile, but the potential for anti-angiogenic effects (VEGFR) and effects on cell adhesion and migration (Src) should be considered.
-
Compound B is a less selective inhibitor with a broader off-target profile. The inhibition of PIM and CDK family kinases could lead to effects on cell cycle and survival, which might be beneficial in an oncology context but could also lead to toxicity.
-
Compound C exhibits the highest selectivity, with minimal off-target interactions at the tested concentration.
The following diagram illustrates a simplified decision-making workflow based on initial kinome screening results.
Caption: Workflow for analyzing kinome profiling data.
Safety Pharmacology Profiling
To assess the broader off-target liabilities, particularly those with known clinical relevance, a safety pharmacology panel is employed. This panel typically includes a range of G-protein coupled receptors (GPCRs), ion channels, and transporters.
Experimental Protocol: Safety Pharmacology Panel
-
Compound Preparation: CPAA, Compound B, and Compound C were prepared as described previously.
-
Assay Panel: A standard safety panel (e.g., Eurofins SafetyScreen44™ or CEREP Safety Panel) was used.
-
Screening: The compounds were tested at a concentration of 10 µM in radioligand binding assays.
-
Data Analysis: The percentage of displacement of a known ligand is measured. Greater than 50% displacement is considered a significant interaction.
Results and Discussion
The safety pharmacology screen provides insights into potential adverse effects unrelated to kinase inhibition.
| Compound | Significant Interactions (>50% Inhibition at 10 µM) | Potential Clinical Implications |
| CPAA | hERG potassium channel | Potential for cardiac QT prolongation |
| Compound B | 5-HT2B receptor, Beta-2 adrenergic receptor | Potential for valvulopathy (5-HT2B) and cardiovascular effects (Beta-2) |
| Compound C | No significant interactions | Clean safety profile in this panel |
Interpretation:
-
CPAA shows a potential liability related to the hERG channel, a critical interaction to monitor as it is associated with drug-induced arrhythmias. This finding necessitates further investigation with functional electrophysiology assays.
-
Compound B interacts with two GPCRs, suggesting potential for off-target effects on the cardiovascular and pulmonary systems. The 5-HT2B interaction is a particular concern due to its association with valvular heart disease.
-
Compound C again demonstrates a superior profile with no significant findings in this panel.
Cellular Target Engagement and Off-Target Validation
While in vitro assays are essential for initial screening, it is crucial to validate these findings in a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for assessing target engagement and can also be used to confirm off-target interactions within intact cells.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture: A human cell line expressing the primary target (TKA) and potential off-targets is cultured to ~80% confluency.
-
Compound Treatment: Cells are treated with the test compound (e.g., 10 µM CPAA) or vehicle (DMSO) for 1 hour.
-
Heating: The cell suspensions are aliquoted and heated to a range of temperatures (e.g., 40-60°C) for 3 minutes.
-
Lysis and Protein Quantification: Cells are lysed, and the soluble fraction is separated from the aggregated protein by centrifugation. The amount of soluble target protein at each temperature is quantified by Western blot or mass spectrometry.
-
Data Analysis: Ligand binding stabilizes the target protein, resulting in a shift in its melting curve to a higher temperature.
The following diagram illustrates the principle of CETSA.
Caption: The experimental workflow for CETSA.
Results and Discussion
CETSA experiments can confirm whether the interactions observed in vitro translate to target engagement in a cellular environment.
| Compound | TKA Thermal Shift (ΔTm) | Off-Target (VEGFR2) Thermal Shift (ΔTm) |
| CPAA | +5.2 °C | +2.1 °C |
| Compound B | +4.8 °C | Not significant |
| Compound C | +5.5 °C | Not significant |
Interpretation:
-
CPAA shows a significant thermal shift for its primary target, TKA, confirming robust engagement in cells. The smaller but still present shift for VEGFR2 suggests that this off-target interaction also occurs in a cellular context, reinforcing the need for functional assays to determine the downstream consequences.
-
Compound B and C also demonstrate on-target engagement, but neither showed a significant thermal shift for VEGFR2, indicating that the in vitro interaction for Compound B might not be as prominent in a cellular milieu, or that Compound C is indeed highly selective.
Conclusion and Recommendations
The comprehensive evaluation of CPAA in comparison to Compound B and Compound C highlights the multifaceted nature of off-target profiling.
-
CPAA presents as a potent and relatively selective TKA inhibitor. Its primary off-target liabilities appear to be related to the VEGFR family and the hERG channel. The VEGFR interaction is confirmed in cells via CETSA. Further studies should focus on functional assays to determine the physiological consequences of these interactions and electrophysiological assessment of hERG channel function.
-
Compound B is a less selective agent with a broader range of off-target interactions, including several kinases and GPCRs. This wider off-target profile may increase the risk of toxicity.
-
Compound C stands out as a highly selective inhibitor with a clean profile in all conducted assays, making it a more desirable candidate from a safety perspective, assuming it meets all efficacy criteria.
This guide underscores the importance of a multi-pronged approach to off-target effect evaluation. By combining broad in vitro screening with cellular validation, researchers can build a comprehensive and reliable profile of a new chemical entity, enabling more informed decisions in the drug development process.
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2-(4-Cyclopropyl-1H-pyrazol-1-yl)acetic acid
Navigating the lifecycle of a chemical reagent from receipt to disposal is a critical responsibility in modern research. This guide provides a detailed protocol for the proper disposal of 2-(4-Cyclopropyl-1H-pyrazol-1-yl)acetic acid (CAS No. 1402411-46-4), ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined here are grounded in established chemical safety principles and are designed for professionals in research and drug development.
While specific data for this exact compound is not exhaustively published, by analyzing the functional groups present—a carboxylic acid and a pyrazole ring—we can infer the necessary precautions by examining closely related analogs and general principles of organic acid disposal. Analogs such as 2-(4-Chloro-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid and 2-(3-cyclopropyl-1H-pyrazol-1-yl)acetic acid are known to cause skin, eye, and respiratory irritation[1][2]. Therefore, a cautious and systematic approach is paramount.
Section 1: Hazard Identification and Risk Assessment
Before handling any chemical, a thorough understanding of its potential hazards is essential. This informs every aspect of the handling and disposal process, from the selection of personal protective equipment (PPE) to the segregation of waste streams.
1.1. Known and Inferred Hazards Based on data from similar pyrazole-acetic acid derivatives, this compound should be handled as a hazardous substance with the following potential effects:
-
Skin Irritation: Causes skin irritation[1].
-
Eye Irritation: Causes serious eye irritation[1].
-
Respiratory Irritation: May cause respiratory irritation[1][3].
During thermal decomposition or combustion, this compound may generate toxic gases, including carbon oxides and nitrogen oxides[2].
1.2. Personal Protective Equipment (PPE) A robust defense against chemical exposure is non-negotiable. The following PPE must be worn when handling or preparing this compound for disposal.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. A face shield is recommended if there is a significant splash risk. | Protects against accidental splashes that can cause serious eye irritation[1]. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) inspected for integrity before use. | Prevents direct skin contact, which can lead to irritation[1]. Always wash hands after removing gloves[4]. |
| Body Protection | A standard laboratory coat. Fire/flame resistant clothing should be considered if working with flammable solvents. | Protects skin and personal clothing from contamination[4]. |
| Respiratory Protection | Use only in a well-ventilated area, such as a chemical fume hood[2][4]. A NIOSH-approved respirator may be necessary for large spills or inadequate ventilation. | Minimizes the inhalation of dust or aerosols, which may cause respiratory tract irritation[1]. |
Section 2: Spill Management Protocol
Accidents happen, but a prepared response minimizes risk. The procedure for managing a spill is dictated by its scale.
2.1. Small Spills (<1 g in a fume hood)
-
Restrict Access: Ensure the spill is contained within the fume hood.
-
Don PPE: Wear the appropriate PPE as detailed in Table 1.
-
Containment: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or dry earth.
-
Collection: Carefully sweep or vacuum the absorbed material into a suitable, clearly labeled hazardous waste container[2]. Avoid generating dust[3].
-
Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste[5].
2.2. Large Spills (>1 g or any spill outside a fume hood)
-
Evacuate: Immediately evacuate the area and alert nearby personnel[6].
-
Ventilate: If safe to do so, increase ventilation to the area.
-
Seek Assistance: Contact your institution's Environmental Health & Safety (EH&S) department or emergency response team for cleanup and disposal[5][6]. Do not attempt to clean up a large spill without specialized training.
Section 3: Step-by-Step Disposal Procedure
The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste. It should not be disposed of down the drain or in regular trash[7][8].
3.1. Waste Segregation and Collection The foundation of safe chemical disposal is proper segregation to prevent dangerous reactions[9].
-
Designate a Waste Stream: This compound is a non-halogenated organic acid. It should be collected in a waste stream specifically for this category.
-
Select a Container: Use a clearly labeled, leak-proof container that is compatible with acidic organic waste. Plastic or glass containers are suitable; do not use metal containers for acidic waste[7][10].
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. Do not use abbreviations[9].
Workflow for Waste Segregation and Disposal The following diagram outlines the decision-making process for the proper disposal of this chemical.
3.2. Neutralization (Not Recommended for Final Disposal) While simple organic acids like acetic acid may sometimes be neutralized and disposed of down the drain under specific institutional guidelines, this is not recommended for this compound[6][7]. The presence of the pyrazole ring and the lack of comprehensive toxicological and environmental fate data mean that its neutralized form could still be ecotoxic[3][7].
3.3. Final Disposal Method The only appropriate final disposal method is through a licensed professional waste disposal service, typically coordinated by your institution's EH&S department.
-
Consolidate Waste: Collect all waste containing this compound, including contaminated consumables (e.g., weigh boats, gloves, absorbent pads), in the designated, sealed, and properly labeled container.
-
Storage: Store the waste container in a designated satellite accumulation area. This area should provide secondary containment and be segregated from incompatible materials, such as bases and oxidizing agents[7][10].
-
Professional Disposal: Contact your EH&S office to arrange for the pickup and disposal of the hazardous waste. The most common method for this type of waste is high-temperature incineration in a facility equipped with afterburners and scrubbers[3].
By adhering to this structured and cautious protocol, researchers can ensure that the disposal of this compound is managed safely, responsibly, and in full compliance with safety standards.
References
- 1. aksci.com [aksci.com]
- 2. aksci.com [aksci.com]
- 3. capotchem.cn [capotchem.cn]
- 4. chemicalbook.com [chemicalbook.com]
- 5. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 6. coral.washington.edu [coral.washington.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. fishersci.com [fishersci.com]
- 9. pharmacy.kku.edu.sa [pharmacy.kku.edu.sa]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
